2-Methyl-3-phenyl-2-propen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNAMUJRIZIXHF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-55-8 | |
| Record name | alpha-Methylcinnamic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | β-methylcinnamyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHA-METHYLCINNAMIC ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JPK3PRD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
α-Methylcinnamyl alcohol chemical structure and IUPAC name
An In-Depth Technical Guide to α-Methylcinnamyl Alcohol: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of α-Methylcinnamyl alcohol (CAS No: 1504-55-8), a key aroma chemical utilized extensively in the fragrance and cosmetics industries. We will delineate its precise chemical identity, including its IUPAC nomenclature and stereochemistry. A detailed summary of its physicochemical and organoleptic properties is presented, supported by quantitative data. The guide further explores prevalent synthetic methodologies, offering a detailed, step-by-step laboratory protocol for its preparation via the reduction of α-methylcinnamaldehyde. This is supplemented by a discussion of emerging green chemistry alternatives. Finally, we review its primary industrial applications and provide a concise summary of its toxicological profile to ensure safe handling and formulation. This document is intended for researchers, chemists, and product development professionals who require a deep technical understanding of this important compound.
Chemical Identity and Nomenclature
α-Methylcinnamyl alcohol is an aromatic unsaturated alcohol. Its structure is characterized by a phenyl group attached to a propen-1-ol backbone, with a methyl substituent on the second carbon of the propene chain.
IUPAC Name and Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (E)-2-methyl-3-phenylprop-2-en-1-ol .[1][2][3][4] The (E)-prefix denotes the stereochemistry of the double bond, indicating that the highest priority groups on each carbon of the double bond (the phenyl group and the hydroxymethyl group) are on opposite sides, resulting in a trans configuration.
Common synonyms and trade names include:
-
α-Methylcinnamic alcohol[6]
Chemical Structure and Stereochemistry
The molecular formula for α-Methylcinnamyl alcohol is C₁₀H₁₂O.[1][6] Its structure is pivotal to its characteristic aroma and chemical reactivity.
Caption: Chemical structure of (E)-2-methyl-3-phenylprop-2-en-1-ol.
Key Identifiers
Physicochemical Properties
The physical and sensory properties of α-methylcinnamyl alcohol are fundamental to its application in consumer products. It is typically a colorless to pale yellow liquid at room temperature.[1] Its most notable characteristic is its complex aroma profile, described as sweet, balsamic, floral, and oriental, with notes of styrax.[1]
Table 1: Physicochemical Data for α-Methylcinnamyl Alcohol
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, balsamic, floral, oriental | [1] |
| Boiling Point | 288-289 °C @ 760 mmHg77 °C @ 0.1 mmHg | [1][7] |
| Density | 1.03 g/mL @ 25 °C | [7] |
| Flash Point | > 93.33 °C (> 200 °F) TCC | [1] |
| Refractive Index | n20/D 1.572 | [7] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| Vapor Pressure | 0.004 mmHg @ 25 °C (est.) |[1] |
Synthesis and Manufacturing
The industrial production of α-methylcinnamyl alcohol is most commonly achieved through the selective reduction of its corresponding aldehyde, α-methylcinnamaldehyde. This transformation targets the carbonyl group while preserving the carbon-carbon double bond, a common challenge in the synthesis of allylic alcohols.[8]
Overview of Synthetic Strategies
The chemoselective reduction of α,β-unsaturated aldehydes is a cornerstone of organic synthesis. For α-methylcinnamyl alcohol, this involves converting the aldehyde functional group of α-methylcinnamaldehyde into a primary alcohol. Common laboratory and industrial reducing agents for this purpose include sodium borohydride (NaBH₄) and potassium borohydride (KBH₄), which are preferred for their selectivity and milder reaction conditions compared to reagents like lithium aluminum hydride (LiAlH₄).
Detailed Experimental Protocol: Reduction of α-Methylcinnamaldehyde using KBH₄
This protocol describes a reliable method for the synthesis of α-methylcinnamyl alcohol. The use of potassium borohydride in an alkaline methanolic solution is a self-validating system; the basic conditions stabilize the borohydride reagent against rapid decomposition by the protic solvent, ensuring its availability for the reduction of the aldehyde.
Materials:
-
α-Methylcinnamaldehyde (1.0 eq)
-
Potassium Borohydride (KBH₄) (1.1 eq)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetone
-
3 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under ambient atmosphere, dissolve potassium borohydride in a solution of methanol containing a catalytic amount of 1 M NaOH (to achieve a pH of ~12-13).[9] Causality: The alkaline medium significantly reduces the rate of solvolysis of the borohydride, preserving the reducing agent's potency.
-
Substrate Addition: Cool the solution to 10-15 °C using an ice bath. Slowly add α-methylcinnamaldehyde dropwise to the stirred solution. Maintain the temperature below 30 °C throughout the addition.[9] Causality: Controlling the temperature is critical to prevent runaway reactions and minimize potential side reactions, such as the 1,4-reduction of the double bond.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add acetone to decompose any excess potassium borohydride.[9] Causality: Acetone reacts with the remaining borohydride in a non-vigorous manner, safely neutralizing it before aqueous workup.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture to pH 7 by adding 3 M HCl dropwise.[9] A significant portion of the methanol can be removed under reduced pressure. Transfer the remaining aqueous slurry to a separatory funnel and extract three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure α-methylcinnamyl alcohol.
Caption: Workflow for the synthesis of α-Methylcinnamyl Alcohol.
Green Chemistry Approaches
In recent years, biocatalytic methods have gained attention as environmentally benign alternatives to traditional chemical synthesis.[8] Research into using enzymes or whole-cell systems to perform the selective reduction of cinnamaldehydes is ongoing. These methods operate under mild conditions (neutral pH, room temperature) and can offer high selectivity, reducing waste and avoiding the use of harsh chemical reagents.[8]
Applications in Industry
Role in the Fragrance and Cosmetics Industry
The primary application of α-methylcinnamyl alcohol is as a fragrance ingredient in a wide array of consumer products.[1] Its warm, sweet-balsamic, and floral character makes it a valuable component in oriental and floral fragrance compositions. It is used in fine fragrances, soaps, lotions, and other personal care items to impart a rich and lasting scent.[1]
Regulatory Context
The use of fragrance ingredients is overseen by regulatory bodies and industry associations like the International Fragrance Association (IFRA). IFRA sets standards for the safe use of fragrance materials, including concentration limits in different product categories, to minimize risks such as dermal sensitization.[1] For α-methylcinnamyl alcohol, IFRA recommends maximum usage levels, for instance, up to 8.0% in the fragrance concentrate and 0.01% in fine fragrances, assuming the concentrate is used at 20% in the final product.[1]
Safety and Toxicology Profile
A thorough understanding of a chemical's toxicological profile is essential for its safe application. α-Methylcinnamyl alcohol has been evaluated for various toxicological endpoints.
Table 2: Summary of Toxicological Data
| Endpoint | Species | Value/Result | Source |
|---|---|---|---|
| Acute Oral Toxicity (LD50) | Rat | 2400 µL/kg | [1] |
| Acute Dermal Toxicity (LD50) | Rabbit | > 5000 mg/kg | [1] |
| Skin Irritation | Human | Non-irritating at 2% solution | [1] |
| Eye Irritation | - | Causes serious eye irritation | [5] |
| Mutagenicity | In vitro | Non-mutagenic in Ames test and mouse lymphoma assay |[6] |
The compound is classified as a skin and eye irritant in its concentrated form.[5] However, at typical use concentrations in consumer products, it has a good safety profile.[1] It is not considered to have mutagenic potential based on standard in vitro tests.[6]
Conclusion
α-Methylcinnamyl alcohol, or (E)-2-methyl-3-phenylprop-2-en-1-ol, is a structurally well-defined aromatic alcohol with significant commercial importance as a fragrance ingredient. Its synthesis is readily achievable through established chemical reduction methods, and its physicochemical properties are well-documented. With a favorable safety profile at typical use levels, it remains a staple component in the palette of perfumers and formulators in the cosmetics and personal care industries. Ongoing research into green synthetic routes may offer more sustainable production methods in the future.
References
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alpha-methyl cinnamyl alcohol, 1504-55-8. (n.d.). The Good Scents Company. Retrieved January 25, 2026, from [Link]
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alpha-amyl cinnamyl alcohol. (n.d.). The Good Scents Company. Retrieved January 25, 2026, from [Link]
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alpha-Amylcinnamyl alcohol | C14H20O | CID 7584. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
CINNAMYL ALCOHOL AND RELATED SUBSTANCES. (n.d.). Inchem.org. Retrieved January 25, 2026, from [Link]
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methylcinnamic alcohol, CAS Registry Number 1504-55-8. (2021). RIFM. Retrieved January 25, 2026, from [Link]
- Method for preparing cinnamyl alcohol. (2008). Google Patents.
-
alpha-methyl cinnamyl alcohol 1504-55-8. (n.d.). The Good Scents Company. Retrieved January 25, 2026, from [Link]
-
Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. (2015). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]
-
Chemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol (CAS 1504-55-8). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]
-
alpha-Methylcinnamic alcohol | C10H12O | CID 6393846. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]
-
trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 25, 2026, from [Link]
-
Showing Compound 2-Methyl-3-phenyl-2-propenal (FDB008181). (n.d.). FooDB. Retrieved January 25, 2026, from [Link]
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- 5. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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Physical properties of trans-2-Methyl-3-phenyl-2-propen-1-ol
An In-Depth Technical Guide to the Physical Properties of trans-2-Methyl-3-phenyl-2-propen-1-ol
Abstract: This technical guide provides a comprehensive overview of the key physical properties of trans-2-Methyl-3-phenyl-2-propen-1-ol (CAS No: 1504-55-8), a valuable organic building block. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data with field-proven experimental methodologies for its characterization. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the principles of physical property determination.
Introduction and Molecular Identity
trans-2-Methyl-3-phenyl-2-propen-1-ol, also known as β-methylcinnamyl alcohol, is an acyclic alkene with the linear formula C₆H₅CH=C(CH₃)CH₂OH. Its structure, featuring a phenyl group, a double bond, a methyl substituent, and a primary alcohol functional group, imparts a unique combination of properties that make it a subject of interest in organic synthesis. For instance, it has been utilized in the preparation of 5-methyl-4-phenyl-5-hexen-2-one.[1] Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification.
This guide provides a self-validating framework for the characterization of this compound, grounding all claims in verifiable data and established analytical protocols.
Caption: Molecular structure of trans-2-Methyl-3-phenyl-2-propen-1-ol.
Chemical and Physical Identifiers
Precise identification is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 1504-55-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂O | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [2][4] |
| IUPAC Name | (E)-2-methyl-3-phenylprop-2-en-1-ol | [1][2] |
| EC Number | 216-128-7 | [1] |
| SMILES String | CC(=CC1=CC=CC=C1)CO | [2] |
| InChI Key | LLNAMUJRIZIXHF-VQHVLOKHSA-N | [2] |
Core Physical Properties
The physical state and behavior of a compound under various conditions are dictated by its physical properties. These constants are critical for predicting reactivity, designing purification strategies (like distillation or recrystallization), and ensuring safe handling.
| Property | Value | Conditions | Source(s) |
| Appearance | Liquid; powder to lump to clear liquid | Ambient | [1][3] |
| Color | White or Colorless to Light yellow | Ambient | [1][3] |
| Melting Point | 24 - 25 °C | [1] | |
| Boiling Point | 77 °C | at 0.1 mmHg | [1][2] |
| Density | 1.03 g/mL | at 25 °C | [1] |
| Refractive Index | 1.572 | n20/D (20 °C, 589 nm) | [1] |
| Flash Point | 113 °C | Closed cup | [2] |
| pKa | ~14.40 ± 0.10 | Predicted | [1] |
| LogP oct/wat | 2.082 | Calculated | [5] |
| Water Solubility | -2.40 (Log10 of Water solubility in mol/l) | Calculated | [5] |
The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which would suggest some water solubility. However, the molecule's substantial nonpolar structure, consisting of a phenyl ring and a C10 backbone, significantly limits this solubility.[6] As a general rule for organic compounds, solubility decreases as the carbon chain length exceeds 3-4 atoms for a single oxygen-containing functional group.[6]
Experimental Determination of Physical Properties
To ensure the integrity of research, these properties must be verifiable through standardized experimental protocols. The following section details the methodologies for determining the key physical properties of a novel or synthesized batch of trans-2-Methyl-3-phenyl-2-propen-1-ol.
Sources
- 1. 2-METHYL-3-PHENYL-2-PROPEN-1-OL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
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- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
A Guide to the Spectroscopic Characterization of 2-Methyl-3-phenyl-2-propen-1-ol
Molecular Structure and Spectroscopic Overview
2-Methyl-3-phenyl-2-propen-1-ol is an allylic alcohol with the chemical formula C₁₀H₁₂O.[2] Its structure features a phenyl ring, a trisubstituted alkene, a primary alcohol, and a methyl group. The trans or (E)-isomer is the more commonly cited configuration.[2] Each of these functional groups will give rise to distinct signals in the various spectroscopic techniques discussed, allowing for a comprehensive structural elucidation.
The overall workflow for the spectroscopic analysis of a novel or uncharacterized compound like 2-Methyl-3-phenyl-2-propen-1-ol follows a logical progression from functional group identification to detailed structural mapping.
Caption: A plausible fragmentation pathway for 2-Methyl-3-phenyl-2-propen-1-ol in mass spectrometry.
Hypothetical Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS, which causes fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The combined application of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural determination of 2-Methyl-3-phenyl-2-propen-1-ol. While this guide presents predicted data based on established chemical principles, the outlined protocols serve as a standard for the experimental verification of these predictions. The true utility of these techniques lies not just in confirming a known structure but in the logical deduction required to elucidate the structure of a novel compound, a fundamental skill for any research scientist in the field of drug development and chemical synthesis.
References
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Thermo Fisher Scientific. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%. [Link]
-
PubChem. 2-Methyl-1-phenyl-2-propen-1-ol. [Link]
-
NIST. 2-Propen-1-ol, 3-phenyl-. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropene. [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Methyl-3-phenyl-2-propen-1-ol
Abstract
2-Methyl-3-phenyl-2-propen-1-ol, also known as α-methylcinnamyl alcohol, is a valuable allylic alcohol that serves as a versatile building block in organic synthesis. Its structural motif is found in various natural products and is a key intermediate for the synthesis of more complex molecules, including fragrances and pharmaceutical agents.[1] This guide provides an in-depth exploration of the principal synthetic pathways to 2-Methyl-3-phenyl-2-propen-1-ol, designed for researchers, chemists, and professionals in drug development. We will dissect each method from a mechanistic standpoint, offer detailed experimental protocols, and present a comparative analysis to inform the selection of the most appropriate route based on efficiency, scalability, and laboratory context.
Introduction and Retrosynthetic Analysis
The strategic synthesis of any target molecule begins with a logical deconstruction, or retrosynthesis. This process reveals the potential bond formations and functional group interconversions that can lead from commercially available starting materials to the desired product. For 2-Methyl-3-phenyl-2-propen-1-ol, two primary retrosynthetic disconnections guide our synthetic strategies.
Figure 1: Retrosynthetic Analysis A logical breakdown of the target molecule into simpler precursors.
-
Approach A (Functional Group Interconversion): This strategy focuses on the direct reduction of the aldehyde functional group in α-methylcinnamaldehyde. It is often the most direct route, contingent on the selective reduction of the carbonyl without affecting the adjacent alkene.
-
Approach B (Carbon-Carbon Bond Formation): This approach constructs the carbon skeleton itself. The most logical C-C bond formation is the nucleophilic addition of an organometallic reagent to a carbonyl compound, exemplified by the Grignard reaction.
This guide will systematically detail these two highly effective and field-proven pathways.
Pathway I: Selective Reduction of 2-Methyl-3-phenyl-2-propenal
This is arguably the most straightforward and frequently employed synthesis. It relies on the chemoselective 1,2-reduction of an α,β-unsaturated aldehyde.
Mechanistic Rationale
The core challenge in reducing α,β-unsaturated aldehydes is achieving selectivity. Strong, non-selective reducing agents can lead to a mixture of products by reducing both the aldehyde (1,2-addition) and the carbon-carbon double bond (1,4-conjugate addition). The choice of reducing agent is therefore critical.
-
Sodium Borohydride (NaBH₄): As a "hard" nucleophile, the hydride from NaBH₄ preferentially attacks the harder electrophilic center of the carbonyl carbon (1,2-addition) over the "softer" β-carbon of the alkene. This makes it an ideal reagent for selectively producing allylic alcohols.
-
Lithium Aluminum Hydride (LiAlH₄): While a more powerful reducing agent, LiAlH₄ is less selective and can lead to over-reduction of the double bond, especially at elevated temperatures.
For this synthesis, NaBH₄ in a protic solvent like ethanol or methanol provides the optimal balance of reactivity and selectivity. The solvent serves to protonate the initially formed alkoxide, yielding the final alcohol product.
Figure 2: Mechanism of Selective Aldehyde Reduction Hydride attack on the carbonyl carbon.
Experimental Protocol
Objective: To synthesize 2-Methyl-3-phenyl-2-propen-1-ol via the reduction of 2-Methyl-3-phenyl-2-propenal.
Materials:
-
2-Methyl-3-phenyl-2-propenal (α-Methylcinnamaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-Methyl-3-phenyl-2-propenal in 100 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the reaction's exothermicity and maximize selectivity.
-
Addition of Reducing Agent: Slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintain the temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution to decompose any unreacted NaBH₄.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by vacuum distillation to yield pure 2-Methyl-3-phenyl-2-propen-1-ol as a colorless to light yellow liquid.[1]
Data Comparison
| Property | 2-Methyl-3-phenyl-2-propenal[2] | 2-Methyl-3-phenyl-2-propen-1-ol[1][3] |
| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₂O |
| Molecular Weight | 146.19 g/mol | 148.20 g/mol |
| Appearance | Liquid | Powder to liquid |
| Boiling Point | ~507 K | 77 °C / 0.1 mmHg |
| Density | ~1.04 g/mL | 1.03 g/mL @ 25 °C |
Pathway II: Grignard Reaction with Benzaldehyde
This pathway exemplifies a robust C-C bond-forming strategy, constructing the molecule by adding a propenyl unit to a phenyl core.
Mechanistic Rationale
The Grignard reaction involves a highly polar carbon-magnesium bond, which renders the carbon atom strongly nucleophilic and basic.[4] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[5][6][7] The key steps are:
-
Grignard Reagent Formation: An organohalide (2-bromopropene) reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (isopropenylmagnesium bromide). The ether solvent is critical as it solvates and stabilizes the Grignard reagent.
-
Nucleophilic Addition: The Grignard reagent adds to the benzaldehyde carbonyl, forming a tetrahedral magnesium alkoxide intermediate.
-
Protonation (Work-up): A mild acid work-up (e.g., with aqueous NH₄Cl) protonates the alkoxide to yield the final tertiary alcohol product.[8]
Figure 3: Grignard Synthesis Pathway Formation of the target alcohol via C-C bond creation.
Caption: Note: This specific Grignard route yields the isomer 2-Methyl-1-phenyl-2-propen-1-ol.
Self-Correction and Field Insight: The Grignard reaction between isopropenylmagnesium bromide and benzaldehyde actually yields the isomeric alcohol, 2-methyl-1-phenyl-2-propen-1-ol . To synthesize the primary target, 2-methyl-3-phenyl-2-propen-1-ol , the appropriate Grignard pair would be phenylmagnesium bromide and 2-methyl-2-propenal (methacrolein) . This highlights the critical importance of retrosynthetic analysis in selecting the correct starting materials. The protocol below is adjusted for the correct synthesis.
Experimental Protocol (Corrected)
Objective: To synthesize 2-Methyl-3-phenyl-2-propen-1-ol using a Grignard reaction.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
2-Methyl-2-propenal (Methacrolein)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, reflux condenser, nitrogen/argon inlet
Procedure:
-
Apparatus Preparation: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure strictly anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the three-neck flask. Add a small volume of anhydrous THF and a crystal of iodine (as an initiator). In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous THF. Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling occurs. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional hour to ensure complete formation of phenylmagnesium bromide.
-
Addition to Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of methacrolein (1.1 eq) in anhydrous THF dropwise via the dropping funnel. A precipitate will form. After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture again in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography or vacuum distillation.
Comparative Pathway Analysis
The choice between these synthetic routes depends on several factors, including available starting materials, required scale, and desired purity.
| Feature | Pathway I (Reduction) | Pathway II (Grignard) |
| Simplicity | High (One-step reaction) | Moderate (Two steps in situ) |
| Key Challenge | Achieving chemoselectivity (1,2- vs 1,4-reduction) | Maintaining strictly anhydrous conditions |
| Starting Materials | α-Methylcinnamaldehyde | Bromobenzene, Magnesium, Methacrolein |
| Atom Economy | Good | Moderate (byproduct is MgBr(OH)) |
| Scalability | Excellent | Good, but requires more stringent control |
| Green Chemistry | Favorable (uses milder reagents than LiAlH₄) | Less favorable (ether solvents, metal waste) |
| Typical Yield | High (>85%) | Good (60-80%) |
Conclusion
References
- Google Patents. (n.d.). Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.
-
Organic Syntheses. (1983). 2-Methyl-3-phenylpropanal. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). 2-METHYL-3-PHENYL-2-PROPEN-1-OL. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol. Retrieved from [Link]
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Fisher Scientific. (n.d.). trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%, Thermo Scientific. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol (CAS 1504-55-8). Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. Retrieved from [Link]
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ACS Publications. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). A direct synthesis of Z-trisubstituted allylic alcohols via the Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Methyl-3-phenyl-2-propenal (FDB008181). Retrieved from [Link]
-
Homework.Study.com. (n.d.). Use a Grignard reaction to prepare the following alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effect. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.10 Reaction of Organometallic Reagents with Aldehydes and Ketones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propenal, 2-methyl-3-phenyl- (CAS 101-39-3). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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PubChem. (n.d.). 2-Propenal, 3-methyl-3-phenyl-. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stereoisomers of 2-Methyl-3-phenyl-2-propen-1-ol: Synthesis, Properties, and Characterization
Abstract
The spatial arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in determining its physical, chemical, and biological properties. This is particularly true for compounds with restricted bond rotation, such as alkenes. This in-depth technical guide focuses on the stereoisomers of 2-methyl-3-phenyl-2-propen-1-ol, a versatile building block in organic synthesis. We will explore the distinct characteristics of the (E) and (Z) isomers, provide detailed, field-proven protocols for their stereoselective synthesis, and discuss the spectroscopic techniques essential for their differentiation and characterization. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing who require a comprehensive understanding of this compound's stereochemical landscape.
Introduction: The Critical Role of Stereoisomerism
Stereoisomers are compounds that possess the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. For 2-methyl-3-phenyl-2-propen-1-ol, the presence of a trisubstituted double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E) and (Z). The inability of the double bond to rotate freely means these isomers are stable and separable, each with a unique set of properties.
The importance of isolating and characterizing these specific isomers cannot be overstated. In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), the stereochemistry of a starting material or intermediate directly influences the stereochemical outcome of the final product. This, in turn, can have profound effects on the drug's efficacy and safety profile.
Structural Elucidation: Defining the (E) and (Z) Isomers
The designation of the (E) and (Z) isomers of 2-methyl-3-phenyl-2-propen-1-ol is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the double bond.
-
At carbon C2: The substituents are a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH). The -CH₂OH group has a higher priority.
-
At carbon C3: The substituents are a phenyl group (-C₆H₅) and a hydrogen atom (-H). The phenyl group has a higher priority.
Based on these priorities:
-
(Z)-isomer: The higher-priority groups (-CH₂OH and -C₆H₅) are on the same side of the double bond (from the German zusammen, meaning together).
-
(E)-isomer: The higher-priority groups (-CH₂OH and -C₆H₅) are on opposite sides of the double bond (from the German entgegen, meaning opposite).
Figure 1: Structures of the (Z) and (E) stereoisomers of 2-methyl-3-phenyl-2-propen-1-ol.
Stereoselective Synthesis: Pathways to Pure Isomers
Achieving high stereoselectivity is a primary goal in the synthesis of the (E) and (Z) isomers of 2-methyl-3-phenyl-2-propen-1-ol. The choice of reaction and reaction conditions is critical in directing the formation of the desired isomer.
Synthesis of (E)-2-Methyl-3-phenyl-2-propen-1-ol via the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a robust and highly stereoselective method for the synthesis of (E)-alkenes. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone.
Experimental Protocol: HWE Synthesis of the (E)-Isomer
-
Phosphonate Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), is added portion-wise. The resulting mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.
-
Reaction with Benzaldehyde: The reaction mixture is cooled back to 0 °C, and a solution of benzaldehyde in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Reduction of the Ester: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude α,β-unsaturated ester is then dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄) is added portion-wise, and the reaction is stirred at room temperature for 2-4 hours until the ester is fully reduced.
-
Work-up and Purification: The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated. The crude (E)-2-methyl-3-phenyl-2-propen-1-ol is purified by flash column chromatography on silica gel.
Figure 2: Workflow for the synthesis of (E)-2-methyl-3-phenyl-2-propen-1-ol via the Horner-Wadsworth-Emmons reaction.
Synthesis of (Z)-2-Methyl-3-phenyl-2-propen-1-ol via Partial Alkyne Reduction
The stereoselective synthesis of (Z)-alkenes is commonly achieved through the partial hydrogenation of the corresponding alkyne using a "poisoned" catalyst, most notably Lindlar's catalyst.[1] This catalyst, typically palladium on calcium carbonate treated with lead acetate and quinoline, deactivates the catalyst just enough to prevent over-reduction to the alkane.[1]
Experimental Protocol: Synthesis of the (Z)-Isomer
-
Alkyne Precursor Synthesis: The starting material, 2-methyl-3-phenyl-2-propyn-1-ol, can be prepared via the Sonogashira coupling of propargyl alcohol with iodobenzene, followed by methylation.
-
Partial Hydrogenation: In a round-bottom flask, 2-methyl-3-phenyl-2-propyn-1-ol is dissolved in a suitable solvent such as ethyl acetate or methanol. A catalytic amount of Lindlar's catalyst (typically 5-10% by weight) is added. The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction should be carefully monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude (Z)-2-methyl-3-phenyl-2-propen-1-ol is purified by flash column chromatography.
Physicochemical Properties: A Tale of Two Isomers
The different spatial arrangements of the (E) and (Z) isomers lead to distinct physical and chemical properties. These differences are crucial for their separation and can influence their reactivity in subsequent chemical transformations.
| Property | (E)-2-Methyl-3-phenyl-2-propen-1-ol | (Z)-2-Methyl-3-phenyl-2-propen-1-ol | Rationale for Difference |
| Boiling Point | 77 °C at 0.1 mmHg[2] | Expected to be slightly lower | The more linear shape of the (E)-isomer allows for more efficient intermolecular interactions (van der Waals forces), leading to a higher boiling point. |
| Density | 1.03 g/mL at 25 °C[2] | Expected to be slightly lower | The more compact packing of the (E)-isomer in the liquid state results in a higher density. |
| Refractive Index | n²⁰/D 1.572[2] | Expected to be slightly different | The difference in electron cloud distribution due to the different spatial arrangement of the substituents affects how the molecules interact with light. |
| Polarity | Generally less polar | Generally more polar | In the (Z)-isomer, the polar groups are on the same side of the double bond, leading to a larger net dipole moment and thus higher polarity. |
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous identification and differentiation of the (E) and (Z) isomers.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.
-
¹H NMR: The chemical shift of the vinylic proton is a key diagnostic feature. In the (E)-isomer, this proton is typically deshielded and appears further downfield compared to the (Z)-isomer due to anisotropic effects of the phenyl ring. The coupling constant between the vinylic proton and the protons of the hydroxymethyl group can also differ between the isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the double bond and the methyl group are sensitive to the stereochemistry. These differences, although sometimes small, are consistently observable and aid in isomer assignment.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While both isomers will show characteristic absorptions for the hydroxyl group (a broad band around 3300 cm⁻¹) and the carbon-carbon double bond (around 1650 cm⁻¹), the exact position and intensity of the C=C stretch can sometimes differ slightly between the (E) and (Z) isomers. Additionally, the out-of-plane C-H bending vibrations in the fingerprint region can be diagnostic for the substitution pattern of the double bond.
Separation and Analysis
The difference in polarity between the (E) and (Z) isomers is the primary basis for their separation.
-
Flash Column Chromatography: This is the most common method for separating the isomers on a preparative scale. Using a silica gel stationary phase and a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), the less polar (E)-isomer will typically elute before the more polar (Z)-isomer.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC offers higher resolution. Both normal-phase and reverse-phase chromatography can be employed.
-
Gas Chromatography (GC): GC can be used for the analytical separation and quantification of the isomers, particularly when coupled with a mass spectrometer (GC-MS).
Figure 3: General workflow for the separation of (E) and (Z)-2-methyl-3-phenyl-2-propen-1-ol by flash column chromatography.
Conclusion and Future Outlook
A comprehensive understanding of the stereoisomers of 2-methyl-3-phenyl-2-propen-1-ol is fundamental for its effective application in organic synthesis. The ability to selectively synthesize and rigorously characterize both the (E) and (Z) isomers empowers chemists to control the stereochemical outcome of complex synthetic sequences, a critical aspect in the development of new pharmaceuticals and advanced materials. The protocols and analytical methodologies detailed in this guide provide a solid foundation for researchers and practitioners in the field. Future research may focus on developing even more efficient and environmentally benign catalytic systems for the stereoselective synthesis of these valuable building blocks.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Lindlar, H., & Dubuis, R. (1966). Palladium Catalyst for Partial Reduction of Acetylenes. Organic Syntheses, 46, 89. DOI: 10.15227/orgsyn.046.0089.
-
PubChem. (n.d.). (Z)-3-Phenyl-2-propen-1-ol. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Science. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 2-Propen-1-ol, 3-phenyl-. Retrieved from [Link]
-
Chemdad. (n.d.). 2-METHYL-3-PHENYL-2-PROPEN-1-OL. Retrieved from [Link]
Sources
The Solubility Profile of 2-Methyl-3-phenyl-2-propen-1-ol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of Solubility in a Promising Molecule
2-Methyl-3-phenyl-2-propen-1-ol, an alpha-methyl derivative of cinnamyl alcohol, is a molecule of significant interest in various fields, including fragrance chemistry and as a potential building block in the synthesis of novel pharmaceutical agents. Its structural features—a phenyl group, a propenol chain with methyl substitution, and a hydroxyl group—confer a unique combination of lipophilic and hydrophilic characteristics. This amphiphilic nature governs its solubility, a critical physicochemical parameter that profoundly influences its application and performance in diverse experimental and developmental settings.
In drug discovery and development, solubility is a cornerstone of a candidate's developability profile. It directly impacts bioavailability, formulation strategies, and the reliability of in vitro biological assays. A comprehensive understanding of the solubility of 2-methyl-3-phenyl-2-propen-1-ol in a range of organic solvents is therefore paramount for researchers and scientists. This guide provides an in-depth exploration of its solubility characteristics, grounded in theoretical principles and supported by data from structurally analogous compounds. Furthermore, it outlines a robust, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific needs.
Theoretical Framework: Deconstructing the Molecular Architecture to Predict Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. The molecular structure of 2-methyl-3-phenyl-2-propen-1-ol offers several key features that dictate its interactions with different classes of organic solvents:
-
The Phenyl Group: This bulky, non-polar aromatic ring is the primary contributor to the molecule's lipophilicity. It readily engages in van der Waals forces, particularly with non-polar and aromatic solvents.
-
The Propenol Backbone with Methyl Substitution: The hydrocarbon chain further enhances the non-polar character of the molecule. The methyl group can also introduce subtle steric effects that may influence crystal packing and, consequently, the energy required for dissolution.
-
The Hydroxyl (-OH) Group: This is the polar, hydrophilic functional group in the molecule. It is capable of acting as both a hydrogen bond donor and acceptor, enabling strong interactions with polar protic and aprotic solvents.
The interplay of these structural elements results in a molecule with moderate overall polarity. Its solubility will therefore be a balance between the energy required to overcome the solute-solute interactions within its crystal lattice and the energy gained from the formation of solute-solvent interactions.
Estimated Quantitative Solubility of 2-Methyl-3-phenyl-2-propen-1-ol
While specific quantitative solubility data for 2-methyl-3-phenyl-2-propen-1-ol is not extensively available in the public domain, we can provide reliable estimations based on the known solubility of its close structural analogs, cinnamyl alcohol and 3-phenyl-1-propanol.[1] The presence of the additional methyl group in the target molecule is expected to slightly increase its lipophilicity and molecular volume, which may lead to minor deviations from the values presented for its analogs.
| Solvent Class | Solvent | Predicted Solubility of 2-Methyl-3-phenyl-2-propen-1-ol | Rationale for Estimation |
| Polar Protic | Methanol | Very High / Miscible | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol | Very High / Miscible | Similar to methanol, strong hydrogen bonding interactions are expected. | |
| Isopropanol | High | The bulkier isopropyl group may slightly reduce miscibility compared to methanol and ethanol, but strong hydrogen bonding is still the dominant interaction. | |
| Polar Aprotic | Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the solute's hydroxyl group. Dipole-dipole interactions will also be significant. |
| Ethyl Acetate | High | The ester group of ethyl acetate can accept hydrogen bonds, and the overall polarity is favorable for dissolution. | |
| Acetonitrile | Moderate to High | The nitrile group is a good hydrogen bond acceptor, and its polarity is suitable for dissolving the moderately polar solute. | |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful polar aprotic solvent with a strong hydrogen bond accepting capability. | |
| Non-Polar Aromatic | Toluene | Moderate to High | The phenyl group of the solute will have favorable π-π stacking interactions with the aromatic ring of toluene. |
| Non-Polar Aliphatic | n-Hexane | Low to Moderate | The primary interactions will be weaker van der Waals forces between the non-polar parts of the solute and hexane. The polar hydroxyl group will be disfavored. |
| Cyclohexane | Low to Moderate | Similar to n-hexane, solubility will be driven by weaker dispersion forces. |
Disclaimer: The solubility values in this table are estimations based on the behavior of structurally similar compounds and theoretical principles. For precise quantitative data, experimental determination is strongly recommended.
Experimental Protocol: A Self-Validating Approach to Solubility Determination
The following detailed protocol describes the equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound.[2] This method is designed to be self-validating by ensuring that a true equilibrium is reached.
Methodology: Equilibrium Shake-Flask Method with HPLC-UV Analysis
This protocol is designed to establish a saturated solution of 2-methyl-3-phenyl-2-propen-1-ol in a chosen organic solvent and then quantify its concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
Materials and Equipment:
-
2-Methyl-3-phenyl-2-propen-1-ol (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-methyl-3-phenyl-2-propen-1-ol to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial for ensuring saturation.
-
Causality: Using an excess of the solid ensures that the solvent becomes saturated and that an equilibrium between the dissolved and undissolved compound can be established.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours).
-
Self-Validation: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial.
-
Causality: This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility. Centrifugation prior to filtration can be employed for solvents with high viscosity.
-
-
Sample Preparation for Analysis:
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Trustworthiness: A precise dilution factor must be recorded to accurately back-calculate the original concentration.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of 2-methyl-3-phenyl-2-propen-1-ol of a known concentration in the mobile phase.
-
Perform a series of serial dilutions to create at least five calibration standards of decreasing concentrations.
-
-
HPLC-UV Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the diluted sample of the saturated solution.
-
Authoritative Grounding: The HPLC method should be validated for linearity, accuracy, and precision according to established guidelines.
-
-
Quantification:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of 2-methyl-3-phenyl-2-propen-1-ol in the organic solvent by applying the dilution factor.
-
Visualizing the Workflow and Influencing Factors
Experimental Workflow for Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility determination.
Factors Influencing the Solubility of 2-Methyl-3-phenyl-2-propen-1-ol
Caption: Interrelated factors affecting the solubility of an organic compound.
Conclusion: Empowering Informed Scientific Decisions
A thorough understanding of the solubility of 2-methyl-3-phenyl-2-propen-1-ol is indispensable for its effective utilization in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, offered well-founded estimations of its solubility in a variety of organic solvents, and detailed a robust, self-validating experimental protocol for its precise determination. By leveraging this knowledge, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis and purification, design effective formulation strategies, and ensure the accuracy and reliability of their experimental results. The provided methodologies empower the scientific community to generate high-quality, reproducible data, thereby accelerating the pace of discovery and innovation.
References
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
- Glomme, A., et al. (2005). Miniaturized Shake-Flask Method for Solubility Determination. Journal of Pharmaceutical Sciences, 94(1), 1-8.
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
-
U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Thermochemical Landscape of α-Methylcinnamyl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Uncharted Thermochemical Territory of α-Methylcinnamyl Alcohol
α-Methylcinnamyl alcohol (C₁₀H₁₂O) is a molecule of significant interest, primarily within the fragrance and flavor industries, lending its unique aromatic profile to a variety of consumer products.[1] However, beyond its sensory characteristics, its thermochemical properties—fundamental data points such as enthalpy of formation, heat capacity, and entropy—remain conspicuously absent from publicly accessible chemical databases. This data gap presents a notable challenge for professionals in process chemistry, safety assessment, and drug development, where a thorough understanding of a molecule's energetic landscape is not merely academic but critical for ensuring safety, optimizing reaction conditions, and predicting molecular interactions.[2][3]
This guide, therefore, deviates from a simple presentation of known values. Instead, it serves as a comprehensive technical roadmap for researchers and scientists tasked with bridging this knowledge gap. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why" and "how"—elucidating the causality behind experimental choices and computational strategies. We will explore the rigorous, self-validating systems required to establish the thermochemical profile of α-Methylcinnamyl alcohol, ensuring that any data generated is both accurate and trustworthy.
Section 1: The Criticality of Thermochemical Data
Before delving into methodology, it is paramount to understand the applications of the data we seek. Thermochemical parameters are the bedrock of chemical process safety and development.[4]
-
Enthalpy of Formation (ΔHf°) : This value is the cornerstone of reaction calorimetry, allowing for the calculation of reaction enthalpies (ΔHrxn). For the synthesis or modification of α-Methylcinnamyl alcohol, knowing the ΔHf° is essential to predict whether a process will be exothermic or endothermic, which directly informs the design of cooling/heating systems and prevents thermal runaway events.[2]
-
Heat Capacity (Cp) : Heat capacity data is crucial for calculating the energy required to change the temperature of the substance and for assessing the adiabatic temperature rise potential of a reaction.[5] This is a critical parameter in safety analyses to determine the consequences of a cooling failure.
-
Standard Entropy (S°) : Entropy, a measure of molecular disorder, is fundamental to calculating the Gibbs Free Energy (ΔG°), which determines the spontaneity of a process at a given temperature.[6] In drug development, understanding the entropic contributions to ligand binding can be a key factor in optimizing drug candidates.[3]
The logical flow from understanding these needs to generating the data is a cornerstone of sound scientific practice.
Caption: Workflow for determining Enthalpy of Formation via Bomb Calorimetry.
Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly efficient and accurate method for determining the heat capacity of liquids and solids as a function of temperature. [7][8] Causality of Experimental Choice: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. [9]This differential measurement provides high sensitivity. The three-step method, including a baseline, a standard (sapphire), and the sample, is a robust protocol (based on ASTM E1269) that corrects for instrumental artifacts and ensures accuracy. [5][10] Experimental Protocol: DSC for Heat Capacity
-
Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium for melting point and enthalpy).
-
Baseline Scan: An empty hermetically sealed aluminum pan is run through the desired temperature program (e.g., -50 °C to 150 °C at a rate of 10 °C/min) to obtain the instrumental baseline.
-
Standard Scan: A precisely weighed sapphire standard (with known Cp values) is run under the identical temperature program.
-
Sample Scan: A precisely weighed sample of α-Methylcinnamyl alcohol is hermetically sealed in an aluminum pan and run under the same conditions.
-
Calculation: The heat capacity of the sample at a given temperature (T) is calculated by comparing the heat flow signals of the sample, baseline, and sapphire standard, using the known heat capacity of sapphire.
Cp(sample) = Cp(std) * (m(std) / m(sample)) * (HeatFlow(sample) - HeatFlow(baseline)) / (HeatFlow(std) - HeatFlow(baseline))
Standard Entropy (S°) by Adiabatic Calorimetry
The absolute entropy of a substance is determined by measuring its heat capacity from as close to absolute zero (0 K) as possible up to the standard temperature (298.15 K). [11]Adiabatic calorimetry is the technique of choice for these low-temperature heat capacity measurements. [12] Causality of Experimental Choice: An adiabatic calorimeter is designed to be perfectly insulated, meaning no heat is exchanged with the surroundings. [12]This allows for the precise measurement of the temperature increase resulting from a known quantity of electrical energy added to the sample. This precision is essential for integrating the heat capacity data to calculate entropy accurately.
Experimental Protocol: Low-Temperature Heat Capacity and Entropy
-
Calorimeter Loading: A sample of α-Methylcinnamyl alcohol is placed in a sample vessel within the adiabatic calorimeter.
-
Cooling: The system is cooled to cryogenic temperatures, typically near 4 K, using liquid helium.
-
Heat Capacity Measurement: A series of measurements are taken by introducing a known amount of electrical energy (heat) into the sample and measuring the resulting equilibrium temperature rise (ΔT). The heat capacity (Cp) is calculated at each temperature point.
-
Data Integration: The measurements are continued up to and beyond the standard temperature of 298.15 K.
-
Entropy Calculation: The third law of thermodynamics states that the entropy of a perfect crystal at 0 K is zero. [11]The standard entropy (S°) at 298.15 K is calculated by integrating the experimental Cp/T data from 0 K to 298.15 K. An extrapolation from the lowest measurement temperature (e.g., 4 K) down to 0 K is performed using the Debye T³ law.
S°(T) = ∫(from 0 to T) [Cp(T') / T'] dT'
Section 3: Computational Thermochemistry as a Predictive Tool
When experimental determination is not feasible due to time, cost, or material availability, high-accuracy computational methods provide a powerful alternative. These ab initio methods aim to solve the Schrödinger equation to determine molecular energies. [13] Causality of Computational Choice: For molecules of the size of α-Methylcinnamyl alcohol, high-level composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS-QB3) theories are required. [14][15][16]These methods are designed to approximate very high-level calculations by combining results from several lower-level calculations, providing a balance of accuracy and computational cost. [17]They systematically account for electron correlation, basis set effects, and zero-point vibrational energy to achieve "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). [15] Computational Workflow: Calculating ΔHf° for α-Methylcinnamyl Alcohol
-
Structure Optimization: The 3D molecular structure of α-Methylcinnamyl alcohol is optimized using a reliable and computationally inexpensive method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated methods (e.g., MP2, MP4, CCSD(T)), as prescribed by the chosen composite method (e.g., G4 theory). [16]4. Energy Combination: The individual energies are combined according to the specific recipe of the composite method, which includes empirical corrections to extrapolate to the complete basis set and full configuration interaction limits.
-
Enthalpy of Formation Calculation: The total atomization energy is calculated, which is then used with the known experimental enthalpies of formation of the constituent atoms (C, H, O) to derive the standard enthalpy of formation of the molecule at 0 K. Thermal corrections from the frequency calculation are then applied to obtain the value at 298.15 K. [15]6. Validation: It is crucial to validate the computational result. This can be done by performing the same calculation on a structurally similar molecule for which reliable experimental data exists (e.g., cinnamyl alcohol). The deviation for the known compound provides an estimate of the expected error for α-Methylcinnamyl alcohol. [18]
Caption: Workflow for Computational Determination of Enthalpy of Formation.
Section 4: Summary of Physicochemical Properties
While core thermochemical data requires determination, some basic physical properties for α-Methylcinnamyl alcohol have been reported. This data is essential for handling, storage, and designing the experiments described above.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [19] |
| Boiling Point | 288-289 °C @ 760 mmHg | [19] |
| 77 °C @ 0.10 mmHg | [19] | |
| Flash Point | > 93.33 °C (> 200 °F) | [19] |
| Vapor Pressure | 0.004 mmHg @ 25 °C (est.) | [19] |
Conclusion: A Path Forward
The thermochemical data for α-Methylcinnamyl alcohol is currently an uncharted but essential area of its chemical characterization. This guide has laid out a dual-pronged strategy, combining rigorous experimental protocols with high-accuracy computational workflows, to comprehensively map its energetic properties. For researchers in drug development and process safety, the path to obtaining this critical data is clear. By employing the self-validating and cross-verifying methodologies described herein—combining the tangible results of calorimetry with the predictive power of computational chemistry—we can establish a reliable and trustworthy thermochemical foundation for α-Methylcinnamyl alcohol, enabling its safer and more efficient application across scientific and industrial domains.
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Health and safety data for 2-Methyl-3-phenyl-2-propen-1-ol handling
An In-depth Technical Guide to the Safe Handling of 2-Methyl-3-phenyl-2-propen-1-ol
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential health and safety data, handling protocols, and emergency procedures for 2-Methyl-3-phenyl-2-propen-1-ol (CAS RN: 1504-55-8). It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and toxicological assessments to ensure a high standard of scientific integrity and practical applicability.
Compound Identification and Physicochemical Properties
2-Methyl-3-phenyl-2-propen-1-ol, also known as α-Methylcinnamyl alcohol, is an acyclic alkene with a distinct chemical structure relevant to its reactivity and toxicological profile.[1] Understanding its physical state and properties is the first step in a thorough risk assessment. The compound exists as a white or colorless to light yellow powder, lump, or clear liquid at room temperature.[1]
Table 1: Physicochemical Data for 2-Methyl-3-phenyl-2-propen-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.2 g/mol | [1][2] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |
| Melting Point | 24-25 °C | [1] |
| Boiling Point | 93 °C at 1.5 mmHg; 77 °C at 0.1 mmHg | [1] |
| Density | 1.03 g/mL at 25 °C | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Water Solubility | Insoluble (Log10WS: -2.40) | [3][4] |
| Refractive Index | n20/D 1.572 | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyl-3-phenyl-2-propen-1-ol presents several health hazards that necessitate careful handling.
Table 2: GHS Hazard Profile
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Source: Synthesized from multiple sources.[5][6]
GHS Label Elements:
-
Pictograms:
- (Irritant)
- (Hazardous to the aquatic environment)
-
Signal Word: Warning [7]
The primary risks associated with this compound are irritant effects upon direct contact with the skin, eyes, and respiratory system.[5] The causality behind this is its chemical nature, which can disrupt cellular membranes and trigger inflammatory responses in exposed tissues.
Toxicological Profile: A Mechanistic Perspective
A deeper understanding of a compound's toxicological properties is paramount for professionals in drug development and research.
-
Acute Toxicity: The compound exhibits relatively low acute toxicity via oral and dermal routes. The acute oral LD50 in rats is reported to be approximately 2.4 ml/kg.[1] A related compound, cinnamyl alcohol, has an oral LD50 in rats of 2000-2200 mg/kg body weight.[8] The acute dermal LD50 in rabbits for 2-Methyl-3-phenyl-2-propen-1-ol exceeded 5 g/kg.[1]
-
Irritation: As indicated by its GHS classification, the compound is a known skin and eye irritant.[5] This is a localized inflammatory response to chemical exposure. It may also cause respiratory irritation if vapors or aerosols are inhaled.[9]
-
Sensitization: While some related cinnamyl compounds are known skin sensitizers, data from the Research Institute for Fragrance Materials (RIFM) suggests that α-Methylcinnamic alcohol does not present a concern for skin sensitization at current declared use levels.[2] However, given that related compounds like cinnamyl alcohol may cause allergic skin reactions, caution is warranted and contaminated work clothing should not be allowed out of the workplace.[7][9]
-
Genotoxicity and Carcinogenicity: A safety assessment based on read-across data from analogous compounds indicates that 2-Methyl-3-phenyl-2-propen-1-ol is not expected to be genotoxic.[2] There is currently no data to suggest it is carcinogenic.[10]
-
Phototoxicity: Based on its ultraviolet/visible spectra, the compound is not expected to be phototoxic or photoallergenic.[2]
Core Protocol: Safe Handling and Exposure Control
Adherence to a strict handling protocol is a self-validating system for ensuring laboratory safety. The following steps are based on the compound's specific hazard profile.
4.1. Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by isolating the hazard from the operator.
-
Chemical Fume Hood: All weighing, handling, and transfer of 2-Methyl-3-phenyl-2-propen-1-ol must be conducted inside a certified chemical fume hood.[9] This is critical to prevent the inhalation of any vapors or aerosols, directly mitigating the risk of respiratory irritation.[9]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[11]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[9]
4.2. Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] A face shield may be required for splash-prone operations.
-
Skin Protection:
-
Gloves: Wear chemically impermeable gloves. The specific glove material should be selected based on breakthrough time and permeation rate for this class of compound.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure.[9]
-
-
Respiratory Protection: If work must be performed outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]
4.3. Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[11] A recommended storage temperature is below 15°C in a dark place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions.[9][10]
Emergency Response and First-Aid Protocols
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
Diagram 1: Emergency Response Workflow
Caption: Workflow for handling exposure and spill emergencies.
5.1. First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[9]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[9][12] If skin irritation occurs, seek medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so, and continue rinsing for at least 15 minutes.[5] Immediate medical attention is required.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7][12]
5.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear appropriate PPE as described in Section 4.2.[11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it is harmful to aquatic life.[11][13]
-
Containment and Cleanup: Remove all sources of ignition. Use non-sparking tools. Absorb the spill with a liquid-binding material (e.g., sand, diatomaceous earth, universal binding agents) and collect it for disposal in a suitable, closed container.[11][14]
Waste Disposal
All chemical waste must be disposed of in accordance with federal, state, and local regulations. Dispose of contents and containers to an approved waste disposal plant.[9] Do not mix with other waste. Uncleaned containers should be handled as if they contain the product itself.
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Methodological & Application
The Synthetic Versatility of 2-Methyl-3-phenyl-2-propen-1-ol: A Guide for the Research Scientist
Introduction: Unveiling a Versatile Allylic Alcohol
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, allylic alcohols stand out for their dense functionality, offering multiple reactive sites for strategic elaboration. 2-Methyl-3-phenyl-2-propen-1-ol, a substituted cinnamyl alcohol, represents a particularly valuable yet often overlooked reagent. Its structure, featuring a primary alcohol, a trisubstituted alkene, and a phenyl group, provides a rich platform for a diverse array of chemical transformations.
This technical guide provides an in-depth exploration of the applications of 2-Methyl-3-phenyl-2-propen-1-ol in modern organic synthesis. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into protocol design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Table 1: Physicochemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol [1][2][3][4]
| Property | Value |
| CAS Number | 1504-55-8 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid |
| Boiling Point | 77 °C @ 0.1 mmHg |
| Density | 1.03 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.572 |
Core Synthetic Transformations: A Hub of Reactivity
The utility of 2-Methyl-3-phenyl-2-propen-1-ol stems from the cooperative reactivity of its functional groups. The hydroxyl group can direct stereoselective transformations on the adjacent double bond, can be readily oxidized, or can be converted into a leaving group to facilitate nucleophilic substitution.
Caption: Key synthetic pathways originating from 2-Methyl-3-phenyl-2-propen-1-ol.
Selective Oxidation to 2-Methyl-3-phenyl-2-propenal
The selective oxidation of primary allylic alcohols to their corresponding α,β-unsaturated aldehydes is a cornerstone transformation in organic synthesis, providing access to valuable Michael acceptors and precursors for olefination reactions. Due to the presence of the easily oxidizable double bond, chemoselectivity is key. Activated manganese dioxide (MnO₂) is the classic and often superior reagent for this purpose, offering high yields and operational simplicity due to its heterogeneous nature.
Causality in Reagent Choice: The preference for MnO₂ stems from its high selectivity for allylic and benzylic alcohols over saturated aliphatic alcohols. The reaction mechanism is believed to involve an initial coordination of the alcohol to the manganese center, followed by a radical pathway or a concerted hydrogen atom transfer, which preferentially occurs at the activated allylic position. This avoids over-oxidation to the carboxylic acid and preserves the integrity of the alkene.
Enantioselective Epoxidation via Sharpless Catalysis
The synthesis of chiral epoxy alcohols is of immense importance in pharmaceutical and natural product synthesis, as the resulting epoxides are versatile intermediates for a range of stereospecific ring-opening reactions. The Sharpless Asymmetric Epoxidation is an exceptionally reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[5][6]
Mechanistic Insight: This reaction employs a catalytic system composed of titanium tetra(isopropoxide), tert-butyl hydroperoxide (TBHP) as the terminal oxidant, and a chiral dialkyl tartrate, typically diethyl tartrate (DET).[5][7] The key to its success is the formation of a well-defined, dimeric titanium-tartrate complex in solution. The allylic alcohol substrate displaces one of the isopropoxide ligands, binding to the titanium center. This pre-coordination rigidly orients the substrate, allowing the TBHP, also coordinated to the titanium, to deliver the oxygen atom to one specific face of the double bond, dictated by the chirality of the DET ligand used.[6]
-
Using (+)-DET directs epoxidation to one enantiomeric face.
-
Using (-)-DET directs epoxidation to the opposite enantiomeric face.
This reagent-controlled stereoselectivity makes it a powerful tool for constructing specific stereoisomers.
Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.
Carbon-Carbon Bond Formation via Allylic Substitution
The hydroxyl group of 2-Methyl-3-phenyl-2-propen-1-ol can be transformed into a good leaving group (e.g., acetate, tosylate, or halide), activating the allylic system for nucleophilic substitution. This strategy opens the door to a wide range of C-C bond-forming reactions.
Application of Gilman Reagents (Organocuprates): Gilman reagents (lithium dialkylcuprates, R₂CuLi) are particularly well-suited for this purpose. As "soft" nucleophiles, they exhibit a strong preference for Sₙ2' conjugate addition to activated allylic systems.[8][9] In the case of an activated 2-Methyl-3-phenyl-2-propen-1-ol derivative, the Gilman reagent will preferentially attack the γ-carbon (the benzylic position), with concomitant displacement of the leaving group and migration of the double bond. This provides a powerful method for installing alkyl or aryl groups at the benzylic position with excellent regioselectivity.
Causality of Regioselectivity: The Sₙ2' pathway is favored due to the electronic nature of both the substrate and the reagent. The phenyl group stabilizes the partial positive charge that develops at the benzylic carbon in the transition state. The soft nature of the organocuprate allows for effective orbital overlap with the extended π-system of the allylic substrate, favoring attack at the terminus of the conjugated system.
Iridium-Catalyzed Allylic Alkylation
A more modern and atom-economical approach to C-C bond formation is transition metal-catalyzed allylic alkylation. An iridium-catalyzed, one-pot synthesis of γ,δ-unsaturated carbonyl compounds has been reported using trans-2-Methyl-3-phenyl-2-propen-1-ol and vinyl or isopropenyl acetates. Specifically, it is cited as a precursor for preparing 5-methyl-4-phenyl-5-hexen-2-one.[1]
Mechanistic Rationale: This reaction likely proceeds through the formation of an iridium-π-allyl complex. The iridium(I) catalyst first coordinates to the double bond of the allylic alcohol. The hydroxyl group is then eliminated (often facilitated by an additive or the reaction conditions), generating a cationic iridium-π-allyl intermediate. A soft carbon nucleophile, generated in situ from the other reaction partner (e.g., the enolate of the ketone derived from isopropenyl acetate), then attacks the π-allyl complex, typically at the most substituted carbon, to form the new C-C bond and regenerate the catalyst.
Detailed Application Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions, especially those involving organometallic reagents, should be conducted under an inert atmosphere.
Protocol 1: Selective Oxidation to 2-Methyl-3-phenyl-2-propenal
Objective: To synthesize the α,β-unsaturated aldehyde via chemoselective oxidation of the primary allylic alcohol.
-
Materials & Reagents:
-
2-Methyl-3-phenyl-2-propen-1-ol (1.48 g, 10.0 mmol)
-
Activated Manganese Dioxide (MnO₂, ~85%) (10.2 g, ~100 mmol, 10 eq.)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
-
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Celite® or glass fiber filter pad
-
-
Procedure:
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add 2-Methyl-3-phenyl-2-propen-1-ol (1.48 g, 10.0 mmol) and anhydrous DCM (50 mL).
-
Stir the solution at room temperature until the alcohol is fully dissolved.
-
In a single portion, add the activated MnO₂ (10.2 g, ~100 mmol). Note: The reaction is often exothermic; addition should be done carefully.
-
Fit the flask with a reflux condenser and heat the suspension to a gentle reflux (approx. 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM (3 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2-Methyl-3-phenyl-2-propenal, can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for subsequent steps.
-
Protocol 2: Sharpless Asymmetric Epoxidation
Objective: To synthesize a chiral epoxy alcohol with high enantioselectivity. This protocol uses (+)-DET to yield one enantiomer; using (-)-DET will produce the other.
-
Materials & Reagents:
-
2-Methyl-3-phenyl-2-propen-1-ol (741 mg, 5.0 mmol)
-
Titanium(IV) isopropoxide (Ti[O-i-Pr]₄) (148 µL, 0.5 mmol, 0.1 eq.)
-
(+)-Diethyl L-tartrate ((+)-DET) (129 µL, 0.75 mmol, 0.15 eq.)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane (1.8 mL, 10.0 mmol, 2.0 eq.)
-
Activated 3Å molecular sieves, powdered (500 mg)
-
Dichloromethane (DCM), anhydrous (25 mL)
-
-
Equipment:
-
Flame-dried 50 mL Schlenk flask with a magnetic stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes for liquid transfers
-
-
Procedure:
-
Add powdered 3Å molecular sieves (500 mg) to a flame-dried 50 mL Schlenk flask.
-
Under an inert atmosphere, add anhydrous DCM (25 mL). Cool the flask to -20 °C in a cryocool bath.
-
While stirring, add Ti[O-i-Pr]₄ (148 µL, 0.5 mmol) via syringe, followed by (+)-DET (129 µL, 0.75 mmol). Stir the mixture for 30 minutes at -20 °C to allow for catalyst pre-formation.
-
Add a solution of 2-Methyl-3-phenyl-2-propen-1-ol (741 mg, 5.0 mmol) in a small amount of DCM via syringe.
-
Add the TBHP solution (1.8 mL, 10.0 mmol) dropwise over 10 minutes.
-
Maintain the reaction at -20 °C and monitor by TLC. The reaction is typically complete in 4-8 hours.
-
To quench the reaction, add 5 mL of water and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Filter the mixture through Celite® to remove the titanium salts, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral epoxy alcohol by silica gel column chromatography.
-
Protocol 3: Sₙ2' Allylic Substitution with a Gilman Reagent
Objective: To demonstrate C-C bond formation at the benzylic position via reaction of an activated allylic alcohol derivative with an organocuprate.
-
Part A: Synthesis of the Allylic Acetate
-
Dissolve 2-Methyl-3-phenyl-2-propen-1-ol (1.48 g, 10.0 mmol) in pyridine (10 mL) at 0 °C.
-
Slowly add acetic anhydride (1.42 mL, 15.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice-water, extract with diethyl ether, wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude allylic acetate, which can be used directly.
-
-
Part B: Gilman Reagent Formation and Sₙ2' Reaction
-
Materials & Reagents:
-
Copper(I) Iodide (CuI) (1.05 g, 5.5 mmol)
-
Methyllithium (MeLi), ~1.6 M in diethyl ether (6.9 mL, 11.0 mmol)
-
Allylic acetate from Part A (in 20 mL anhydrous THF)
-
Anhydrous diethyl ether (30 mL), Anhydrous THF (20 mL)
-
-
Procedure (under inert atmosphere):
-
Add CuI (1.05 g, 5.5 mmol) to a flame-dried 100 mL Schlenk flask.
-
Add anhydrous diethyl ether (30 mL) and cool to -20 °C.
-
Slowly add MeLi solution (6.9 mL, 11.0 mmol) via syringe. A yellow precipitate of dimethylcuprate should form. Stir for 30 minutes.
-
Cool the Gilman reagent suspension to -78 °C.
-
Slowly add the solution of the crude allylic acetate in anhydrous THF (20 mL) via cannula or syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography to isolate the Sₙ2' substitution product.
-
-
Conclusion
2-Methyl-3-phenyl-2-propen-1-ol is a highly adaptable and economically viable starting material for a range of essential synthetic transformations. Its utility in selective oxidation, powerful stereocontrolled epoxidation, and regioselective carbon-carbon bond formation highlights its potential in both academic research and industrial applications, including fine chemical and fragrance synthesis.[10][11] The protocols and mechanistic discussions provided herein serve as a robust foundation for scientists aiming to incorporate this versatile building block into their synthetic strategies, enabling the efficient construction of valuable and complex target molecules.
References
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Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5769-5771. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2-METHYL-3-PHENYL-2-PROPEN-1-OL. Chemdad. Retrieved January 24, 2026, from [Link]
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Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023, December 1). Sharpless epoxidation. Wikipedia. [Link]
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Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. Retrieved January 24, 2026, from [Link]
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Pfenninger, A. (1986). Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation. Synthesis, 1986(02), 89-116. [Link]
-
Szymanska, K., et al. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Catalysts, 11(4), 501. [Link]
-
Khan, I., et al. (2023). Gilman reagent toward the synthesis of natural products. RSC Advances, 13(52), 36563-36591. [Link]
-
Professor Dave Explains. (2019, December 13). Organocuprates (Gilman Reagents). YouTube. [Link]
-
Nicole. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. [Link]
- Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal. Google Patents.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. Retrieved January 24, 2026, from [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Retrieved January 24, 2026, from [Link]
-
Alber, J. P., DeGrand, M. J., & Cermak, D. M. (2011). Synthesis of 5,5-Diphenyl-4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory. Journal of Chemical Education, 88(1), 82–85. [Link]
-
The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates. YouTube. [Link]
-
Allery, C. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. YouTube. [Link]
-
LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link]
-
Fisher Scientific. (n.d.). trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%, Thermo Scientific. Fisher Scientific. Retrieved January 24, 2026, from [Link]
-
Hagen, J. (2011). Comment on "Synthesis of 5,5-Diphenyl-4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory". Journal of Chemical Education, 88(9), 1210-1210. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol (CAS 1504-55-8). Cheméo. Retrieved January 24, 2026, from [Link]
-
Siddiqui, H. L., et al. (2009). 5-(4-Methyl-phen-yl)-3-phenyl-cyclo-hex-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. [Link]
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Application Notes and Protocols for the Asymmetric Synthesis Utilising 2-Methyl-3-phenyl-2-propen-1-ol
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the asymmetric synthesis of valuable chiral building blocks using (E)-2-Methyl-3-phenyl-2-propen-1-ol as a versatile precursor. This document emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible methodologies.
Introduction: The Strategic Value of (E)-2-Methyl-3-phenyl-2-propen-1-ol in Asymmetric Synthesis
(E)-2-Methyl-3-phenyl-2-propen-1-ol, a substituted allylic alcohol, is a readily accessible and highly valuable precursor in asymmetric synthesis. Its structural features—a trisubstituted alkene and a primary allylic alcohol—provide multiple handles for stereoselective transformations. The phenyl group introduces steric and electronic factors that can influence the stereochemical outcome of reactions, while the hydroxyl group can act as a directing group, enabling high levels of stereocontrol. This guide will focus on two powerful asymmetric transformations of this precursor: the Sharpless Asymmetric Epoxidation and the Sharpless Asymmetric Dihydroxylation, yielding chiral epoxides and diols, respectively. These products are versatile intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.
I. Sharpless Asymmetric Epoxidation of (E)-2-Methyl-3-phenyl-2-propen-1-ol
The Sharpless asymmetric epoxidation is a renowned and reliable method for the enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2] This reaction employs a catalytic system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[3] The choice of the DET enantiomer dictates the facial selectivity of the epoxidation, allowing for the predictable synthesis of either enantiomer of the resulting epoxide.
A. Mechanistic Rationale
The key to the high enantioselectivity of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex in situ. This complex coordinates both the allylic alcohol substrate and the hydroperoxide oxidant, creating a rigid, well-defined transition state. The chiral environment of the tartrate ligand directs the delivery of the oxygen atom to one face of the double bond, leading to the formation of a single major enantiomer of the epoxide. The predictability of the stereochemical outcome is a significant advantage of this methodology.
A mnemonic can be used to predict the stereochemistry of the product. When the allylic alcohol is drawn in a specific orientation (with the hydroxyl group in the bottom right corner of a rectangle drawn around the double bond), the use of (+)-DET delivers the oxygen from the bottom face, while (-)-DET delivers it from the top face.
Caption: Workflow for Sharpless Asymmetric Epoxidation.
B. Detailed Experimental Protocol: Synthesis of ((2S,3S)-2-methyl-3-phenyloxiran-2-yl)methanol
This protocol describes the synthesis of the (2S,3S)-enantiomer using L-(+)-Diethyl Tartrate. For the (2R,3R)-enantiomer, D-(-)-Diethyl Tartrate should be used.
Materials:
-
(E)-2-Methyl-3-phenyl-2-propen-1-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., 5.5 M in decane)
-
Anhydrous dichloromethane (DCM)
-
Powdered 4Å molecular sieves
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (approximately the same weight as the allylic alcohol).
-
Add anhydrous dichloromethane (DCM) to the flask.
-
Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
-
To the cooled suspension, add L-(+)-Diethyl tartrate (1.2 equivalents relative to Ti(OiPr)₄) followed by titanium(IV) isopropoxide (0.1 equivalents). Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
Add (E)-2-Methyl-3-phenyl-2-propen-1-ol (1.0 equivalent) to the reaction mixture.
-
Slowly add tert-butyl hydroperoxide (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure ((2S,3S)-2-methyl-3-phenyloxiran-2-yl)methanol.
Expected Results:
| Parameter | Typical Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
C. Determination of Enantiomeric Excess
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR spectroscopy after derivatization with a chiral auxiliary, such as Mosher's acid.[4]
Chiral HPLC Method:
-
Column: Chiralcel OD-H or equivalent
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The two enantiomers will exhibit different retention times, allowing for their separation and quantification.
¹H NMR Method (Mosher's Ester Analysis):
-
React the chiral epoxide with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form the corresponding diastereomeric esters.
-
Acquire the ¹H NMR spectrum of the diastereomeric mixture.
-
The signals for protons near the newly formed stereocenter will be resolved for the two diastereomers. Integration of these distinct signals allows for the determination of the diastereomeric ratio, which corresponds to the enantiomeric excess of the starting alcohol.[5]
II. Sharpless Asymmetric Dihydroxylation of (E)-2-Methyl-3-phenyl-2-propen-1-ol
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[6][7] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify this transformation. These mixtures contain potassium osmate (a source of OsO₄), a chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], potassium ferricyanide as the re-oxidant, and potassium carbonate.[6] The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed.
A. Mechanistic Rationale
The reaction proceeds via the formation of a chiral osmate ester intermediate. The chiral ligand, a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinates to the osmium center and directs the [3+2] cycloaddition of the osmium tetroxide to one face of the alkene. Subsequent hydrolysis of the osmate ester yields the chiral diol and regenerates the osmium catalyst.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
B. Detailed Experimental Protocol: Synthesis of (2R,3S)-2-Methyl-3-phenylpropane-1,2,3-triol
This protocol describes the synthesis of the (2R,3S)-diol using AD-mix-β. For the (2S,3R)-enantiomer, AD-mix-α should be used.
Materials:
-
(E)-2-Methyl-3-phenyl-2-propen-1-ol
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, can improve reaction rate and ee)
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water.
-
Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.
-
If using, add methanesulfonamide (1.0 equivalent) to the reaction mixture.
-
Add (E)-2-Methyl-3-phenyl-2-propen-1-ol (1.0 equivalent) to the vigorously stirred mixture.
-
Stir the reaction at 0 °C until the reaction is complete as monitored by TLC (typically 6-24 hours). The reaction mixture will change color from orange to a lighter yellow.
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (2R,3S)-2-Methyl-3-phenylpropane-1,2,3-triol.
Expected Results:
| Parameter | Typical Value |
| Yield | 70-90% |
| Enantiomeric Excess (ee) | >90% |
C. Determination of Enantiomeric Excess
Similar to the chiral epoxides, the enantiomeric excess of the diol can be determined by chiral HPLC or by NMR analysis after derivatization.
Conclusion
(E)-2-Methyl-3-phenyl-2-propen-1-ol is a highly effective precursor for the asymmetric synthesis of valuable chiral building blocks. The Sharpless asymmetric epoxidation and dihydroxylation provide reliable and highly enantioselective methods for the preparation of chiral epoxides and diols, respectively. The protocols detailed in this guide, grounded in well-established mechanistic principles, offer researchers and drug development professionals robust starting points for their synthetic endeavors. The resulting chiral products can serve as key intermediates in the synthesis of complex molecules with important biological activities.
References
-
Sharpless, K. B., & Verhoeven, T. R. (1979). High-yield catalytic asymmetric epoxidation of unfunctionalized olefins. Journal of the American Chemical Society, 101(17), 5974-5976. Available at: [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Available at: [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. Available at: [Link]
-
Organic Chemistry Portal. Sharpless Epoxidation. Available at: [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. Available at: [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. Available at: [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547. Available at: [Link]
-
YouTube. How I Used Mosher Esters in my PhD. Available at: [Link]
-
Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Available at: [Link]
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- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Methyl-3-phenyl-2-propen-1-ol in Fragrance Chemistry
Abstract
These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the use of 2-Methyl-3-phenyl-2-propen-1-ol (CAS 1504-55-8), also known as α-Methylcinnamyl Alcohol, in fragrance chemistry. This document details the compound's physicochemical properties, olfactory profile, and performance characteristics. It outlines validated protocols for quality assessment via Gas Chromatography-Mass Spectrometry (GC-MS), systematic sensory evaluation, and incorporation into fragrance formulations. Safety, handling, and regulatory considerations are also addressed to ensure best practices in a research and development setting.
Introduction to α-Methylcinnamyl Alcohol
2-Methyl-3-phenyl-2-propen-1-ol is an aryl alkyl alcohol that serves as a valuable modifier and blender in a perfumer's palette.[1] Structurally similar to the more common Cinnamyl Alcohol, the addition of a methyl group on the alpha carbon subtly alters its olfactory character and chemical properties, offering a unique tool for fragrance creation. While it has not been reported to occur in nature, its synthesis allows for a consistent and high-purity supply for fragrance applications.[2] Its primary utility lies in its soft, sweet-balsamic character, which can impart warmth, body, and complexity to a wide range of fragrance compositions.
A full safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted, establishing its safe use in consumer products under specified conditions.[3]
Physicochemical & Olfactory Properties
A thorough understanding of the raw material's properties is fundamental to its effective application.
Physical and Chemical Data
The key properties of high-purity (>95%) 2-Methyl-3-phenyl-2-propen-1-ol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1504-55-8 | [2][4] |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Colorless to pale yellow, slightly viscous liquid; may solidify at cool ambient temperatures. | [3][5] |
| Melting Point | 24-25 °C | [2] |
| Boiling Point | 77 °C @ 0.1 mmHg | [2] |
| Density | ~1.03 g/mL @ 25 °C | [2] |
| Refractive Index | ~1.572 @ 20 °C | [2] |
| Flash Point | >93 °C (>200 °F) | [5] |
| Solubility | Soluble in ethanol and other common fragrance solvents; limited solubility in water. | [5] |
Olfactory Profile
The scent of α-Methylcinnamyl Alcohol is distinct from its unmethylated counterpart. The causality behind this difference lies in the steric hindrance and altered electronic configuration introduced by the methyl group, which changes how the molecule interacts with olfactory receptors.
-
Subtleties: Possesses a softer, less overtly spicy character than cinnamyl alcohol. It can be perceived as having gentle floral and cinnamic undertones without the sharp pungency of cinnamaldehyde.
-
Contribution to Blends: Adds warmth, depth, and a rounded sweetness. It acts as a blender, bridging floral and spicy notes, and can serve as a fixative for more volatile components.
-
Tenacity: Moderate. The odor life on a standard smelling strip is a key indicator of its role in a fragrance's evolution. While specific data for this molecule is not widely published, its structural class suggests a tenacity that would place it in the middle notes of a composition.
Applications in Fragrance Compositions
The sweet-balsamic nature of α-Methylcinnamyl Alcohol makes it a versatile ingredient. Its primary function is as a modifier and blender, rather than a character-defining note.
-
Floral Accords: It is particularly effective in floral bouquets such as hyacinth, lilac, rose, and tuberose, where it enhances sweetness and provides a balsamic background that adds sophistication and richness.
-
Oriental & Spicy Blends: It seamlessly integrates with spices (clove, nutmeg), resins (benzoin, olibanum), and sweet woods (sandalwood), softening sharp edges and contributing to the overall warmth of the fragrance.
-
Functional Fragrances: Due to its good stability, it is suitable for use in personal care products like soaps and lotions, where it can lend a subtle, warm fragrance note.[6]
Recommended Usage Levels
Adherence to established safety guidelines is mandatory. The International Fragrance Association (IFRA) and RIFM provide data-driven concentration limits.
-
In Fragrance Concentrate: Can be used at levels up to 8.0%.[5]
-
In Final Consumer Products:
Experimental Protocols
The following protocols are designed to be self-validating systems for the assessment and application of α-Methylcinnamyl Alcohol.
Protocol 1: Purity and Identity Verification by GC-MS
Causality: Gas Chromatography (GC) separates volatile compounds based on their boiling point and polarity, while Mass Spectrometry (MS) provides a molecular fingerprint (mass spectrum) for identification. This combination is the industry standard for unambiguously confirming the identity and purity of an aroma chemical.[7]
Methodology:
-
Sample Preparation: Prepare a 1% solution of α-Methylcinnamyl Alcohol in a high-purity solvent such as ethanol or diethyl ether.
-
GC Instrument Conditions (Typical):
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Column: DB-5 or equivalent non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Instrument Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Analysis:
-
Confirm the retention time of the main peak against a certified reference standard.
-
Compare the acquired mass spectrum of the main peak with a library spectrum (e.g., NIST, Wiley) for α-Methylcinnamyl Alcohol (MW 148.2). Key fragments should be verified.
-
Calculate purity by peak area percentage, assuming all components have a similar response factor.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for identity and purity confirmation of α-Methylcinnamyl Alcohol.
Protocol 2: Systematic Sensory Evaluation
Causality: Sensory evaluation is a scientific discipline used to measure, analyze, and interpret reactions to the characteristics of materials as they are perceived by the senses.[8] A structured protocol minimizes bias and ensures reproducible results.[9] This protocol employs a descriptive analysis method.[10]
Methodology:
-
Panelist Selection: Utilize a panel of at least 5 trained evaluators, screened for olfactory acuity and ability to describe scents consistently.
-
Sample Preparation & Blinding:
-
Prepare a 10% dilution of α-Methylcinnamyl Alcohol in a neutral, odorless solvent (e.g., dipropylene glycol - DPG).
-
Dip standard fragrance smelling strips into the solution, ensuring consistent saturation. Allow the solvent to evaporate for 30 seconds.
-
Present the strips in a coded, randomized order to the panelists to prevent bias.[9] A known reference (e.g., Cinnamyl Alcohol 10% in DPG) can be included as a benchmark.
-
-
Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-neutral room with controlled temperature and humidity.[8]
-
Evaluation Procedure:
-
Initial Impression (Top Note): Panelists smell the strip and record their initial impressions using a standardized fragrance vocabulary (e.g., sweet, balsamic, spicy, floral).
-
Evolution (Mid/Heart Note): Panelists re-evaluate the strip at set intervals (e.g., 15 min, 1 hour) to assess how the character changes over time.
-
Dry-Down (Base Note): A final evaluation is performed after several hours (e.g., 4-6 hours) to determine the tenacity and final character of the material.
-
-
Data Collection: Use a structured questionnaire or software to capture ratings for various descriptors (e.g., intensity, sweetness, spiciness) on a labeled magnitude scale (LMS) or a simple 1-10 scale.
Workflow Diagram: Sensory Evaluation
Caption: Systematic protocol for the sensory profiling of aroma chemicals.
Safety & Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory materials is paramount.
-
Hazard Identification: This material is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5] An Ames study concluded the material was "weakly positive," which should be noted. However, a full RIFM safety assessment concluded it does not pose a skin sensitization concern at current use levels and is not phototoxic.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and ignition sources. Keep the container tightly sealed.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move person to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek medical attention.
-
Conclusion
2-Methyl-3-phenyl-2-propen-1-ol is a well-characterized aroma chemical with a favorable safety profile when used according to industry guidelines. Its unique sweet-balsamic odor profile provides perfumers with a valuable tool for adding warmth and complexity to floral and oriental fragrances. The protocols outlined in this document provide a robust framework for its quality control, sensory characterization, and effective application, ensuring both scientific integrity and creative success.
References
-
The Good Scents Company. (n.d.). alpha-methyl cinnamyl alcohol, 1504-55-8. Retrieved from [Link]
-
Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Food and Chemical Toxicology, 129, 107-117. [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, α-methylcinnamic alcohol, CAS Registry Number 1504-55-8. Food and Chemical Toxicology, 159, 112684. [Link]
-
Chemdad. (n.d.). 2-METHYL-3-PHENYL-2-PROPEN-1-OL. Retrieved from [Link]
-
Fisher Scientific. (n.d.). trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%, Thermo Scientific. Retrieved from [Link]
-
Cosmetics & Toiletries. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
Draycott, C. (2018). Fragrances and sensory evaluation techniques. ResearchGate. [Link]
-
Fragplace. (2026). Fragrance Evaluation: Deepening Scent Appreciation. Retrieved from [Link]
-
BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]
-
PubMed. (2022). RIFM fragrance ingredient safety assessment, α-methylcinnamic alcohol, CAS Registry Number 1504-55-8. Retrieved from [Link]
-
Blue Yonder Research. (2025). Tips for Effective Fragrance Testing. Retrieved from [Link]
-
Belsito, D., et al. (2007). A toxicologic and dermatologic assessment of cinnamyl alcohol, cinnamaldehyde and cinnamic acid when used as fragrance ingredients. Food and Chemical Toxicology, 45(1), 1-25. [Link]
-
Scognamiglio, J., et al. (2012). Fragrance Material Review on 2-(3-methylphenyl) ethanol. Food and Chemical Toxicology, 50(2), S173-S175. [Link]
- Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).
-
The Fragrance Conservatory. (n.d.). alpha-Amylcinnamyl alcohol. Retrieved from [Link]
-
Alliance of Aroma. (n.d.). The Scent Profile: Unpacking the Aroma of 2-Methyl-1-phenyl-2-propanol. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
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- 1. 2-METHYL-3-PHENYL-2-PROPEN-1-OL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. RIFM fragrance ingredient safety assessment, α-methylcinnamic alcohol, CAS Registry Number 1504-55-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-methyl cinnamyl alcohol, 1504-55-8 [thegoodscentscompany.com]
- 5. alpha-Amylcinnamyl alcohol | The Fragrance Conservatory [fragranceconservatory.com]
- 6. (E)-2-phenyl-1(2)-propene-1-yl acetate, 37973-51-6 [thegoodscentscompany.com]
- 7. perfumersworld.com [perfumersworld.com]
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- 9. alpha-Amylcinnamyl alcohol | C14H20O | CID 7584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Researcher's Guide to the Selective Oxidation of 2-Methyl-3-phenyl-2-propen-1-ol
The selective oxidation of allylic alcohols, such as 2-methyl-3-phenyl-2-propen-1-ol, to their corresponding α,β-unsaturated aldehydes is a cornerstone transformation in synthetic organic chemistry. The product, 2-methyl-3-phenyl-2-propenal, and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] This guide provides an in-depth analysis of several robust experimental protocols for this oxidation, offering researchers a comparative overview of methodologies to suit various laboratory settings and substrate sensitivities. Each protocol is presented with a detailed step-by-step procedure, an exploration of the underlying mechanism, and practical insights into reaction monitoring and work-up.
Introduction to the Oxidation of Allylic Alcohols
The primary challenge in the oxidation of allylic alcohols lies in achieving high chemoselectivity. The reaction must selectively oxidize the hydroxyl group without affecting the adjacent carbon-carbon double bond or the aromatic ring. Over-oxidation to the carboxylic acid is another potential side reaction that needs to be controlled.[2] This document will explore four widely-used and effective methods for this transformation: Manganese Dioxide (MnO₂) Oxidation, Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed oxidation. The choice of oxidant and reaction conditions is critical and depends on factors such as the scale of the reaction, the presence of other functional groups, and considerations regarding reagent toxicity and cost.
Method 1: Manganese Dioxide (MnO₂) Oxidation
Manganese dioxide is a mild and highly selective oxidizing agent for allylic and benzylic alcohols.[3] Its heterogeneous nature often simplifies product purification, as the inorganic byproducts can be removed by simple filtration. The reactivity of MnO₂, however, is highly dependent on its method of preparation and activation.[3]
Mechanistic Rationale
The oxidation with MnO₂ is believed to proceed through a radical mechanism on the surface of the solid reagent.[3] The allylic alcohol adsorbs onto the MnO₂ surface, followed by a homolytic cleavage of a C-H bond at the carbinol carbon, facilitated by the manganese center. This generates a resonance-stabilized allylic radical, which then collapses to the aldehyde product, with the concomitant reduction of Mn(IV) to Mn(II).
Experimental Protocol
Materials:
-
2-Methyl-3-phenyl-2-propen-1-ol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or a similar filter aid
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
Procedure:
-
To a solution of 2-methyl-3-phenyl-2-propen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 eq by weight). The large excess of MnO₂ is often necessary to drive the reaction to completion due to the heterogeneous nature of the reaction.[3]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. Visualize the spots under UV light.[4] The starting material will have a lower Rf value than the more nonpolar aldehyde product.
-
Upon completion of the reaction (typically several hours to overnight), filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its reduced forms.[5]
-
Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-3-phenyl-2-propenal.
-
The crude product can be purified further by column chromatography on silica gel if necessary.
Data Summary
| Parameter | Value |
| Substrate | 2-Methyl-3-phenyl-2-propen-1-ol |
| Oxidant | Activated Manganese Dioxide (MnO₂) |
| Stoichiometry | 1 : 5-10 (substrate : MnO₂) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 4-24 hours |
| Work-up | Filtration |
| Expected Yield | Moderate to high |
Experimental Workflow
Caption: Workflow for MnO₂ Oxidation.
Method 2: Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6] It is known for its high yields and compatibility with a wide range of functional groups. However, the reaction must be carried out at low temperatures (-78 °C), and it generates dimethyl sulfide as a volatile and malodorous byproduct.[7]
Mechanistic Rationale
The Swern oxidation begins with the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride.[8][9] The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered base, typically triethylamine, deprotonates the carbon adjacent to the oxygen, leading to an E2-like elimination via a five-membered ring transition state to furnish the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9]
Experimental Protocol
Materials:
-
2-Methyl-3-phenyl-2-propen-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Three-necked round-bottom flask
-
Addition funnels
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stir bar and two addition funnels.
-
Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
To the cooled DCM, add oxalyl chloride dropwise, followed by the slow addition of a solution of anhydrous DMSO in DCM from one of the addition funnels. Stir the mixture for 15-20 minutes at -78 °C.
-
Slowly add a solution of 2-methyl-3-phenyl-2-propen-1-ol in DCM from the second addition funnel. Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add anhydrous triethylamine dropwise to the reaction mixture. A precipitate of triethylammonium chloride will form.
-
After the addition of triethylamine is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify by column chromatography on silica gel if necessary. Caution: All operations involving oxalyl chloride and the generation of dimethyl sulfide should be performed in a well-ventilated fume hood.[7]
Data Summary
| Parameter | Value |
| Substrate | 2-Methyl-3-phenyl-2-propen-1-ol |
| Reagents | Oxalyl chloride, DMSO, Triethylamine |
| Stoichiometry | ~1.1 eq Oxalyl chloride, ~2.2 eq DMSO, ~5 eq Et₃N |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous wash |
| Expected Yield | High |
Reaction Mechanism
Caption: Key intermediates in the Swern Oxidation.
Method 3: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild, selective, and often rapid method for oxidizing primary and secondary alcohols.[10] The reaction is typically performed at room temperature in chlorinated solvents and avoids the use of toxic heavy metals.[10]
Mechanistic Rationale
The oxidation with DMP involves the initial formation of a periodinane ester by ligand exchange between the alcohol and an acetate group on the iodine center.[11] A subsequent intramolecular deprotonation of the α-hydrogen of the alcohol by an acetate ligand leads to the reductive elimination of the iodine(V) species to an iodine(III) compound, releasing the aldehyde product and acetic acid.[11]
Experimental Protocol
Materials:
-
2-Methyl-3-phenyl-2-propen-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-phenyl-2-propen-1-ol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.[12]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary. Safety Note: Dess-Martin periodinane is potentially explosive under certain conditions and should be handled with care.[13]
Data Summary
| Parameter | Value |
| Substrate | 2-Methyl-3-phenyl-2-propen-1-ol |
| Oxidant | Dess-Martin Periodinane (DMP) |
| Stoichiometry | 1 : 1.1-1.5 (substrate : DMP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Work-up | Aqueous wash with thiosulfate |
| Expected Yield | High to excellent |
Experimental Workflow
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Method 4: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable free radical that can be used as a catalyst in combination with a stoichiometric co-oxidant for the selective oxidation of alcohols.[14] This method is attractive due to its catalytic nature and the use of inexpensive and environmentally benign co-oxidants like sodium hypochlorite (bleach).
Mechanistic Rationale
The catalytic cycle begins with the oxidation of TEMPO to the corresponding N-oxoammonium ion by the co-oxidant. This N-oxoammonium ion is the active oxidizing species that reacts with the alcohol to form the aldehyde. In this process, the N-oxoammonium ion is reduced to the hydroxylamine, which is then re-oxidized back to TEMPO by the co-oxidant, thus completing the catalytic cycle.
Experimental Protocol
Materials:
-
2-Methyl-3-phenyl-2-propen-1-ol
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), optional
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-phenyl-2-propen-1-ol (1.0 eq), TEMPO (0.01-0.05 eq), and potassium bromide (0.1 eq) in a mixture of DCM and saturated aqueous NaHCO₃.
-
Cool the vigorously stirred biphasic mixture in an ice bath.
-
Slowly add sodium hypochlorite solution (1.1-1.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate solution to destroy any excess hypochlorite.
-
Separate the layers in a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Summary
| Parameter | Value |
| Substrate | 2-Methyl-3-phenyl-2-propen-1-ol |
| Catalyst | TEMPO |
| Co-oxidant | Sodium hypochlorite (NaOCl) |
| Stoichiometry | Catalytic TEMPO (1-5 mol%), 1.1-1.5 eq NaOCl |
| Solvent | Dichloromethane / Water (biphasic) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous wash |
| Expected Yield | High |
Catalytic Cycle
Caption: Catalytic cycle for TEMPO-mediated oxidation.
Conclusion
The oxidation of 2-methyl-3-phenyl-2-propen-1-ol can be effectively achieved using a variety of methods, each with its own advantages and disadvantages. For large-scale synthesis where cost is a factor, MnO₂ oxidation or a TEMPO-catalyzed process may be preferable. For smaller-scale reactions requiring high yields and mild conditions, Swern or Dess-Martin periodinane oxidations are excellent choices, with the caveat of the former's cryogenic conditions and malodorous byproduct, and the latter's potential safety concerns and cost. The selection of the optimal protocol will ultimately be guided by the specific requirements of the synthetic task at hand.
References
-
NotEvans. (2017, March 25). Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. [Link]
-
Chem-space.com. (n.d.). Manganese Dioxide, MnO2. [Link]
-
Wikipedia. (2023, November 29). Swern oxidation. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Master Organic Chemistry. (2023, April 18). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
- Shaabani, A., & Lee, D. G. (2002). Solvent free oxidation of alcohols with manganese dioxide. Tetrahedron Letters, 43(35), 6149-6150.
- Martínez, R., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Antioxidants, 11(9), 1694.
-
Organic Syntheses. (n.d.). 2-Methyl-3-phenylpropanal. [Link]
- Helquist, P., et al. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(7), 1738-1741.
-
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Application Note: Selective 1,2-Addition of Grignard Reagents to 2-Methyl-3-phenyl-2-propenal for the Synthesis of Substituted Allylic Alcohols
Abstract
This document provides a comprehensive technical guide for the synthesis of substituted allylic alcohols via the Grignard reaction with 2-Methyl-3-phenyl-2-propenal, an α,β-unsaturated aldehyde. We delve into the mechanistic principles governing the regioselectivity of the reaction, emphasizing the preferential 1,2-addition of organomagnesium halides over conjugate (1,4) addition. Detailed, field-tested protocols for reaction setup, execution, workup, and purification are presented, alongside critical safety considerations for handling organometallic reagents. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this powerful carbon-carbon bond-forming reaction.
Introduction: The Synthetic Utility of Allylic Alcohols
Allylic alcohols are versatile and highly valuable synthetic intermediates in organic chemistry. Their unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon double bond, allows for a wide array of subsequent transformations, including epoxidation, oxidation, and various rearrangement reactions. The Grignard reaction, a cornerstone of organic synthesis, provides a robust and direct method for their preparation from α,β-unsaturated aldehydes and ketones.[1][2]
The reaction with 2-Methyl-3-phenyl-2-propenal (a derivative of cinnamaldehyde) is a prime example. The addition of a Grignard reagent (R-MgX) to this substrate can theoretically yield two different products, arising from either direct addition to the carbonyl (1,2-addition) or conjugate addition to the β-carbon (1,4-addition). Understanding and controlling this regioselectivity is paramount for achieving the desired synthetic outcome.
Mechanistic Insight: The Causality of 1,2-Addition Selectivity
The defining characteristic of the Grignard reaction with α,β-unsaturated aldehydes is its strong preference for 1,2-addition.[3][4] This selectivity is a direct consequence of the hard nature of the Grignard reagent's nucleophilic carbon atom and the principles of Hard and Soft Acid and Base (HSAB) theory.
-
The Electrophilic Centers: The α,β-unsaturated aldehyde possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). The carbonyl carbon is considered a "hard" electrophilic center due to the significant positive charge density localized by the highly electronegative oxygen atom. The β-carbon is a "soft" electrophilic center.
-
The Nucleophile: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom a potent, "hard" nucleophile.[5]
-
The Interaction: According to HSAB theory, hard nucleophiles preferentially react with hard electrophiles. Consequently, the Grignard reagent rapidly and irreversibly attacks the hard carbonyl carbon in a 1,2-fashion.[6] This kinetically controlled process is much faster than the alternative 1,4-addition.[6]
In contrast, softer nucleophiles, such as organocuprates (Gilman reagents), favor the 1,4-conjugate addition pathway.[4][7] The addition of a catalytic amount of a copper(I) salt can, in fact, switch the selectivity of a Grignard reaction towards the 1,4-adduct.[8][9]
Visualizing the Mechanistic Pathways
The following diagram illustrates the fundamental reaction and the competition between the favored 1,2-addition and the disfavored 1,4-addition pathways for Grignard reagents.
Caption: Competing pathways for the Grignard reaction with an α,β-unsaturated aldehyde.
Experimental Protocols
Disclaimer: All procedures involving Grignard reagents are hazardous and must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (Example) | Moles (mmol) | Notes |
| Magnesium Turnings | Mg | 24.31 | 365 mg | 15.0 | Activate before use. |
| Bromobenzene (for Phenyl-MgBr) | C₆H₅Br | 157.01 | 1.57 g (1.05 mL) | 10.0 | Use freshly distilled. |
| 2-Methyl-3-phenyl-2-propenal | C₁₀H₁₀O | 146.19 | 1.24 g | 8.5 | Ensure purity and dryness. |
| Anhydrous Diethyl Ether (or THF) | (C₂H₅)₂O | 74.12 | ~50 mL | - | Must be strictly anhydrous.[10] |
| Iodine | I₂ | 253.81 | 1 crystal | - | For initiating the reaction.[11] |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | 53.49 | ~50 mL | - | For quenching the reaction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | For drying the organic phase. |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | ~100 mL | - | |
| Hydrochloric Acid (optional workup) | HCl | 36.46 | As needed | - | 2M solution for alternative workup.[11] |
Equipment Setup
-
Three-neck round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle or water bath
-
Ice bath
-
Glass syringes and needles
-
Separatory funnel
Causality: The success of a Grignard reaction is critically dependent on the complete exclusion of atmospheric moisture and oxygen.[12][13] Water will protonate and destroy the Grignard reagent, while oxygen can lead to undesired side products. Therefore, all glassware must be rigorously oven- or flame-dried immediately before assembly, and the reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon.[12]
Protocol: Phenylmagnesium Bromide Addition
This protocol details the in situ preparation of phenylmagnesium bromide followed by its reaction with 2-Methyl-3-phenyl-2-propenal.
Part A: Preparation of the Grignard Reagent
-
Assembly: Assemble the dried three-neck flask with a stir bar, reflux condenser (with inert gas outlet to a bubbler), and a dropping funnel. Purge the entire system with nitrogen or argon for 10-15 minutes.
-
Magnesium Activation: Place the magnesium turnings (365 mg, 15.0 mmol) in the flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The vapor will sublime and deposit on the magnesium surface, etching it to expose a fresh, reactive surface.
-
Solvent Addition: Add ~10 mL of anhydrous diethyl ether to the flask via syringe.
-
Initiation: Prepare a solution of bromobenzene (1.57 g, 10.0 mmol) in 15 mL of anhydrous diethyl ether and load it into the dropping funnel. Add ~1-2 mL of this solution to the stirring magnesium suspension. The reaction has initiated when the brownish iodine color fades and gentle refluxing begins spontaneously.[11] If it does not start, gentle warming may be required.
-
Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30-45 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.
Part B: Reaction with the Aldehyde
-
Substrate Addition: Prepare a solution of 2-Methyl-3-phenyl-2-propenal (1.24 g, 8.5 mmol) in 15 mL of anhydrous diethyl ether. Cool the Grignard reagent solution to 0 °C using an ice bath. Add the aldehyde solution dropwise from the dropping funnel over 20-30 minutes.
-
Expert Insight: The aldehyde is added to the Grignard reagent (normal addition) to maintain an excess of the nucleophile, which minimizes potential side reactions like enolization of the aldehyde. The reaction is exothermic, and maintaining a low temperature (0 °C) improves selectivity and control.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench the reaction. This protonates the intermediate magnesium alkoxide to form the alcohol and neutralizes any unreacted Grignard reagent. A biphasic mixture with white precipitate (magnesium salts) will form.
-
Why Saturated NH₄Cl? It is a weak acid, sufficient to protonate the alkoxide but mild enough to avoid potential acid-catalyzed dehydration of the allylic alcohol product.
-
-
Extraction: Transfer the entire mixture to a separatory funnel. Add an additional 50 mL of diethyl ether. Shake the funnel, venting frequently. Separate the layers and extract the aqueous layer twice more with diethyl ether (~25 mL each time).[14]
-
Washing: Combine all organic layers and wash them sequentially with water (2 x 30 mL) and brine (1 x 30 mL) to remove water-soluble impurities.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure allylic alcohol.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Grignard synthesis of an allylic alcohol.
Safety and Handling
Organometallic compounds like Grignard reagents present significant hazards and demand stringent safety protocols.[15][16]
-
Pyrophoric Nature: While less so than organolithium reagents, Grignard reagents can be pyrophoric, especially if the solvent evaporates. They react violently with water, including atmospheric moisture.[15]
-
Flammable Solvents: The reaction is typically performed in highly flammable solvents like diethyl ether or THF. A clear workspace, free of ignition sources, is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles (or a face shield), and appropriate gloves.[16][17] Nitrile gloves offer chemical protection but no fire resistance; Nomex gloves are recommended when handling larger quantities.[16]
-
Inert Atmosphere: All transfers of Grignard reagents must be performed under an inert atmosphere using syringes or cannulas.[15]
-
Quenching: Never dispose of unreacted Grignard reagent directly. It must be carefully quenched by slow addition to a proton source (like isopropanol, followed by water) in a flask cooled with an ice bath.
-
Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals) and a bucket of sand are readily accessible. Never use a water or CO₂ extinguisher on an organometallic fire.
Conclusion
The reaction of a Grignard reagent with 2-Methyl-3-phenyl-2-propenal is a reliable and highly regioselective method for synthesizing sterically hindered allylic alcohols. The preference for 1,2-addition is a well-understood phenomenon rooted in the electronic properties of the reactants. By adhering to strict anhydrous and anaerobic conditions and following the detailed protocols outlined in this note, researchers can effectively utilize this transformation to access valuable synthetic building blocks for applications in drug discovery and materials science.
References
-
Organic Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?[Link]
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Chemistry Stack Exchange. (2018). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. [Link]
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Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. [Link]
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Pearson. (2024). Phenyl Grignard reagent adds to 2-methylpropanal to give the secondary alcohol shown. [Link]
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University Lab Manual. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
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Homework.Study.com. (n.d.). Use a Grignard reaction to prepare the following alcohols. [Link]
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Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
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ResearchGate. (2025). On the mechanism of the copper-catalyzed enantioselective 1,4-addition of grignard reagents to alpha,beta-unsaturated carbonyl compounds. [Link]
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Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
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Organic Chemistry Portal. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. [Link]
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YouTube. (2019). Grignard Reagent and α,β-Unsaturated carbonyl compound. [Link]
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National Institutes of Health. (2019). Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors. [Link]
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Kwantlen Polytechnic University. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
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Application Notes and Protocols for the Polymerization of α-Methylcinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the polymerization of α-Methylcinnamyl alcohol, a functionalized styrenic monomer with potential for creating novel polymers for biomedical applications. While specific literature on the polymerization of this exact monomer is nascent, this document leverages established principles of polymer chemistry to propose detailed protocols for its cationic polymerization. The guide delves into the mechanistic underpinnings of the proposed synthetic routes, offering insights into the causality behind experimental choices. Furthermore, potential applications of poly(α-Methylcinnamyl alcohol) in drug delivery and biomedical materials are explored, grounded in the expected physicochemical properties of this unique polymer. This document is intended to serve as a foundational resource for researchers venturing into the synthesis and application of polymers derived from α-Methylcinnamyl alcohol.
Introduction: The Potential of Poly(α-Methylcinnamyl alcohol) in Biomedical Applications
α-Methylcinnamyl alcohol is an aromatic monomer containing a vinyl group, a hydroxyl functional group, and a phenyl ring. This unique combination of functionalities makes its corresponding polymer, poly(α-Methylcinnamyl alcohol), a promising candidate for various biomedical applications. The polymer backbone, analogous to polystyrene, is expected to confer hydrophobicity and mechanical stability, while the pendant hydroxyl groups can serve as points for further functionalization, drug conjugation, or for modulating the polymer's solubility and biocompatibility.
The presence of the α-methyl group is anticipated to increase the glass transition temperature of the polymer compared to polystyrene, leading to enhanced thermal stability. The inherent biocompatibility of many polystyrene-based materials further supports the potential of poly(α-Methylcinnamyl alcohol) in applications such as drug delivery systems, tissue engineering scaffolds, and functional coatings for medical devices.[1][2] Polymeric drug delivery systems are a cornerstone of modern therapeutics, enabling controlled and sustained release of active pharmaceutical ingredients.[3][4] The hydroxyl groups on the poly(α-Methylcinnamyl alcohol) backbone could be leveraged for conjugating drugs, targeting ligands, or stimuli-responsive moieties, transforming the polymer from a passive carrier into an intelligent therapeutic platform.[1]
This guide will focus on the cationic polymerization of α-Methylcinnamyl alcohol, a method well-suited for styrene derivatives.[5][6] We will provide a detailed, adaptable protocol and discuss the critical parameters that influence the polymerization process and the final properties of the polymer.
Mechanistic Insights: Cationic Polymerization of α-Methylcinnamyl Alcohol
Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, typically a Brønsted or Lewis acid.[5] The double bond of the monomer acts as a nucleophile, attacking the initiator to form a carbocationic active center. This carbocation then propagates by adding to subsequent monomer units. For α-Methylcinnamyl alcohol, the phenyl group can stabilize the carbocation through resonance, making it a suitable candidate for this polymerization technique.
The initiation step involves the formation of a carbocation from the monomer. Using a Lewis acid like aluminum trichloride (AlCl₃) with a trace amount of a proton source (co-initiator) such as water is a common approach for styrene polymerization.[5] The Lewis acid activates the co-initiator, generating a proton that initiates the polymerization.
The propagation step involves the sequential addition of monomer units to the growing carbocationic chain end. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the nature of the solvent and counter-ion.
Termination and chain transfer are competing reactions that limit the molecular weight of the polymer. In the context of α-Methylcinnamyl alcohol, the hydroxyl group could potentially participate in side reactions. However, under controlled conditions, these can be minimized.
Below is a diagram illustrating the proposed cationic polymerization mechanism of α-Methylcinnamyl alcohol.
Caption: Proposed mechanism for the cationic polymerization of α-Methylcinnamyl alcohol.
Experimental Protocols
The following protocols are adapted from established methods for the cationic polymerization of styrene and its derivatives.[5] Researchers should optimize these conditions for α-Methylcinnamyl alcohol based on their specific experimental setup and desired polymer characteristics.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| α-Methylcinnamyl alcohol | ≥98% | e.g., Sigma-Aldrich | Should be purified prior to use to remove inhibitors and impurities. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Used as the solvent. Must be dry. |
| Aluminum trichloride (AlCl₃) | Anhydrous, powder | e.g., Sigma-Aldrich | The initiator. Highly reactive with moisture. |
| Methanol | ACS reagent grade | e.g., Fisher Scientific | Used for quenching the reaction and precipitating the polymer. |
| Nitrogen or Argon gas | High purity | - | For maintaining an inert atmosphere. |
Protocol 1: Cationic Polymerization using Aluminum Trichloride
This protocol describes the cationic polymerization of α-Methylcinnamyl alcohol initiated by aluminum trichloride with a trace amount of water as a co-initiator.
Experimental Workflow:
Caption: Workflow for the cationic polymerization of α-Methylcinnamyl alcohol.
Step-by-Step Procedure:
-
Glassware Preparation: All glassware should be oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Monomer Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a known amount of purified α-Methylcinnamyl alcohol in anhydrous dichloromethane (DCM). A typical starting concentration would be 1 M.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C. Maintaining a low temperature is crucial to control the polymerization and minimize side reactions.[5]
-
Initiator Solution: In a separate, dry Schlenk flask under an inert atmosphere, prepare a stock solution of aluminum trichloride in anhydrous DCM (e.g., 0.1 M). Caution: AlCl₃ is highly hygroscopic and reacts violently with water. Handle in a glovebox or under a positive pressure of inert gas.
-
Initiation: Using a dry syringe, slowly add the calculated amount of the AlCl₃ solution to the stirring monomer solution. The amount of initiator will determine the target molecular weight of the polymer. A monomer-to-initiator ratio of 100:1 is a reasonable starting point.
-
Polymerization: Allow the reaction to proceed at 0 °C with continuous stirring. The reaction time can be varied (e.g., 1-4 hours) to achieve different conversions and molecular weights. The solution may become more viscous as the polymer forms.
-
Quenching: To terminate the polymerization, add a small amount of cold methanol to the reaction mixture. This will react with the active cationic chain ends.
-
Precipitation and Isolation: Pour the reaction mixture into a large beaker containing an excess of cold methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of Poly(α-Methylcinnamyl alcohol)
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the polymer structure and determine monomer conversion. | Disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone. The ratio of the aromatic protons to the aliphatic protons can confirm the structure. |
| Gel Permeation Chromatography (GPC/SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | The GPC trace will show the molecular weight distribution of the polymer. A narrow PDI (typically < 1.5 for controlled polymerizations) indicates a well-controlled reaction.[7] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. | A distinct step in the heat flow curve will indicate the Tg. The Tg is expected to be higher than that of polystyrene due to the α-methyl group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | The spectrum should show the characteristic peaks for the aromatic C-H bonds, aliphatic C-H bonds, and the broad O-H stretching band of the hydroxyl group. The disappearance of the C=C stretching vibration from the monomer will confirm polymerization. |
Potential Applications in Drug Development
The unique structure of poly(α-Methylcinnamyl alcohol) opens up several possibilities for its application in drug development, particularly in the field of drug delivery.[3][4]
Polymer-Drug Conjugates
The pendant hydroxyl groups on the polymer backbone provide a convenient handle for the covalent attachment of drug molecules. This conjugation can improve the solubility of hydrophobic drugs, prolong their circulation time, and enable targeted delivery.[1]
Conceptual Workflow for Drug Conjugation:
Caption: Conceptual workflow for creating a polymer-drug conjugate.
Nanoparticle-Based Drug Delivery Systems
Amphiphilic block copolymers containing a poly(α-Methylcinnamyl alcohol) segment could self-assemble into nanoparticles (micelles or polymersomes) in aqueous media. The hydrophobic core of these nanoparticles can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and biocompatibility.[3][8]
Biocompatible Coatings
The polymer's properties may make it suitable for coating medical devices to improve their biocompatibility and reduce non-specific protein adsorption. The hydroxyl groups on the surface could be further modified to attach anti-fouling or bioactive molecules.[2]
Conclusion
This application note has provided a detailed theoretical and practical framework for the polymerization of α-Methylcinnamyl alcohol via cationic polymerization. While this specific monomer is not extensively described in the existing literature, the principles outlined here, based on analogous styrenic systems, offer a robust starting point for researchers. The resulting polymer, with its unique combination of a polystyrene-like backbone and reactive hydroxyl groups, holds significant promise for the development of advanced materials for drug delivery and other biomedical applications. Further research is warranted to fully explore the synthesis, properties, and potential of this novel functional polymer.
References
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MATSE 473. Lab 4: Cationic Polymerization of Styrene. Available at: [Link].
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chemistNATE. Polystyrene Polymerization Mechanism. YouTube. Published January 12, 2023. Available at: [Link].
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- Process for the preparation of poly(alpha-methylstyrene). Google Patents.
- Miyashita, K., et al. End-Functionalized Polymers of Styrene and p-Methylstyrene by Living Cationic Polymerization with Functionalized Initiators. Macromolecules. 1997;30(8):2128-2132.
- Functionalized Polymers in Pharmaceutical Therapies. Journal of Pharmaceutical Sciences. 2025; In Press.
- Direct introduction of hydroxyl groups in polystyrene chain ends prepared by atom-transfer radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry. 2005;43(18):4164-4172.
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Living cationic polymerization of styrene monomers. Aston Research Explorer. Available at: [Link].
- Biocompatible Single-Chain Polymer Nanoparticles for Drug Delivery—A Dual Approach. ACS Applied Materials & Interfaces. 2018;10(37):31018-31027.
- Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst. Journal of Applied Polymer Science. 2007;105(3):1415-1420.
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Living cationic polymerization. Wikipedia. Available at: [Link].
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Styrene derivatives can be polymerized by way of cationic rather than radical intermediates... Homework.Study.com. Available at: [Link].
- One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters. 2022;24(47):8694-8699.
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Special Issue : Functional Polymers for Drug Delivery System. MDPI. Available at: [Link].
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Sequence-controlled polymer. Wikipedia. Available at: [Link].
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Poly(α-methyl styrene). Polymer Source. Available at: [Link].
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- Living Cationic Polymerization of p-Alkoxystyrenes by Free Ionic Species. Macromolecules. 1996;29(5):1847-1850.
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Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations. Available at: [Link].
- Anionic Polymerization of Monomers Containing Functional Groups. 13. Anionic Polymerizations of 2-, 3-, and 4-(3,3-Dimethyl-1-butynyl)styrenes, 2-, 3-, and 4-(1-Hexynyl)styrenes, and 4-(Phenylethynyl)styrene. Macromolecules. 1993;26(11):2700-2704.
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Application Notes and Protocols for the Quantification of 2-Methyl-3-phenyl-2-propen-1-ol
Introduction: The Analytical Imperative for α-Methylcinnamyl Alcohol
2-Methyl-3-phenyl-2-propen-1-ol, also known as α-methylcinnamyl alcohol, is a fragrance ingredient utilized in a variety of consumer products, from fine fragrances to personal care items. As with many fragrance components, its presence and concentration must be accurately determined to ensure product quality, consistency, and compliance with regulatory standards. Notably, certain fragrance ingredients are identified as potential allergens, necessitating precise quantification to inform consumers and adhere to labeling regulations.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Methyl-3-phenyl-2-propen-1-ol in cosmetic and drug development matrices. We will explore robust analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. The causality behind experimental choices is elucidated to empower researchers and analysts to adapt and troubleshoot these methodologies effectively.
Physicochemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| IUPAC Name | (2E)-2-Methyl-3-phenylprop-2-en-1-ol | |
| Synonyms | α-Methylcinnamyl alcohol, Methyl cinnamic alcohol | |
| CAS Number | 1504-55-8 | |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.20 g/mol | |
| Boiling Point | 77 °C at 0.1 mmHg | |
| Density | 1.03 g/mL at 25 °C |
I. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis
GC-MS is the preeminent technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices, making it exceptionally well-suited for fragrance analysis.[1] The high chromatographic resolution of GC combined with the sensitive and specific detection of MS allows for confident analyte identification and accurate quantification.
Causality of Experimental Choices
-
Injector and Column Selection: A split/splitless injector is chosen for its versatility, allowing for the analysis of both high and low concentration samples. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), is selected based on the analyte's aromatic and alcohol functionalities, providing good separation from other matrix components.
-
Temperature Programming: A programmed temperature ramp is essential for eluting a wide range of compounds with varying boiling points, ensuring sharp peaks and good resolution. The initial low temperature allows for the focusing of volatile components, while the gradual increase in temperature facilitates the elution of less volatile compounds.
-
Mass Spectrometry Detection: Electron Ionization (EI) is the preferred ionization technique due to its robustness and the creation of reproducible fragmentation patterns, which can be compared against established spectral libraries for confident identification. Selected Ion Monitoring (SIM) mode is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring only the characteristic ions of 2-Methyl-3-phenyl-2-propen-1-ol.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of 2-Methyl-3-phenyl-2-propen-1-ol by GC-MS.
Detailed Protocol: GC-MS Quantification
1. Sample Preparation (Liquid-Liquid Extraction for Creams/Lotions)
-
Accurately weigh approximately 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[2]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Perform ultrasonic extraction for 15 minutes in a water bath at room temperature.[3]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.
-
Spike with an appropriate internal standard (e.g., 4-isopropylbenzyl alcohol) if required for improved precision.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) for identification, SIM for quantification |
| SIM Ions | To be determined from the mass spectrum of a standard (e.g., quantifier and qualifiers) |
3. Calibration and Quantification
-
Prepare a series of calibration standards of 2-Methyl-3-phenyl-2-propen-1-ol in the extraction solvent, ranging from 0.1 to 50 µg/mL.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Quantify the amount of 2-Methyl-3-phenyl-2-propen-1-ol in the sample extracts by interpolating their peak areas on the calibration curve.
4. Method Validation
The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[1]
II. High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC with UV detection offers a robust and widely accessible alternative for the quantification of 2-Methyl-3-phenyl-2-propen-1-ol, particularly for non-volatile or thermally labile compounds.[4] The presence of a chromophore (the phenyl group) in the analyte allows for sensitive detection by UV spectrophotometry.
Causality of Experimental Choices
-
Reversed-Phase Chromatography: A C18 stationary phase is selected due to the moderately non-polar nature of 2-Methyl-3-phenyl-2-propen-1-ol. This allows for good retention and separation from more polar matrix components.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) is employed to ensure efficient separation of the analyte from other components in the cosmetic matrix. The gradient allows for the elution of compounds with a range of polarities.
-
UV Detection Wavelength: The detection wavelength is set at the absorbance maximum (λmax) of 2-Methyl-3-phenyl-2-propen-1-ol to achieve the highest sensitivity. This is typically determined by running a UV scan of a standard solution. Based on its structure, a λmax in the range of 210-220 nm is expected.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of 2-Methyl-3-phenyl-2-propen-1-ol by HPLC-UV.
Detailed Protocol: HPLC-UV Quantification
1. Sample Preparation
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase (initial composition) and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 40-90% B; 20-25 min, 90% B; 25-26 min, 90-40% B; 26-30 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detection | 215 nm (or determined λmax) |
3. Calibration and Quantification
-
Prepare a series of calibration standards of 2-Methyl-3-phenyl-2-propen-1-ol in the mobile phase, ranging from 1 to 100 µg/mL.
-
Analyze the calibration standards using the same HPLC-UV method.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Quantify the amount of 2-Methyl-3-phenyl-2-propen-1-ol in the sample extracts by interpolating their peak areas on the calibration curve.
4. Method Validation
As with the GC-MS method, a full validation according to ICH Q2(R1) guidelines is required to ensure the reliability of the results.[1]
III. UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry can be employed as a simple and rapid method for the quantification of 2-Methyl-3-phenyl-2-propen-1-ol in simple matrices or as a preliminary screening tool. This technique is based on the principle that the analyte absorbs light at a specific wavelength.
Causality of Experimental Choices
-
Solvent Selection: A solvent that is transparent in the UV region of interest and effectively dissolves the analyte is chosen. Ethanol or methanol are suitable choices.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is used for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength.
Experimental Workflow: UV-Vis Spectrophotometry
Sources
Application Notes & Protocols: Strategic Derivatization of 2-Methyl-3-phenyl-2-propen-1-ol
Introduction: The Versatility of a Propenol Scaffold
2-Methyl-3-phenyl-2-propen-1-ol, also known as α-methylcinnamyl alcohol, is a valuable organic building block. Its structure, featuring a primary allylic alcohol, a stereodefined double bond, and an aromatic phenyl group, offers multiple avenues for chemical modification. The strategic derivatization of this scaffold is of significant interest to researchers in medicinal chemistry, materials science, and fragrance development. The derivatives can exhibit a wide range of pharmacological activities, including anti-inflammatory, antifungal, and antimicrobial properties, drawing parallels with the bioactivity of related chalcone structures.[1]
This guide provides detailed protocols for three fundamental transformations of 2-Methyl-3-phenyl-2-propen-1-ol: oxidation to the corresponding aldehyde, esterification of the hydroxyl group, and its conversion to various ethers. The methodologies are selected for their reliability, scalability, and adaptability, providing a robust foundation for further research and development. Each protocol is accompanied by an explanation of the underlying chemical principles to empower researchers to make informed modifications.
Core Synthetic Pathways for Derivatization
The primary alcohol functional group is the most accessible reaction site for derivatization. The adjacent double bond and phenyl ring influence the reactivity of this site and offer further opportunities for more complex modifications, which are beyond the scope of this introductory guide. The three core pathways discussed herein are fundamental transformations that provide a basis for creating a diverse library of compounds.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Methyl-3-phenyl-2-propen-1-ol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methyl-3-phenyl-2-propen-1-ol. Here, we address common challenges and frequently asked questions to ensure the successful isolation of a high-purity product. Our approach is grounded in established chemical principles and extensive laboratory experience.
I. Understanding the Chemistry of Purification
2-Methyl-3-phenyl-2-propen-1-ol, an allylic alcohol, is commonly synthesized via the selective hydrogenation of α-methylcinnamaldehyde. The crude product from this synthesis often contains a variety of impurities that can interfere with subsequent reactions or compromise the integrity of the final product. A successful purification strategy is therefore paramount.
Common Impurities:
-
Unreacted α-methylcinnamaldehyde: Due to incomplete reaction.
-
2-Methyl-3-phenyl-1-propanol: The over-hydrogenated, saturated alcohol byproduct.
-
Solvent Residues: From the reaction and workup steps.
-
Catalyst Leachates: Trace metals from the hydrogenation catalyst.
-
Byproducts: Such as acetals, if an alcohol solvent is used during synthesis.[1]
The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity of the product.
II. Troubleshooting Purification Procedures
This section addresses specific issues that may arise during the purification of 2-Methyl-3-phenyl-2-propen-1-ol.
A. Vacuum Distillation
Vacuum distillation is a primary method for purifying high-boiling point liquids like 2-Methyl-3-phenyl-2-propen-1-ol, as it lowers the boiling point and reduces the risk of thermal decomposition.[2]
Troubleshooting Guide for Vacuum Distillation:
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Bumping/Unstable Boiling | - Inadequate vacuum. - Superheating of the liquid. - Absence of a boiling aid. | - Check for leaks: Ensure all joints are properly sealed. A fluctuating vacuum can cause inconsistent boiling.[3] - Use a magnetic stir bar or ebullator: This provides nucleation sites for smooth boiling. - Ensure uniform heating: Use a heating mantle with a stirrer to distribute heat evenly. |
| Low Yield/Product Loss | - Vacuum is too high, causing the product to be carried over with lower-boiling impurities. - Condenser temperature is too high. - Inefficient fraction collection. | - Optimize vacuum level: Aim for a pressure that allows for a controlled distillation at a temperature well below the decomposition point. - Ensure adequate cooling: Use a chilled coolant in the condenser to efficiently trap the distilled product. - Monitor distillation rate: A slow, steady distillation rate improves separation efficiency. |
| Product Decomposition (Darkening/Polymerization) | - Distillation temperature is too high. - Presence of acidic or basic impurities. - Prolonged heating. | - Lower the distillation temperature: This can be achieved by improving the vacuum. - Neutralize the crude product: Wash the crude material with a dilute sodium bicarbonate solution to remove acidic impurities before distillation. - Minimize distillation time: Do not heat the distillation flask for longer than necessary. |
| Persistent Impurities in Distillate | - Inefficient fractional distillation column. - Co-distillation with impurities having similar boiling points. | - Use a fractionating column: A Vigreux or packed column will increase the number of theoretical plates and improve separation. - Consider a pre-purification step: A preliminary purification by column chromatography may be necessary to remove closely boiling impurities. |
Workflow for Troubleshooting Vacuum Distillation:
Sources
Technical Support Center: A Guide to Preventing Degradation of 2-Methyl-3-phenyl-2-propen-1-ol
Welcome to the technical support center for 2-Methyl-3-phenyl-2-propen-1-ol (CAS No. 1504-55-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile allylic alcohol in their work. As a structural analog of cinnamyl alcohol, this compound is prone to specific degradation pathways that can compromise experimental integrity, yield, and safety.[1][2] This document provides in-depth, field-proven insights into the causes of degradation and offers robust, validated protocols for its prevention.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 2-Methyl-3-phenyl-2-propen-1-ol.
Q1: What is 2-Methyl-3-phenyl-2-propen-1-ol and why is its stability a concern?
2-Methyl-3-phenyl-2-propen-1-ol is an unsaturated alcohol, classified as an allylic alcohol. Its structure, featuring a hydroxyl group adjacent to a carbon-carbon double bond, makes it a valuable intermediate in organic synthesis.[1] However, this same allylic structure is susceptible to oxidation, epoxidation, and polymerization, particularly when exposed to air (oxygen), light, and elevated temperatures.[3][4] Degradation can lead to the formation of impurities that may alter reaction outcomes, introduce toxicological risks, or reduce the overall potency of the starting material.
Q2: What are the typical visual or physical signs that my sample has degraded?
The most common indicators of degradation include:
-
Color Change: A pure sample should be a white solid or a colorless to very light-yellow liquid.[1] The development of a distinct yellow or brownish hue is a primary sign of oxidation or polymerization.
-
Increased Viscosity: The compound may become syrupy or thick, which suggests that polymerization has occurred.[3]
-
Phase Change: The material is specified to have a low melting point of around 24-25 °C.[1] If a previously solid sample remains liquid well below this temperature, it may indicate the presence of liquid impurities.
-
Odor Change: While the parent alcohol has a characteristic odor, the formation of aldehydes can introduce sharper, different aromatic notes.
Q3: What are the primary chemical pathways responsible for its degradation?
The degradation of 2-Methyl-3-phenyl-2-propen-1-ol is primarily driven by three mechanisms:
-
Auto-oxidation: This is the most common pathway. Atmospheric oxygen can react with the allylic alcohol, especially in the presence of light or heat, to form hydroperoxides. These unstable intermediates can decompose into various impurities, most notably the corresponding aldehyde (2-Methyl-3-phenyl-2-propenal) and carboxylic acid.[4]
-
Epoxidation: The double bond can be oxidized to form the corresponding epoxide. This is a significant concern as certain epoxides can be potent sensitizers.[4][5]
-
Polymerization: Like many unsaturated compounds, it can slowly polymerize over time, especially when exposed to heat or catalysts.[3]
Part 2: Troubleshooting Guide: Diagnosing and Addressing Degradation
This section provides a problem-and-solution framework for specific issues encountered during storage and use.
Issue: My sample, which was initially colorless, has turned noticeably yellow.
-
Probable Cause: This is a classic sign of auto-oxidation. The yellow color is often due to the formation of conjugated impurities like the corresponding α,β-unsaturated aldehyde and potentially oligomeric species.
-
Causality: The allylic C-H bonds and the electron-rich double bond are susceptible to radical-initiated reactions with atmospheric oxygen. These reactions are often accelerated by trace metal impurities, light, or heat, leading to colored byproducts.
-
Recommended Action:
-
Assess Purity: Do not assume the material is usable. Perform a quick purity check using Thin-Layer Chromatography (TLC) against a retained, pure sample if available. For a more quantitative assessment, use Gas Chromatography (GC) or HPLC.[6][7]
-
Decision to Purify or Discard: If impurity levels are low (<1-2%) and your application is not highly sensitive, you may consider immediate use. For more sensitive applications, purification via flash column chromatography may be possible. However, if significant degradation has occurred (>5%), it is safer and more cost-effective to discard the material according to your institution's hazardous waste protocols and begin with a fresh, high-purity lot.
-
Issue: My analytical data (GC-MS, NMR) shows unexpected peaks corresponding to a higher molecular weight or a loss of the alcohol proton.
-
Probable Cause: The appearance of a peak with a mass two units less than the parent compound often indicates oxidation to the aldehyde. Higher molecular weight species suggest dimerization or oligomerization. The formation of an epoxide will also result in a distinct new signal.
-
Causality: Oxidation directly converts the primary alcohol (-CH₂OH) to an aldehyde (-CHO). Epoxidation adds an oxygen atom across the double bond. These are distinct chemical entities with different properties and reactivities.
-
Recommended Action Protocol: Quality Control via TLC
-
Materials: Silica gel TLC plate, developing chamber, mobile phase (e.g., 20% Ethyl Acetate in Hexane), UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain.
-
Procedure: a. Dissolve a small amount of your sample in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto the TLC plate baseline. c. Develop the plate in the prepared mobile phase. d. Visualize the plate under a UV lamp. The aromatic rings of the parent compound and aldehyde impurity should be UV-active. e. Submerge the plate in a dilute aqueous KMnO₄ solution. The parent alcohol and the aldehyde will both react to give a yellow/brown spot on a purple background, but they will have different Rf values. The presence of more than one major spot confirms impurity.
-
Interpretation: A single, well-defined spot indicates high purity. Multiple spots confirm the presence of degradation products.
-
Part 3: Best Practices for Long-Term Storage and Handling
Prevention is the most effective strategy. Adhering to the following protocols will maximize the shelf-life and integrity of 2-Methyl-3-phenyl-2-propen-1-ol.
Optimal Storage Conditions
Storing the compound under the correct conditions is the single most critical factor in preventing degradation. The rationale behind each parameter is as important as the parameter itself.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the kinetic rate of all degradation pathways, including oxidation and polymerization.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary reactant in the auto-oxidation cascade that forms aldehyde and peroxide impurities.[8] |
| Light | Amber glass vial or storage in a dark cabinet | Prevents photo-initiated radical formation, which can act as the first step in the auto-oxidation chain reaction.[9][10] |
| Container | Type 1 borosilicate amber glass vial with a PTFE-lined screw cap | Ensures the container is chemically inert and provides a hermetic seal against air and moisture ingress. PTFE is highly resistant to chemical attack.[11] |
| Aliquoting | Upon receipt, divide the bulk container into smaller, single-use or single-project volumes under an inert atmosphere. | This is a crucial practice that prevents the repeated introduction of air and potential contaminants into the primary stock bottle, preserving its integrity for long-term use. |
Recommended Handling Protocol for Aliquoting
This protocol ensures that the material is handled with minimal exposure to atmospheric oxygen.
-
Preparation: Move the sealed primary container, new amber vials with PTFE-lined caps, and necessary tools (e.g., glass pipette or stainless-steel spatula) into an inert atmosphere glovebox or glove bag flushed with argon or nitrogen.
-
Temperature Equilibration: Allow the primary container to warm to ambient temperature inside the glovebox before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Dispensing: Carefully open the primary container and dispense the desired amounts into the smaller vials. Work efficiently to minimize the time the container is open.
-
Inert Gas Blanket: Before sealing each new aliquot vial, flush the headspace with a gentle stream of argon or nitrogen.
-
Sealing: Tightly seal the vials. For extra protection, wrap the cap-vial interface with Parafilm® “M”.[11]
-
Labeling: Clearly label each aliquot with the compound name, date, and concentration (if applicable).
-
Storage: Immediately return the primary container and the new aliquots to refrigerated (2–8 °C), dark storage.
Part 4: Understanding the Degradation Pathway
A foundational understanding of the degradation mechanism reinforces the importance of the storage protocols. The primary routes of degradation are initiated by environmental factors acting on the molecule's vulnerable sites.
As illustrated, oxygen is a direct participant in the formation of the most common impurities (aldehyde and epoxide).[4] Heat and light act as catalysts, accelerating these undesirable reactions. Therefore, the exclusion of these three factors is the cornerstone of effective preservation.
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Chemdad Co., Ltd. 2-METHYL-3-PHENYL-2-PROPEN-1-OL. [Link]
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Cheméo. Chemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol (CAS 1504-55-8). [Link]
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Fisher Scientific. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%, Thermo Scientific. [Link]
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ResearchGate. Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. [Link]
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University of Nebraska-Lincoln. Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. [Link]
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Nanjing Chemical Material Corp. Learn About the Application and Storage of Allyl Alcohol. [Link]
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LyondellBasell. Allyl Alcohol Product Bulletin. [Link]
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University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
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Chemistry LibreTexts. Epoxidation of Allylic Alcohols. [Link]
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Environmental Health & Safety, University of Washington. Peroxide Forming Chemicals. [Link]
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PubMed. Cinnamyl alcohol oxidizes rapidly upon air exposure. [Link]
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Sciencemadness Wiki. Allyl alcohol. [Link]
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Chemwin. Specification for storage and transportation of allyl alcohol. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]
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Princeton University Environmental Health and Safety. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]
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ResearchGate. Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Link]
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Carl Roth. Safety Data Sheet: 2-Methyl-2-propanol. [Link]
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Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-phenyl-2-propen-1-ol
Welcome to the technical support center for the synthesis of 2-Methyl-3-phenyl-2-propen-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible synthesis.
Synthesis Overview & Mechanism
The most reliable and commonly employed method for synthesizing 2-Methyl-3-phenyl-2-propen-1-ol is through the Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the α,β-unsaturated aldehyde, 2-methyl-2-propenal (methacrolein). This reaction, while powerful, is sensitive to several parameters that can significantly impact yield and purity.
The primary reaction involves a 1,2-addition of the Grignard reagent to the carbonyl carbon of methacrolein. However, a competing 1,4-conjugate addition can occur, leading to the formation of 2-methyl-3-phenylpropanal after workup, which reduces the yield of the desired allylic alcohol.[1][2]
Reaction Mechanism: Grignard Addition
The diagram below illustrates the primary 1,2-addition pathway leading to the desired product and the competing 1,4-addition side reaction.
Caption: Reaction pathways for Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Methyl-3-phenyl-2-propen-1-ol?
Besides the Grignard reaction with methacrolein, other viable routes include the Wittig reaction between benzaldehyde and an appropriate phosphonium ylide, or the selective reduction of α-methylcinnamaldehyde.[3][4] However, the Grignard method is often preferred for its relative simplicity and cost-effectiveness.
Q2: How critical is the quality of the Grignard reagent?
Extremely critical. The concentration and activity of your phenylmagnesium bromide will directly determine the potential yield. Grignard reagents are highly sensitive to moisture and air.[5] It is often best to prepare it fresh or titrate commercial solutions before use. An inactive or low-concentration reagent is a primary cause of low or failed reactions.
Q3: What are the key parameters that influence the reaction yield?
The three most critical parameters are:
-
Temperature: Low temperatures (-30°C to 0°C) strongly favor the desired 1,2-addition over the 1,4-conjugate addition.[6]
-
Reagent Purity: All glassware must be flame-dried, and solvents must be anhydrous.[7] Water will quench the Grignard reagent, immediately reducing its effective molar quantity.[7]
-
Rate of Addition: Slow, dropwise addition of the aldehyde to the Grignard solution (inverse addition) helps maintain a low concentration of the aldehyde, minimizing side reactions.
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method. A sample quenched with saturated ammonium chloride solution can be extracted and spotted on a TLC plate. You should monitor the consumption of the starting aldehyde. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
Q5: What is the best method for purifying the final product?
After aqueous workup and extraction, the crude product is typically purified by vacuum distillation or column chromatography on silica gel.[8] Given the product's boiling point of ~77°C at 0.1 mmHg, vacuum distillation is efficient for larger scales.[3] For high purity, column chromatography is recommended.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction yielded very little or no product. What went wrong?
This is the most common issue and usually points to problems with the Grignard reagent itself or the reaction conditions.
-
Potential Cause 1: Inactive Grignard Reagent.
-
Explanation: The magnesium surface can be passivated by a layer of magnesium oxide, preventing the reaction with bromobenzene.[9] Furthermore, any moisture in the apparatus or solvent will destroy the reagent as it forms.[9]
-
Solution:
-
Activate the Magnesium: Use fresh, shiny magnesium turnings.[10] Before adding the solvent, gently heat the flask containing the magnesium and a small crystal of iodine under vacuum or inert gas until purple iodine vapors are observed.[11] This helps to etch the oxide layer from the magnesium surface.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or a stream of inert gas (N₂ or Ar) and allow it to cool in a desiccator or under inert atmosphere.[12] Use freshly distilled, anhydrous solvents (diethyl ether or THF).[5]
-
Initiation: A small amount of the bromobenzene solution should be added first. The reaction has initiated when you observe a cloudy appearance and gentle refluxing.[13] If it doesn't start, gentle warming or sonication can be applied.[12]
-
-
-
Potential Cause 2: Incorrect Reagent Stoichiometry.
-
Explanation: If the Grignard reagent is not in slight excess (typically 1.1-1.2 equivalents), some of the aldehyde will remain unreacted.
-
Solution: Titrate your Grignard reagent before use to determine its exact molarity. A common method involves quenching a known volume of the reagent with a standard solution of I₂ in THF, followed by back-titration with sodium thiosulfate.
-
-
Potential Cause 3: Reaction Temperature Too High.
-
Explanation: As temperature increases, the rate of the competing 1,4-conjugate addition increases, leading to the formation of 2-methyl-3-phenylpropanal instead of the desired allylic alcohol.
-
Solution: Perform the addition of methacrolein to the Grignard solution at a low temperature. An ice-salt bath or a dry ice/acetone bath is recommended to maintain the temperature below 0°C, ideally around -30°C.[6]
-
Problem: Formation of Significant Byproducts
Q: My final product is contaminated with significant impurities. How can I improve its purity?
Byproduct formation is often related to side reactions of the Grignard reagent or the product itself.
-
Potential Cause 1: Biphenyl Formation.
-
Explanation: The Grignard reagent can react with unreacted bromobenzene in a Wurtz-type coupling reaction, especially if the reaction is overheated during the Grignard formation step.[9][13]
-
Solution: Maintain a gentle reflux during the formation of the Grignard reagent. Do not overheat. Ensure a slight molar excess of magnesium. Biphenyl can be removed during purification; it is much less polar than the desired alcohol and can be washed away with petroleum ether (trituration) or separated via column chromatography.[13]
-
-
Potential Cause 2: Dehydration of the Product.
-
Explanation: The desired allylic alcohol can undergo acid-catalyzed dehydration during the aqueous workup, especially if strong acids like HCl or H₂SO₄ are used at elevated temperatures. This leads to the formation of 2-methyl-1-phenyl-1-propene.
-
Solution: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is a weakly acidic salt that effectively protonates the alkoxide without causing significant dehydration of the sensitive allylic alcohol.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Methyl-3-phenyl-2-propen-1-ol on a 50 mmol scale.
Reagents & Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |
| Magnesium Turnings | Mg | 24.31 | 1.34 g | 55 | 1.1 | 7439-95-4 |
| Bromobenzene | C₆H₅Br | 157.01 | 7.85 g (5.2 mL) | 50 | 1.0 | 108-86-1 |
| 2-Methyl-2-propenal | C₄H₆O | 70.09 | 3.15 g (3.7 mL) | 45 | 0.9 | 78-85-3 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - | 60-29-7 |
| Iodine | I₂ | 253.81 | 1 crystal | - | - | 7553-56-2 |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~100 mL | - | - | 12125-02-9 |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, 125 mL addition funnel, magnetic stirrer, heating mantle, inert gas line (N₂/Ar), ice bath. All glassware must be flame-dried.
Step-by-Step Procedure
-
Grignard Reagent Preparation:
-
Place the magnesium turnings (1.34 g) and a single crystal of iodine in the flame-dried 250 mL flask. Assemble the apparatus under an inert atmosphere.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the addition funnel, prepare a solution of bromobenzene (7.85 g) in 50 mL of anhydrous diethyl ether.
-
Add ~5 mL of the bromobenzene solution to the magnesium suspension. The reaction should initiate (cloudiness, gentle boiling). If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should be a cloudy grey-brown.
-
-
Reaction with Aldehyde:
-
Cool the Grignard solution to 0°C using an ice bath.
-
Prepare a solution of 2-methyl-2-propenal (3.15 g) in 30 mL of anhydrous diethyl ether in the addition funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding 100 mL of cold, saturated aqueous ammonium chloride solution dropwise. A white precipitate will form.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation (collecting the fraction at ~77°C / 0.1 mmHg) or by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure product as a colorless to light yellow liquid.[3]
-
Data Interpretation & Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Method | Expected Results for 2-Methyl-3-phenyl-2-propen-1-ol |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H), 6.5 (s, 1H, vinyl-H), 4.2 (s, 2H, -CH₂OH), 1.9 (s, 3H, -CH₃), 1.6 (br s, 1H, -OH). |
| ¹³C NMR (CDCl₃) | δ ~138 (Ar-C), 135 (vinyl-C), 129 (vinyl-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 69 (-CH₂OH), 14 (-CH₃). |
| IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (sp² C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~1495, 1445 cm⁻¹ (Ar C=C stretch). |
| Appearance | Colorless to light yellow liquid or low-melting solid.[3] |
| Refractive Index | n²⁰/D ≈ 1.572[3] |
Safety Precautions
-
Grignard Reagents: Are highly reactive, flammable, and corrosive. They react violently with water.[5] All operations must be conducted under a strict inert atmosphere in a fume hood.
-
Diethyl Ether & THF: Are extremely flammable and volatile. Ensure there are no ignition sources nearby.[14]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).[15]
-
Quenching: The workup procedure is exothermic and releases flammable gases. Quench slowly and with adequate cooling.
References
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]
- Adams, R., & Chiles, H. M. (1922). Allyl Alcohol. Organic Syntheses, 2, 10. doi:10.15227/orgsyn.002.0010
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 2-METHYL-3-PHENYL-2-PROPEN-1-OL. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 1). Synthesis of a Complex Allylic Alcohol [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. PubChem. Retrieved from [Link]
-
Hodgson, D. M., & Arif, T. (2010). A Direct Synthesis of Z-Trisubstituted Allylic Alcohols via the Wittig Reaction. The Journal of Organic Chemistry, 75(13), 4204–4207. [Link]
- Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Bertelsen, S., et al. (2007). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 104(3), 878–882. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
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Wang, C., et al. (2020). Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol. Chemical Science, 11(19), 4971–4976. [Link]
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Homework.Study.com. (n.d.). Use a Grignard reaction to prepare the following alcohols: (a) 2-Methyl-2-propanol. (b).... Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
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Sciencemadness.org. (2016, February 18). Grignard successes and failures. Retrieved from [Link]
-
Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Bailey, D. L. (1944). I. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents [Master's thesis, Michigan State College]. Digital Repository @ MSU. Retrieved from [Link]
-
Chem-Supply. (n.d.). Safety data sheet - Magnesium, turnings, synthesis grade, according to Grignard. Retrieved from [Link]
-
NileRed. (2025, September 28). Making Allyl Alcohol [Video]. YouTube. Retrieved from [Link]
-
Jensen, S. R., & Munch-Petersen, J. (1970). Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI. Reactions with sec-Butyl Cinnamate. Acta Chemica Scandinavica, 24, 1085-1090. [Link]
- Google Patents. (n.d.). CA1099294A - Process for preparing allylic alcohols from allylic halides.
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Challenges in the scale-up of 2-Methyl-3-phenyl-2-propen-1-ol synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-3-phenyl-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale synthesis.
Introduction to Synthetic Strategies
The synthesis of 2-Methyl-3-phenyl-2-propen-1-ol on a larger scale typically employs one of two primary routes: the Grignard reaction with α-methylcinnamaldehyde or the Meerwein-Ponndorf-Verley (MPV) reduction of the same aldehyde. Both methods have their advantages and inherent scale-up challenges that require careful consideration and control. This guide will delve into the intricacies of both, providing practical, field-proven insights to ensure a successful and safe scale-up.
Troubleshooting Guide: Grignard Reaction Route
The addition of a methyl Grignard reagent to α-methylcinnamaldehyde is a common and effective method for the synthesis of 2-Methyl-3-phenyl-2-propen-1-ol. However, scaling up this highly exothermic and moisture-sensitive reaction presents several challenges.
Diagram: Grignard Reaction Workflow
Caption: A typical workflow for the Grignard synthesis of 2-Methyl-3-phenyl-2-propen-1-ol.
Common Problems and Solutions
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Reaction Initiation | - Wet glassware or solvent: Grignard reagents are highly basic and react readily with protic sources, such as water, which quenches the reagent. - Passive magnesium surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide. | - Rigorous drying of all glassware and solvents: Dry glassware in an oven at >120°C for several hours and use anhydrous solvents. This ensures a water-free environment for the Grignard reagent to form and react. - Activation of magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. These activators react with the magnesium to expose a fresh, reactive surface. |
| Low Yield of Target Product | - Grignard reagent titration is inaccurate: An incorrect estimation of the Grignard reagent concentration can lead to a substoichiometric amount being used. - Side reaction: 1,4-conjugate addition: Grignard reagents can add to the β-carbon of α,β-unsaturated aldehydes, leading to the formation of a saturated ketone after work-up.[1][2] | - Accurate titration of the Grignard reagent: Titrate the Grignard reagent before use with a known amount of a suitable indicator, such as 1,10-phenanthroline, to determine its exact molarity. - Lower reaction temperature: Running the reaction at lower temperatures (e.g., -20°C to 0°C) generally favors the kinetically controlled 1,2-addition over the thermodynamically favored 1,4-addition.[1] |
| Formation of Impurities | - Wurtz coupling: The reaction of the Grignard reagent with unreacted alkyl halide can lead to the formation of a coupled alkane (e.g., ethane from methylmagnesium bromide). - Unreacted starting material: Incomplete reaction due to insufficient Grignard reagent or short reaction time. | - Slow addition of alkyl halide: During the formation of the Grignard reagent, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize the coupling side reaction. - Monitor reaction completion: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting aldehyde before quenching the reaction. |
| Exothermic Runaway Reaction | - Rapid addition of Grignard reagent: The Grignard addition to an aldehyde is highly exothermic. Rapid addition on a large scale can overwhelm the cooling capacity of the reactor. - Accumulation of unreacted reagents: If the reaction fails to initiate promptly, the subsequent rapid reaction of accumulated reagents can lead to a dangerous exotherm. | - Controlled addition rate: Add the Grignard reagent at a rate that allows the reactor's cooling system to maintain the desired internal temperature. - Ensure initiation before large-scale addition: Confirm that the reaction has initiated (e.g., by observing a slight temperature increase) before proceeding with the addition of the bulk of the reagent. |
Troubleshooting Guide: Meerwein-Ponndorf-Verley (MPV) Reduction Route
The MPV reduction offers a highly chemoselective alternative for reducing α-methylcinnamaldehyde to the corresponding allylic alcohol, using a metal alkoxide catalyst, typically aluminum isopropoxide, and a sacrificial alcohol like isopropanol.[3][4]
Diagram: MPV Reduction Catalytic Cycle
Caption: The catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.
Common Problems and Solutions
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Slow or Incomplete Reaction | - Catalyst deactivation: The aluminum isopropoxide catalyst can be deactivated by moisture or by strong coordination with the product alcohol or by-products.[5] - Equilibrium limitation: The MPV reduction is a reversible reaction. The accumulation of the acetone by-product can slow down or even reverse the reaction. | - Use of anhydrous reagents and solvent: Ensure that the α-methylcinnamaldehyde and isopropanol are dry. Moisture will hydrolyze the aluminum isopropoxide, rendering it inactive. - Removal of acetone: Perform the reaction in a setup that allows for the continuous removal of the lower-boiling acetone by distillation. This will shift the equilibrium towards the product side, driving the reaction to completion.[6] |
| Formation of Side Products | - Aldol condensation: Under basic conditions, the starting aldehyde can undergo self-condensation, especially at higher temperatures. - Tishchenko reaction: Aldehydes can disproportionate to form an ester in the presence of aluminum alkoxides. | - Moderate reaction temperature: Maintain the reaction temperature at a moderate level (typically the boiling point of isopropanol) to minimize side reactions. - Use of a more selective catalyst: While aluminum isopropoxide is standard, other catalysts such as zirconium or iron alkoxides can sometimes offer higher selectivity and milder reaction conditions. |
| Difficult Product Isolation | - Formation of stable aluminum alkoxide of the product: The product alcohol forms a stable alkoxide with the aluminum catalyst, which can make the work-up and isolation challenging. - Emulsion formation during work-up: The hydrolysis of the aluminum salts can lead to the formation of gelatinous aluminum hydroxide, which can cause emulsions. | - Acidic work-up: A careful quench with a dilute acid (e.g., HCl or H₂SO₄) will hydrolyze the aluminum alkoxides and allow for the extraction of the product into an organic solvent. - Use of a co-solvent: During the work-up, the addition of a solvent like tetrahydrofuran (THF) can help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for a large-scale industrial production?
A1: Both routes are viable, but the choice often depends on factors like cost, safety infrastructure, and desired purity. The Grignard route is often higher yielding but requires stringent anhydrous conditions and careful management of its high exothermicity. The MPV reduction is generally considered safer due to its lower exothermicity and the use of less hazardous reagents, making it attractive for large-scale production where safety is a primary concern.[7]
Q2: How can I improve the purity of my 2-Methyl-3-phenyl-2-propen-1-ol?
A2: High-purity product can be obtained through fractional distillation under reduced pressure.[5] It is important to ensure that the distillation apparatus is efficient to separate the product from any unreacted starting material and high-boiling by-products. For very high purity requirements, techniques like chromatography on silica gel can be employed, though this is less practical on a very large scale.[8]
Q3: What are the key safety precautions for handling aluminum isopropoxide on a large scale?
A3: Aluminum isopropoxide is a flammable solid and reacts with moisture.[9] It should be handled in a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Ensure that the reactor is properly grounded to prevent static discharge.
Q4: Can other Grignard reagents be used to produce analogs of this molecule?
A4: Yes, other alkyl or aryl Grignard reagents can be used to synthesize a variety of substituted 3-phenyl-2-propen-1-ol derivatives. The general principles and challenges outlined in this guide will be applicable to those syntheses as well.
Q5: What is the thermal stability of 2-Methyl-3-phenyl-2-propen-1-ol?
References
-
Taylor & Francis. (2023, April 5). Full article: Meerwein-Ponndorf-Verley reduction in current heterogeneous catalysis research: a review. Retrieved from [Link]
-
WordPress. (2026, January 3). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
-
Cheméo. Chemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol (CAS 1504-55-8). Retrieved from [Link]
-
Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
-
Chongqing Chemdad Co. 2-METHYL-3-PHENYL-2-PROPEN-1-OL. Retrieved from [Link]
- Google Patents. WO2003089394A2 - Method for the production of phenyl propyl alcohols.
-
Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]
-
Oxford Lab Chem. Material Safety Data Sheet - Aluminium Isopropoxide. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Recent Developments In Meerwein−Ponndorf−Verley and Related Reactions for the Reduction of Organic Functional Groups Using Aluminum, Boron, and Other Metal Reagents: A Review. Retrieved from [Link]
-
Organic Syntheses. Benzenepropanal, α-methyl-. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
YouTube. (2025, April 24). 1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 18). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Kinetics of catalytic Meerwein-Ponndorf-Verley reduction of aldehydes and ketones using boron triethoxide. Retrieved from [Link]
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-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
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-
University of Wisconsin-River Falls. Grignard Reaction. Retrieved from [Link]
-
Fisher Scientific. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%, Thermo Scientific. Retrieved from [Link]
-
Reddit. (2024, October 6). how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones?. Retrieved from [Link]
-
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-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
PubMed Central. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
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- 6. youtube.com [youtube.com]
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- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: Stereoselective Synthesis of 2-Methyl-3-phenyl-2-propen-1-ol
Welcome to the technical support center for the stereoselective synthesis of 2-Methyl-3-phenyl-2-propen-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to refine your methodology, overcome common experimental hurdles, and achieve high yields and stereoselectivity.
Introduction to the Synthesis
The stereoselective synthesis of 2-Methyl-3-phenyl-2-propen-1-ol, an important allylic alcohol intermediate, presents unique challenges in controlling the geometry of the trisubstituted double bond. The desired product can exist as two geometric isomers, (E) and (Z), and achieving a high selectivity for one isomer is often a critical objective. This guide will focus on common olefination strategies and other synthetic routes, addressing potential pitfalls and offering practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-Methyl-3-phenyl-2-propen-1-ol. Each issue is presented with its probable causes and a step-by-step resolution protocol.
Issue 1: Poor Stereoselectivity (Low E/Z Ratio)
Observation: NMR or GC analysis of the crude product shows a mixture of (E) and (Z) isomers, with neither being significantly dominant.
Probable Causes:
-
Inappropriate Choice of Olefination Reagent: The choice of ylide in a Wittig reaction or the phosphonate in a Horner-Wadsworth-Emmons (HWE) reaction is crucial for stereoselectivity.[1][2]
-
Reaction Conditions Favoring Isomerization: The presence of certain reagents or prolonged reaction times at elevated temperatures can lead to isomerization of the desired product.
-
Non-optimal Base or Solvent System: The polarity of the solvent and the nature of the counterion from the base can significantly influence the transition state of the olefination reaction, thereby affecting the E/Z ratio.[3]
Resolution Protocol:
-
Reagent Selection and Modification:
-
For High (E)-Selectivity (Horner-Wadsworth-Emmons): Employ a phosphonate reagent with electron-withdrawing groups, such as a triethyl phosphonoacetate derivative. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4][5]
-
For High (Z)-Selectivity (Wittig or Modified HWE):
-
Utilize a non-stabilized ylide in a Wittig reaction under salt-free conditions.[6]
-
Consider the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong, non-coordinating base combination like KHMDS and 18-crown-6 in a non-polar solvent like THF at low temperatures.[7]
-
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize potential isomerization.
-
Base and Solvent Selection: A systematic screening of bases (e.g., NaH, KHMDS, LiHMDS) and solvents (e.g., THF, DME, Toluene) can reveal the optimal combination for the desired stereoisomer.[3]
-
-
Post-Reaction Handling:
-
Quench the reaction promptly upon completion to prevent prolonged exposure to basic conditions.
-
Work up the reaction under neutral or slightly acidic conditions to avoid isomerization during extraction and purification.
-
Issue 2: Low or No Product Yield
Observation: TLC or GC-MS analysis of the reaction mixture shows unreacted starting materials (aldehyde and/or olefination reagent) and minimal or no formation of the desired allylic alcohol.
Probable Causes:
-
Inactive Olefination Reagent: The ylide or phosphonate carbanion may not have been generated effectively due to moisture, impure base, or degradation of the reagent.
-
Poor Reactivity of the Aldehyde: The starting aldehyde, phenylacetaldehyde, can be prone to self-condensation (aldol reaction) under basic conditions, reducing its availability for the desired reaction.
-
Steric Hindrance: In some cases, particularly with bulky reagents, steric hindrance can impede the reaction.[8]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
Resolution Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware and solvents.
-
Use freshly opened or properly stored anhydrous solvents.
-
Handle hygroscopic reagents (e.g., NaH) in a glovebox or under an inert atmosphere.
-
-
Verify Reagent Quality:
-
Use a fresh, high-purity base for the deprotonation step.
-
If preparing the ylide or phosphonate in situ, confirm its formation (e.g., color change) before adding the aldehyde.
-
-
Control Aldehyde Addition:
-
Add the phenylacetaldehyde slowly to the pre-formed ylide or phosphonate carbanion at a low temperature to minimize self-condensation.
-
-
Optimize Stoichiometry:
-
Typically, a slight excess (1.1-1.5 equivalents) of the olefination reagent is used to ensure complete consumption of the aldehyde.
-
Issue 3: Formation of Significant Byproducts
Observation: The crude product contains significant impurities other than the starting materials or the desired isomeric products.
Probable Causes:
-
Aldol Condensation of Phenylacetaldehyde: As mentioned, phenylacetaldehyde can undergo self-condensation under basic conditions.
-
Over-reduction (if using a reductive method): If synthesizing from an α,β-unsaturated aldehyde, over-reduction can lead to the corresponding saturated alcohol.
-
Epoxide Formation and Rearrangement: In certain oxidative methods, epoxide intermediates can form and rearrange to other products.[9]
-
Reaction with Solvent: Highly reactive intermediates may react with the solvent.
Resolution Protocol:
-
Minimize Aldol Condensation:
-
Maintain a low reaction temperature during base addition and aldehyde addition.
-
Ensure rapid consumption of the aldehyde by adding it to a pre-formed excess of the nucleophile.
-
-
Control Reductive Conditions:
-
When reducing an α,β-unsaturated aldehyde (e.g., α-methylcinnamaldehyde), use a chemoselective reducing agent like DIBAL-H at low temperatures or NaBH4 in the presence of CeCl3 (Luche reduction) to favor 1,2-reduction of the aldehyde over 1,4-reduction of the double bond.
-
-
Purification Strategy:
-
Employ column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from byproducts. The polarity difference between the allylic alcohol and non-polar byproducts is usually sufficient for good separation.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for obtaining the (E)-isomer of 2-Methyl-3-phenyl-2-propen-1-ol?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is typically the method of choice for synthesizing (E)-alkenes with high stereoselectivity.[4][5] The reaction of a stabilized phosphonate ylide, such as that derived from triethyl 2-phosphonopropionate, with benzaldehyde will strongly favor the formation of the (E)-isomer. The thermodynamic stability of the (E)-product drives the reaction towards this outcome.
Q2: How can I synthesize the (Z)-isomer with high selectivity?
A2: Achieving high (Z)-selectivity is often more challenging. Two primary strategies are:
-
The Wittig Reaction with a Non-stabilized Ylide: Reacting benzaldehyde with a non-stabilized ylide, such as that generated from ethyltriphenylphosphonium bromide, under salt-free conditions, typically in an aprotic, non-polar solvent, will favor the (Z)-isomer.[6]
-
Still-Gennari Modification of the HWE: This method uses phosphonates with electron-withdrawing groups and specific base/solvent combinations to kinetically favor the (Z)-product.[7]
Q3: Are there alternative methods to olefination reactions for this synthesis?
A3: Yes, other methods include:
-
Grignard Reaction: The reaction of a vinyl Grignard reagent, such as 2-propenylmagnesium bromide, with benzaldehyde followed by methylation of the resulting secondary alcohol is a possibility. However, controlling the stereochemistry of the double bond during the methylation step can be difficult.[10][11]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium and nickel-mediated coupling of a vinyl halide with an aldehyde is highly chemoselective and can be stereoselective.[12][13][14] For this synthesis, one could couple a 1-bromo-2-methylpropene with benzaldehyde.
-
Reduction of an α,β-Unsaturated Aldehyde: The selective 1,2-reduction of (E)- or (Z)-α-methylcinnamaldehyde would yield the corresponding allylic alcohol. The stereochemistry of the final product is dependent on the stereochemistry of the starting aldehyde.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 20% ethyl acetate in hexane) to achieve good separation between the starting aldehyde and the product alcohol. The product, being an alcohol, will have a lower Rf value than the starting aldehyde. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots, as the product is an alcohol and an alkene. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify products and byproducts.
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
Handling of Bases: Strong bases like sodium hydride (NaH) and organolithium reagents (e.g., n-BuLi) are pyrophoric and react violently with water. They should be handled under an inert atmosphere.
-
Solvent Safety: Anhydrous ethers like THF can form explosive peroxides upon storage. Always test for peroxides before use.
-
Reagent Toxicity: Some reagents, like chromium salts used in the NHK reaction, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[15]
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves.
Experimental Protocols & Data
Table 1: Comparison of Olefination Methods for Stereoselectivity
| Method | Reagents | Typical Solvent | Typical Base | Expected Major Isomer |
| Horner-Wadsworth-Emmons | Triethyl 2-phosphonopropionate, Benzaldehyde | THF | NaH | (E) |
| Wittig (Non-stabilized) | Ethyltriphenylphosphonium bromide, Benzaldehyde | THF | n-BuLi | (Z) |
| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) 2-phosphonopropionate, Benzaldehyde | THF | KHMDS, 18-crown-6 | (Z) |
Protocol 1: (E)-Selective Synthesis via Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add a solution of triethyl 2-phosphonopropionate (1.1 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Olefination:
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (E)-2-Methyl-3-phenyl-2-propen-1-ol.
-
Visualizations
Logical Flow of Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
General Olefination Reaction Scheme
Caption: Generalized olefination reaction pathway.
References
-
Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. Catalysts. [Link]
-
allyl alcohol - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of Allylic Alcohols from Alkenes and Their Derivatives. ResearchGate. [Link]
- 2- methyl-1-phenyl-1-propanol preparation method - Google Patents.
-
2-METHYL-3-PHENYL-2-PROPEN-1-OL Three Chongqing Chemdad Co. Chemdad. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. ACS Publications. [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. ACS Publications. [Link]
-
Nozaki–Hiyama–Kishi reaction - Wikipedia. Wikipedia. [Link]
-
Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]
-
Grignard Reagent and Aldehyde (or Ketone) (Mechanism) - YouTube. YouTube. [Link]
-
Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis - PMC - NIH. National Institutes of Health. [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. [Link]
-
Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. National Institutes of Health. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Product Class 5: Allylic Alcohols. Thieme Chemistry. [Link]
-
High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Wiley Online Library. [Link]
-
Approach to Synthesis Problems – Organic Chemistry: How to…. University of Calgary. [Link]
-
Nozaki-Hiyama-Kishi Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Reactions with Grignard Reagents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Olefins from alcohols via catalytic acceptorless dehydrogenation coupling reactions. Royal Society of Chemistry. [Link]
-
Wittig reaction - Wikipedia. Wikipedia. [Link]
-
8.8 How to Predict the Products of Alkene Addition Reactions | Organic Chemistry - YouTube. YouTube. [Link]
-
THE NOZAKI-HIYAMA-KISHI REACTION - University of Illinois Urbana-Champaign. University of Illinois Urbana-Champaign. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PMC - PubMed Central. National Institutes of Health. [Link]
-
Alcohol Synthesis Practice Problems | Test Your Skills with Real Questions - Pearson. Pearson. [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. Chemistry Steps. [Link]
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Nozaki-Hiyama-Kishi Reaction | NROChemistry. NROChemistry. [Link]
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Synthesis (4) - Alkene Reaction Map, Including Alkyl Halide Reactions. Master Organic Chemistry. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. [Link]
- Process for preparing allylic alcohols from allylic halides - Google Patents.
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]
-
Most Wittig reactions are not stereoselective and yield a mixture of cis and trans products. Can you think of a reason why this particular witting shows such a high degree of stereospecificity? Which product will result? - Quora. Quora. [Link]
-
reaction of aldehydes and ketones with grignard reagents - Chemguide. Chemguide. [Link]
-
Alkene Reactions Practice Problems - Chemistry Steps. Chemistry Steps. [Link]
- Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com.
-
Alkene - Wikipedia. Wikipedia. [Link]
-
Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Resolving issues with product isolation in α-Methylcinnamyl alcohol synthesis
Welcome to the technical support center for the synthesis and purification of α-Methylcinnamyl alcohol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can quickly diagnose and resolve issues in your workflow.
Troubleshooting Guide: Product Isolation & Purification
This section addresses specific, practical problems that can arise after the initial synthesis reaction is complete.
Question 1: My crude ¹H NMR shows a complex mixture of products, and the yield of the desired alcohol is very low. What are the likely side reactions?
Answer:
Low yields and complex product mixtures in the synthesis of α-Methylcinnamyl alcohol, especially when using a Grignard reaction with α-methylcinnamaldehyde, often point to several competing side reactions. The primary culprits are typically 1,2-addition (desired), 1,4-conjugate addition, and enolization of the starting aldehyde.
-
1,4-Conjugate Addition: The Grignard reagent can attack the β-carbon of the α,β-unsaturated system, leading to the formation of a saturated ketone after workup. This is a common issue with less reactive or bulky Grignard reagents.
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the aldehyde, forming an enolate.[1] This is especially prevalent with sterically hindered aldehydes or Grignard reagents.[1] After workup, this simply regenerates the starting material, reducing your overall conversion.
-
Reduction: Some Grignard reagents, particularly those with β-hydrides (like isopropylmagnesium bromide), can act as reducing agents, converting the aldehyde to the corresponding allylic alcohol (cinnamyl alcohol in this case if the starting material was cinnamaldehyde).
To mitigate these issues, consider the following:
-
Use of Cerium (III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can enhance the 1,2-selectivity of organometallic reagents, favoring the formation of the desired α-Methylcinnamyl alcohol.
-
Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., -78 °C) can increase the kinetic 1,2-addition product over the thermodynamic 1,4-addition product.
Question 2: I'm having difficulty separating α-Methylcinnamyl alcohol from the unreacted starting material (α-methylcinnamaldehyde) using column chromatography. What conditions do you recommend?
Answer:
The similar polarity of the starting aldehyde and the product alcohol can make chromatographic separation challenging. Here are some proven strategies:
-
Solvent System Optimization: A standard ethyl acetate/hexane or diethyl ether/pentane gradient is a good starting point. However, to improve separation, consider adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the mobile phase. The triethylamine can help to reduce tailing of the alcohol on silica gel.
-
Alternative Adsorbents: If silica gel does not provide adequate separation, consider using alumina (neutral or basic). Alumina often shows different selectivity for aldehydes and alcohols.
-
Chemical Conversion: A more robust method is to react the crude mixture with a reagent that selectively derivatizes either the starting material or the product. For instance, the aldehyde can be selectively reacted with Girard's reagent to form a water-soluble hydrazone, which can be easily removed by an aqueous wash. The desired alcohol can then be purified from the non-polar impurities.
Here is a general workflow for troubleshooting the separation:
graph TroubleshootingWorkflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
// Nodes Start [label="Crude Product Mixture", fillcolor="#4285F4"]; TLC [label="Analyze by TLC\n(Multiple Solvent Systems)", fillcolor="#FBBC05"]; GoodSep [label="Good Separation on TLC?", fillcolor="#34A853"]; PoorSep [label="Poor Separation on TLC", fillcolor="#EA4335"]; Column [label="Proceed with Column Chromatography", fillcolor="#4285F4"]; Optimize [label="Optimize Mobile Phase\n(e.g., add modifier)", fillcolor="#FBBC05"]; AltAdsorbent [label="Try Alternative Adsorbent\n(e.g., Alumina)", fillcolor="#FBBC05"]; ChemDeriv [label="Consider Chemical Derivatization", fillcolor="#FBBC05"]; Purified [label="Purified Product", fillcolor="#34A853"];
// Edges Start -> TLC; TLC -> GoodSep [label=" Yes "]; TLC -> PoorSep [label=" No "]; GoodSep -> Column; PoorSep -> Optimize; Optimize -> TLC; PoorSep -> AltAdsorbent; AltAdsorbent -> TLC; PoorSep -> ChemDeriv; Column -> Purified; }
Caption: Troubleshooting workflow for product separation.Question 3: After purification, my product appears as a pale yellow oil, and over time it seems to become more viscous and colored. Is this normal?
Answer:
Yes, this is a known issue. α-Methylcinnamyl alcohol, like many allylic alcohols, can be susceptible to oxidation and polymerization over time, especially when exposed to air, light, and heat.[2] The appearance of a yellow color and an increase in viscosity are classic signs of degradation.
To ensure the long-term stability of your purified product:
-
Storage Conditions: Store the alcohol under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial to protect it from air and light.[3]
-
Temperature: For long-term storage, keeping the product at low temperatures (2-8°C) is recommended.[3]
-
Antioxidants: For bulk quantities, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) at a very low concentration (e.g., <0.1%) can help to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of α-Methylcinnamyl alcohol? The boiling point is approximately 288-289 °C at atmospheric pressure (760 mmHg).[4] Under vacuum, it is around 77 °C at 0.1 mmHg.[4]
Q2: Is α-Methylcinnamyl alcohol soluble in water? It has very poor solubility in water (estimated at 2274 mg/L at 25 °C) but is soluble in common organic solvents like ethanol.[4]
Q3: What are the key safety precautions when handling α-Methylcinnamyl alcohol? It is classified as irritating to the skin and eyes.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Work in a well-ventilated area or a fume hood.
Q4: Can I use this alcohol in flavor and fragrance applications? Yes, α-Methylcinnamyl alcohol and related compounds are used as fragrance ingredients.[4][6] However, for such applications, it is crucial to adhere to the standards and usage guidelines set by organizations like the International Fragrance Association (IFRA).[6]
Q5: What are the characteristic peaks I should look for in the ¹H NMR spectrum to confirm the product? You should expect to see:
-
Signals for the aromatic protons of the phenyl group.
-
A singlet or a narrow multiplet for the vinylic proton.
-
A signal for the hydroxyl (-OH) proton, which is typically broad and can be exchanged with D₂O.
-
Signals for the methylene (-CH₂OH) protons.
-
A signal for the methyl (-CH₃) group protons.
Experimental Protocols
Protocol 1: Standard Column Chromatography for Purification
This protocol provides a general procedure for the purification of α-Methylcinnamyl alcohol on silica gel.
-
Slurry Preparation: In a beaker, add silica gel to a small amount of your starting eluent (e.g., 5% ethyl acetate in hexane). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column. Use a gentle stream of air or nitrogen to apply pressure and pack the silica bed evenly. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified α-Methylcinnamyl alcohol.
Data Summary
Table 1: Common Impurities and Identification
| Impurity | Likely Origin | Identification Notes (¹H NMR) | Recommended Removal Method |
| α-Methylcinnamaldehyde | Unreacted starting material | Aldehyde proton signal (~9.5 ppm) | Column chromatography, derivatization |
| Saturated Ketone | 1,4-Conjugate addition | Absence of vinylic proton, presence of aliphatic protons adjacent to a carbonyl | Careful column chromatography |
| Benzyl Alcohol | Potential side product from cleavage | Characteristic aromatic and benzylic proton signals | Column chromatography |
| Dimerized Products | Radical side reactions | Complex mixture in the aliphatic region, higher molecular weight on MS | Column chromatography, may require preparative HPLC |
Mechanistic Insights
Diagram: 1,2- vs. 1,4-Addition in Grignard Reaction
The following diagram illustrates the two competing pathways when a Grignard reagent reacts with an α,β-unsaturated aldehyde.
// Nodes Reactants [label="α-Methylcinnamaldehyde + R-MgX", fillcolor="#F1F3F4"]; Pathway12 [label="1,2-Addition\n(Kinetic Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway14 [label="1,4-Addition\n(Thermodynamic Pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product12 [label="α-Methylcinnamyl Alcohol\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product14 [label="Saturated Ketone\n(Side Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactants -> Pathway12; Reactants -> Pathway14; Pathway12 -> Product12; Pathway14 -> Product14; }
Caption: Competing Grignard reaction pathways.References
-
The Good Scents Company. (n.d.). alpha-amyl cinnamyl alcohol. Retrieved from [Link]
-
INCHEM. (n.d.). CINNAMYL ALCOHOL AND RELATED SUBSTANCES. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Amylcinnamyl alcohol. Retrieved from [Link]
- Food and Chemical Toxicology. (2021). α-methylcinnamic alcohol, CAS Registry Number 1504-55-8. Retrieved from a report on the safety assessment of this substance.
-
The Good Scents Company. (n.d.). alpha-methyl cinnamyl alcohol. Retrieved from [Link]
- Food and Chemical Toxicology. (2019). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9.
- Google Patents. (n.d.). CN101229991A - Method for preparing cinnamyl alcohol.
-
PubChem. (n.d.). Cinnamyl Alcohol. Retrieved from [Link]
- National Institutes of Health. (n.d.). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering.
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). α-Amylcinnamyl alcohol.
- ResearchGate. (n.d.). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. Retrieved from a research article on sustainable production methods.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Carl ROTH. (n.d.). Safety Data Sheet: Cinnamyl alcohol.
- Google Patents. (n.d.). CN102746120A - Synthetic method of cinnamyl alcohol derivatives.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from a guide on reaction workup procedures.
-
YouTube. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]
-
YouTube. (2021). 12.9 Organic Synthesis with Alcohols. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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- 4. alpha-methyl cinnamyl alcohol, 1504-55-8 [thegoodscentscompany.com]
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Minimizing byproduct formation in the reduction of 2-Methyl-3-phenyl-2-propenal
Welcome to the technical support guide for the selective reduction of 2-Methyl-3-phenyl-2-propenal. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, minimize byproduct formation, and achieve high yields of the desired product. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Introduction: The Challenge of Selectivity
The reduction of 2-Methyl-3-phenyl-2-propenal, an α,β-unsaturated aldehyde, presents a significant chemoselectivity challenge. The molecule possesses two reducible functional groups in conjugation: a carbon-carbon double bond (alkene) and a carbon-oxygen double bond (aldehyde). The choice of reducing agent and reaction conditions dictates which functional group is reduced, leading to one of three primary products. Unoptimized conditions can result in a mixture of these products, complicating purification and lowering the yield of the target molecule.
This guide will help you control the reaction outcome by understanding the underlying mechanisms and making informed experimental choices.
Caption: Reaction pathways in the reduction of 2-Methyl-3-phenyl-2-propenal.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in this reduction?
The main byproducts arise from the lack of chemoselectivity. Depending on your target, the other two potential products are considered byproducts.
-
If targeting the allylic alcohol (1,2-reduction product): The main byproducts will be the saturated aldehyde (from 1,4-reduction) and the saturated alcohol (from full reduction).
-
If targeting the saturated aldehyde (1,4-reduction product): The main byproducts will be the starting material (incomplete reaction), the allylic alcohol (from 1,2-reduction), and the saturated alcohol (from over-reduction).
Q2: How do I choose between a 1,2-reduction and a 1,4-reduction?
The choice is governed by the Hard and Soft Acids and Bases (HSAB) principle.[1]
-
For 1,2-Reduction (to get the allylic alcohol): You need a "hard" nucleophilic hydride source. These reagents preferentially attack the harder electrophilic carbonyl carbon. The classic method for this is the Luche Reduction.[1][2]
-
For 1,4-Reduction (to get the saturated aldehyde): You need a "soft" nucleophilic hydride source. These reagents favor conjugate addition to the softer electrophilic β-carbon of the alkene. Methods include catalytic transfer hydrogenation or using specific organocuprate reagents.[3][4]
Q3: Can I use a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
While LiAlH₄ is a powerful reducing agent, it is generally not recommended for the selective reduction of α,β-unsaturated aldehydes. It is a very "hard" and reactive hydride source that typically reduces both the aldehyde and the alkene, leading directly to the saturated alcohol (2-Methyl-3-phenylpropan-1-ol) as the major product. Its lack of selectivity makes it unsuitable for obtaining either the allylic alcohol or the saturated aldehyde in high yield.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My primary product is the saturated alcohol (2-Methyl-3-phenylpropan-1-ol), but I want the allylic alcohol.
This is a classic case of over-reduction. It indicates that your reduction conditions are too harsh or your reagent is not selective enough for the carbonyl group.
-
Causality: Reagents like NaBH₄ alone in protic solvents can lead to mixtures, with a significant amount of 1,4-addition followed by reduction of the resulting saturated aldehyde. Catalytic hydrogenation (e.g., H₂/Pd-C) is also highly prone to reducing both functional groups.[5]
-
Solution: Employ the Luche Reduction. The Luche reduction is the industry-standard method for the selective 1,2-reduction of enones and enals.[1] It uses Sodium Borohydride (NaBH₄) in the presence of a lanthanide salt, typically Cerium(III) Chloride (CeCl₃·7H₂O), in a protic solvent like methanol.
-
Mechanism of Action:
-
Carbonyl Activation: The Lewis acidic Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity.
-
Hard Nucleophile Formation: CeCl₃ reacts with the methanol solvent to form methoxy species, which then exchange with NaBH₄ to create sodium methoxyborohydrides. These are harder and bulkier reducing agents.[1]
-
Selective Attack: The "hard" borohydride complex preferentially attacks the "hard" activated carbonyl carbon (1,2-addition), leaving the "soft" C=C bond intact.
-
▶ Recommended Protocol: Luche Reduction for Allylic Alcohol Synthesis (See Experimental Protocols section below).
Problem 2: I am trying to synthesize the saturated aldehyde (2-Methyl-3-phenylpropanal), but I'm getting a mixture of the starting material and the saturated alcohol.
This issue points to a poorly optimized 1,4-reduction (conjugate addition). The saturated alcohol byproduct indicates that the intermediate saturated aldehyde is being further reduced.
-
Causality: Achieving a clean 1,4-reduction is often more challenging than a 1,2-reduction. Many catalytic hydrogenation systems that can reduce the C=C bond will also readily reduce the aldehyde.[6] The reaction may require careful tuning of the catalyst, solvent, and hydrogen source.
-
Solution 1: Catalytic Transfer Hydrogenation. This method avoids the use of high-pressure gaseous hydrogen and can offer high selectivity. Using a hydrogen donor like isopropanol with a suitable catalyst can favor the 1,4-reduction pathway.[3] Iridium-based catalysts have shown high selectivity for this transformation.[3]
-
Solution 2: Control the Solvent System. Recent studies have shown that solvent choice can dramatically control the selectivity of catalytic hydrogenations. For instance, using Raney Nickel with dichloromethane (DCM) as a solvent has been shown to highly favor the reduction of the C=C bond in α,β-unsaturated carbonyls, yielding the saturated aldehyde.[7] In contrast, using a protic solvent like ethanol with the same catalyst leads to the fully saturated alcohol.[7]
| Reagent/System | Primary Product | Reduction Type | Common Byproducts | Key Considerations |
| NaBH₄ / CeCl₃ (Luche) | Allylic Alcohol | 1,2-Addition | Minimal if conditions are optimized | The gold standard for selective C=O reduction.[1][2] |
| NaBH₄ (alone in MeOH) | Mixture | Both 1,2 and 1,4 | Saturated alcohol, Saturated aldehyde | Poor selectivity. Not recommended for clean transformations.[8] |
| LiAlH₄ | Saturated Alcohol | Full Reduction | Minimal starting material | Too powerful and unselective for this substrate. |
| H₂ / Raney-Ni in DCM | Saturated Aldehyde | 1,4-Addition | Saturated alcohol | Solvent choice is critical for selectivity.[7] |
| H₂ / Pd-C | Saturated Alcohol | Full Reduction | Saturated aldehyde | Generally reduces both π-systems unless a catalyst poison is used.[5] |
| DIBAL-H (low temp) | Allylic Alcohol | 1,2-Addition | Saturated alcohol | Can be selective at low temperatures (-78 °C), but less reliable than Luche. |
Problem 3: My reaction is sluggish, and upon workup, I recover mostly starting material.
-
Causality: This can be due to several factors: poor quality of the reducing agent, insufficient stoichiometry, or deactivation of the catalyst. Sodium borohydride, for example, can decompose over time if not stored properly.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored NaBH₄.
-
Check Stoichiometry: Ensure at least one full equivalent of hydride is being used per mole of aldehyde. For NaBH₄, which delivers up to four hydrides, a stoichiometric amount of 0.25 equivalents is theoretically needed, but using 1.0-1.5 equivalents is common practice to ensure the reaction goes to completion.
-
Activate Catalyst: For heterogeneous catalytic hydrogenations, ensure the catalyst is active. Pre-reduction or following the manufacturer's activation protocol is crucial.
-
Caption: Troubleshooting flowchart for byproduct formation.
Experimental Protocols
Protocol 1: Selective 1,2-Reduction to 2-Methyl-3-phenyl-2-propen-1-ol (Luche Reduction)
This protocol is designed to maximize the yield of the allylic alcohol by selectively reducing the carbonyl group.
Materials:
-
2-Methyl-3-phenyl-2-propenal
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol (ACS Grade or higher)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-3-phenyl-2-propenal (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (approx. 0.2 M concentration relative to the aldehyde).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Reductant: Once the solution is cold, add NaBH₄ (1.5 eq) portion-wise over 5-10 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 30 minutes to 1 hour.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure allylic alcohol.
Self-Validation: The high selectivity of this reaction is its own validation. A successful reaction, confirmed by ¹H NMR or GC-MS, should show >95% conversion to the allylic alcohol with minimal formation of the saturated aldehyde or saturated alcohol.
References
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
-
Wang, L., et al. (2023). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
-
Fan, Y., et al. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Chemistry Letters. Available at: [Link]
-
Li, N., et al. (2023). Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Methyl-3-phenyl-2-propenal (FDB008181). Retrieved from [Link]
-
Wang, X., et al. (2020). Recent Advances in Selective Hydrogenation of Cinnamaldehyde over Supported Metal-Based Catalysts. ACS Catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2024). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]
-
YouTube. (2020). Luche Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Allylic Alcohols Via the Chemoselective Reduction of Enone Systems with Sodium Borohydride in Methanolic Tetrahydrofuran. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of α-Methylcinnamyl Alcohol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. Mass spectrometry stands as a pivotal technique in this endeavor, offering a window into the very fabric of a molecule by charting its fragmentation under energetic conditions. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of α-Methylcinnamyl alcohol (also known as 4-phenyl-3-buten-2-ol).
This document moves beyond a simple cataloging of spectral peaks. Here, we will dissect the fragmentation pathways, exploring the causal chemical principles that dictate why the molecule breaks apart in a specific manner. By comparing its fragmentation pattern with that of its close structural analog, cinnamyl alcohol, we will highlight the subtle yet significant influence of a single methyl group on the molecule's mass spectral "fingerprint." This comparative approach is designed to equip the reader with the expertise to not only understand the fragmentation of this specific compound but also to apply these principles to the structural characterization of other novel molecules.
The Subject of Our Analysis: α-Methylcinnamyl Alcohol
α-Methylcinnamyl alcohol is an aromatic alcohol with a structural backbone that features a phenyl group, a carbon-carbon double bond, and a secondary alcohol functional group. This combination of structural motifs gives rise to a rich and informative fragmentation pattern under electron ionization.
Molecular Structure:
Molecular Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol
The Electron Ionization Mass Spectrum of α-Methylcinnamyl Alcohol
Upon entering the mass spectrometer, α-Methylcinnamyl alcohol is bombarded by a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 148. Due to the presence of the stabilizing phenyl group and conjugated system, the molecular ion is observable, though not always the most abundant peak. The subsequent fragmentation of this molecular ion is what provides the wealth of structural information.
Key Fragmentation Pathways and Ion Stabilities
The fragmentation of α-Methylcinnamyl alcohol is governed by the interplay of several key chemical principles, including the stability of the resulting carbocations and radical species. The presence of the hydroxyl group, the double bond, and the phenyl ring all play a crucial role in directing the fragmentation pathways.
The major fragmentation pathways are:
-
Alpha-Cleavage: This is a characteristic fragmentation of alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[1] For α-Methylcinnamyl alcohol, this can occur in two ways:
-
Loss of a methyl radical (•CH₃): Cleavage of the C-C bond between the secondary carbon and the methyl group results in the formation of a resonance-stabilized cation at m/z 133 .
-
Loss of a styryl radical (•CH=CHC₆H₅): Cleavage of the C-C bond between the secondary carbon and the vinyl group is less favored due to the high energy of the resulting radical.
-
-
Benzylic/Allylic Cleavage: The bond beta to the phenyl group and alpha to the double bond is a point of facile cleavage due to the formation of a highly stable benzylic and allylic carbocation. Cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent vinyl carbon leads to the formation of the styryl cation (C₆H₅CH=CH⁺) , which can rearrange to the very stable tropylium ion (C₇H₇⁺) , a common feature in the mass spectra of compounds containing a benzyl group, giving a prominent peak at m/z 91 . However, the most significant cleavage in this molecule is the formation of the cinnamyl cation (C₆H₅CH=CH-CH₂⁺) precursor, which leads to the base peak.
-
Formation of the Base Peak at m/z 105: The most abundant ion in the spectrum, the base peak, is observed at m/z 105 . This is attributed to the formation of the phenyloxonium ion (C₆H₅-CH=OH⁺) . This ion is formed through a rearrangement process following the initial ionization. The stability of this ion is a driving force for this fragmentation pathway.
-
Formation of the Acetyl Cation (CH₃CO⁺) at m/z 43: The peak at m/z 43 is highly characteristic and corresponds to the acetyl cation . This is a result of cleavage at the C-C bond between the carbonyl carbon and the adjacent vinyl carbon, with the charge retained on the methyl-containing fragment. The formation of this stable acylium ion is a significant pathway.
-
Dehydration (Loss of H₂O): A common fragmentation pathway for alcohols is the elimination of a water molecule, which would result in a peak at m/z 130 (M-18).[1] While possible, this is often a less prominent peak for aromatic alcohols compared to aliphatic ones.
The major observed fragments for α-Methylcinnamyl alcohol are summarized in the table below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 148 | [C₁₀H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [M - CH₃]⁺ | Alpha-cleavage |
| 105 | [C₇H₅O]⁺ | Rearrangement and cleavage |
| 91 | [C₇H₇]⁺ | Benzylic/Allylic cleavage and rearrangement to tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation, loss of C₂H₂ from tropylium ion |
| 43 | [CH₃CO]⁺ | Cleavage to form the acetyl cation |
A Comparative Analysis: α-Methylcinnamyl Alcohol vs. Cinnamyl Alcohol
To truly appreciate the diagnostic power of mass spectrometry, a comparison with a closely related molecule is invaluable. Cinnamyl alcohol, lacking the α-methyl group, provides an excellent case study.
Cinnamyl Alcohol Structure:
Molecular Formula: C₉H₁₀O Molecular Weight: 134.17 g/mol
The mass spectrum of cinnamyl alcohol exhibits some similarities to that of its methylated counterpart, but with crucial differences that are directly attributable to the structural variation.
| m/z | Proposed Fragment Ion (Cinnamyl Alcohol) | Comparison with α-Methylcinnamyl Alcohol |
| 134 | [C₉H₁₀O]⁺˙ | Molecular Ion (M⁺˙) - 14 mass units lighter |
| 117 | [M - OH]⁺ | Loss of hydroxyl radical, prominent due to stable allyl/benzyl cation formation |
| 115 | [M - H₂O - H]⁺ | Loss of water and a hydrogen atom |
| 105 | [C₈H₉]⁺ | Loss of formyl radical (•CHO) |
| 91 | [C₇H₇]⁺ | Tropylium ion (often the base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Key Differentiating Features:
-
Absence of m/z 43: The most striking difference is the absence of the intense peak at m/z 43 in the cinnamyl alcohol spectrum. This is because there is no acetyl group to be readily cleaved. This peak is therefore highly diagnostic for the presence of the α-methyl group in α-Methylcinnamyl alcohol.
-
Base Peak Difference: In many cinnamyl alcohol spectra, the base peak is at m/z 91 , corresponding to the highly stable tropylium ion. In α-Methylcinnamyl alcohol, the base peak is at m/z 105 . This shift in the most abundant fragment highlights how the methyl group alters the fragmentation energetics, favoring the formation of the phenyloxonium ion.
-
Prominence of M-17: The loss of the hydroxyl radical (m/z 117) is a more pronounced pathway for cinnamyl alcohol, leading to a stable cinnamyl cation.
Experimental Protocol: Acquiring the Electron Ionization Mass Spectrum
To ensure the reproducibility and accuracy of the fragmentation data, a standardized experimental protocol is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of α-Methylcinnamyl alcohol. GC is an ideal technique for separating volatile and semi-volatile compounds like fragrance ingredients before they enter the mass spectrometer.[2]
1. Sample Preparation:
-
Accurately prepare a 100 ppm solution of α-Methylcinnamyl alcohol in a high-purity solvent such as dichloromethane or ethyl acetate.
-
For complex mixtures like essential oils or perfumes, a dilution in a suitable solvent is also necessary. A 1:100 or 1:1000 dilution is a good starting point.[2]
-
Transfer the diluted sample into a 2 mL autosampler vial.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless inlet in split mode. A split ratio of 50:1 is typical to avoid overloading the column and detector.
-
Injector Temperature: 250 °C to ensure complete volatilization of the analyte.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of fragrance compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy for generating reproducible spectra that can be compared to library data.[3]
-
Ion Source Temperature: 230 °C to prevent condensation of analytes.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400 to ensure detection of all relevant fragments and the molecular ion.
-
Solvent Delay: A solvent delay of 3-4 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.
4. Data Analysis:
-
Identify the peak corresponding to α-Methylcinnamyl alcohol in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Conclusion
The mass spectrum of a molecule is a unique and information-rich fingerprint. For α-Methylcinnamyl alcohol, the fragmentation pattern is a predictable consequence of its chemical structure. The presence of the hydroxyl, phenyl, and vinyl groups, along with the methyl substituent, directs the fragmentation towards the formation of stable ions.
By understanding the fundamental principles of alpha-cleavage, benzylic/allylic cleavage, and molecular rearrangements, we can confidently interpret the mass spectrum of α-Methylcinnamyl alcohol. The prominent peaks at m/z 105 and 43 are particularly diagnostic.
Furthermore, the comparison with cinnamyl alcohol underscores the sensitivity of mass spectrometry to even minor structural modifications. The absence of the m/z 43 peak and the different base peak in the cinnamyl alcohol spectrum serve as powerful differentiators. This comparative approach is not just an academic exercise; it is a practical tool for the unambiguous identification of compounds in complex mixtures and for the structural elucidation of new chemical entities.
This guide provides a framework for understanding and predicting the fragmentation of α-Methylcinnamyl alcohol. The principles discussed herein are broadly applicable and will serve as a valuable resource for any scientist utilizing mass spectrometry in their research.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5369489, 4-Phenyl-3-buten-2-ol, (3E)-. Retrieved from [Link].
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
-
Shimadzu. (n.d.). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. Retrieved from [Link].
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
Sources
Spectroscopic Strategies for Differentiating Cis and Trans Isomers of 2-Methyl-3-phenyl-2-propen-1-ol: A Technical Guide
For researchers and professionals in drug development and fine chemical synthesis, the precise structural elucidation of geometric isomers is a critical step. The subtle difference between a cis and trans configuration can lead to profound variations in biological activity, physical properties, and chemical reactivity. This guide provides an in-depth comparison of analytical methodologies to reliably distinguish between the cis and trans isomers of 2-Methyl-3-phenyl-2-propen-1-ol, supported by established spectroscopic principles and experimental data.
The Stereochemical Challenge
The geometric isomerism in 2-Methyl-3-phenyl-2-propen-1-ol arises from the restricted rotation around the carbon-carbon double bond. The cis isomer has the higher priority groups (the phenyl and hydroxymethyl groups) on the same side of the double bond, while the trans isomer has them on opposite sides. This seemingly minor spatial variance results in distinct spectroscopic signatures that can be leveraged for unambiguous identification.
Core Analytical Techniques for Isomer Differentiation
A multi-spectroscopic approach is the most robust strategy for distinguishing between the cis and trans isomers of 2-Methyl-3-phenyl-2-propen-1-ol. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is arguably the most powerful and definitive technique for this purpose. The spatial relationship between atoms directly influences their chemical shifts and coupling constants.
The key diagnostic features in the ¹H NMR spectra are the chemical shift of the vinylic proton and the allylic coupling constants.
-
Chemical Shift (δ): The vinylic proton in the trans isomer is expected to resonate at a lower field (higher ppm value) compared to the cis isomer.[1][2] This is due to the deshielding effect of the phenyl group's magnetic anisotropy, which is more pronounced on the vinylic proton when they are in a trans relationship. In the cis isomer, the vinylic proton is sterically shielded by the nearby methyl and hydroxymethyl groups, causing an upfield shift.
-
Coupling Constants (J): While there is only one vinylic proton in this specific molecule, precluding direct observation of vicinal cis/trans coupling, the principle remains a cornerstone of alkene stereochemistry determination. For a general alkene, the vicinal coupling constant between two protons across a double bond is significantly different for cis and trans isomers.[3][4]
For 2-Methyl-3-phenyl-2-propen-1-ol, we would look at long-range allylic coupling between the vinylic proton and the methylene protons of the hydroxymethyl group, and the methyl protons. While smaller, these can also show stereochemical dependence.
Table 1: Predicted ¹H NMR Data for 2-Methyl-3-phenyl-2-propen-1-ol Isomers
| Proton Assignment | Predicted Chemical Shift (δ, ppm) - cis | Predicted Chemical Shift (δ, ppm) - trans | Key Differentiating Feature |
| Vinylic-H | ~6.3 - 6.6 | ~6.7 - 7.0 | Downfield shift in trans isomer |
| Methylene (-CH₂OH) | ~4.1 - 4.3 | ~4.2 - 4.4 | Minor shift differences |
| Methyl (-CH₃) | ~1.8 - 2.0 | ~1.9 - 2.1 | Minor shift differences |
| Phenyl-H | ~7.2 - 7.5 | ~7.2 - 7.5 | Overlapping multiplets |
| Hydroxyl (-OH) | Variable (broad singlet) | Variable (broad singlet) | Dependent on concentration and solvent |
In ¹³C NMR, the chemical shifts of the carbons involved in and adjacent to the double bond are diagnostic.
-
Steric Shielding (Gamma-Gauche Effect): The methyl and hydroxymethyl carbons in the cis isomer will experience greater steric compression compared to the trans isomer. This steric hindrance leads to an upfield shift (lower ppm value) for these carbon signals in the cis isomer, a phenomenon known as the gamma-gauche effect.
Table 2: Predicted ¹³C NMR Data for 2-Methyl-3-phenyl-2-propen-1-ol Isomers
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - cis | Predicted Chemical Shift (δ, ppm) - trans | Key Differentiating Feature |
| Vinylic-C (Phenyl-bearing) | ~138 - 140 | ~139 - 141 | Minor differences |
| Vinylic-C (Methyl-bearing) | ~128 - 130 | ~129 - 131 | Minor differences |
| Methylene (-CH₂OH) | ~65 - 67 | ~68 - 70 | Upfield shift in cis isomer |
| Methyl (-CH₃) | ~14 - 16 | ~18 - 20 | Upfield shift in cis isomer |
| Phenyl-C | ~126 - 138 | ~126 - 138 | Overlapping signals |
Infrared (IR) Spectroscopy: A Tale of Two Vibrations
IR spectroscopy provides information about the functional groups and the overall symmetry of a molecule.[5] For distinguishing between cis and trans isomers of 2-Methyl-3-phenyl-2-propen-1-ol, the key region to examine is the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations of the alkene.
-
C-H Out-of-Plane Bending:
-
Trans isomers of disubstituted alkenes typically show a strong absorption band in the range of 960-990 cm⁻¹.
-
Cis isomers exhibit a broader and weaker absorption in the range of 675-730 cm⁻¹.
-
While the trisubstituted nature of the double bond in 2-Methyl-3-phenyl-2-propen-1-ol can complicate this direct correlation, the principle of differing vibrational modes due to symmetry holds. The trans isomer, being more symmetric, is expected to have a more distinct and intense out-of-plane bending absorption compared to the less symmetric cis isomer.
Both isomers will show characteristic absorptions for the hydroxyl group (a broad O-H stretch around 3200-3600 cm⁻¹) and the aromatic ring.[6]
Table 3: Predicted Key IR Absorptions for Isomer Differentiation
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - cis | Predicted Wavenumber (cm⁻¹) - trans | Key Differentiating Feature |
| Alkene C-H Out-of-Plane Bend | ~675 - 730 (broader, weaker) | ~960 - 990 (sharper, stronger) | Presence of a strong band for the trans isomer |
| C=C Stretch | ~1650 - 1670 | ~1655 - 1675 | Minimal difference |
| O-H Stretch | ~3200 - 3600 (broad) | ~3200 - 3600 (broad) | Present in both, not differentiating |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugation and Steric Hindrance
UV-Vis spectroscopy is sensitive to the extent of π-electron conjugation in a molecule. In 2-Methyl-3-phenyl-2-propen-1-ol, the phenyl group is conjugated with the double bond.
-
Effect of Steric Hindrance on Conjugation:
-
In the trans isomer, the phenyl ring and the double bond can adopt a more planar conformation, allowing for effective π-orbital overlap and extended conjugation. This leads to a longer wavelength of maximum absorbance (λmax) and a higher molar absorptivity (ε).[7]
-
In the cis isomer, steric hindrance between the phenyl group and the methyl/hydroxymethyl groups forces the phenyl ring to twist out of the plane of the double bond. This disruption of planarity reduces the extent of conjugation, resulting in a shorter λmax and a lower ε.[7] This phenomenon is well-documented for stilbene derivatives, which are structurally analogous.[8]
-
Table 4: Predicted UV-Vis Spectral Data
| Parameter | Predicted Value - cis | Predicted Value - trans | Key Differentiating Feature |
| λmax | Shorter wavelength (e.g., ~245 nm) | Longer wavelength (e.g., ~255 nm) | Bathochromic (red) shift for the trans isomer |
| Molar Absorptivity (ε) | Lower | Higher | Hyperchromic effect for the trans isomer |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the chemical shift of the vinylic proton.
-
If possible, perform decoupling experiments to confirm coupling interactions.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment of methyl and methylene carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.
-
-
Data Analysis: Compare the chemical shifts of the vinylic proton, methyl, and methylene carbons to the predicted values to assign the stereochemistry.
Protocol 2: IR Spectroscopy
-
Sample Preparation:
-
For liquids, a thin film can be prepared between two NaCl or KBr plates.
-
For solids, a KBr pellet or a Nujol mull can be prepared.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for the characteristic C-H out-of-plane bending absorption band to differentiate between the cis and trans isomers.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane) of a known concentration. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λmax and calculate the molar absorptivity (ε). A longer λmax and higher ε are indicative of the trans isomer.
Visualizing the Isomers and Workflow
Caption: Workflow for the spectroscopic differentiation of cis and trans isomers.
Conclusion
The differentiation of cis and trans isomers of 2-Methyl-3-phenyl-2-propen-1-ol is reliably achieved through a combination of NMR, IR, and UV-Vis spectroscopy. ¹H NMR provides the most definitive evidence through the chemical shift of the vinylic proton. ¹³C NMR supports this assignment via the steric compression effect on the allylic carbons. IR spectroscopy offers a quick diagnostic check for the characteristic out-of-plane C-H bending vibration of the trans isomer, while UV-Vis spectroscopy provides corroborating evidence based on the principles of π-conjugation and steric hindrance. By employing these techniques in a complementary fashion, researchers can confidently and accurately determine the geometric configuration of their synthesized or isolated compounds.
References
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. [Link]
-
OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]
-
Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. [Link]
-
Filo. (2025, May 19). How can you distinguish between cisand trans-stilbene with the help of UV-visible spectroscopy?. [Link]
-
E-Content for PG Course, Utkal University. Effect of Stereochemistry on UV absorption Spectra. [Link]
-
YouTube. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 3. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. (e) How can you distinguish between cisand trans-stilbene with the help o.. [askfilo.com]
A Comparative Guide to the Reactivity of Primary and Secondary Allylic Phenylpropenols
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount for efficient and predictable synthetic strategies. This guide provides an in-depth comparison of the reactivity between primary and secondary allylic phenylpropenols, specifically focusing on 3-phenylprop-2-en-1-ol (cinnamyl alcohol, a primary alcohol) and 1-phenylprop-2-en-1-ol (a secondary alcohol). This analysis is grounded in mechanistic principles and supported by experimental data to elucidate the key differences in their behavior under common synthetic transformations.
Introduction: The Allylic Phenylpropenol System
Allylic alcohols are a versatile class of organic compounds characterized by a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. The presence of the phenyl group in conjugation with the double bond in phenylpropenols introduces additional electronic effects that significantly influence their reactivity. The primary distinction between the two isomers under consideration lies in the substitution of the carbinol carbon. This structural difference dictates the steric environment and the stability of potential reactive intermediates, leading to divergent reaction pathways and rates.
I. Oxidation: A Tale of Two Carbonyls
The oxidation of alcohols is a fundamental transformation in organic synthesis. For allylic phenylpropenols, the nature of the product is directly dependent on whether the starting material is primary or secondary.
Theoretical Framework
Primary alcohols, upon oxidation, typically yield aldehydes, which can be further oxidized to carboxylic acids under harsh conditions. Secondary alcohols, on the other hand, are oxidized to ketones. The reactivity in oxidation reactions is influenced by both steric hindrance around the hydroxyl group and the stability of the intermediate species.
Experimental Insights
Primary Allylic Phenylpropenol (Cinnamyl Alcohol):
The oxidation of cinnamyl alcohol is a well-established method for the synthesis of cinnamaldehyde, a valuable fragrance and flavoring agent.[1] A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a popular choice for its mildness and selectivity in stopping the oxidation at the aldehyde stage.[2]
Secondary Allylic Phenylpropenol (1-Phenylprop-2-en-1-ol):
The oxidation of 1-phenylprop-2-en-1-ol yields phenyl vinyl ketone. While specific kinetic data for a direct comparison with cinnamyl alcohol under identical conditions is scarce in the literature, the general principles of alcohol oxidation suggest that the reaction proceeds readily.
Comparative Analysis:
While both primary and secondary allylic phenylpropenols are readily oxidized, the key difference lies in the product formed. The reaction rate can be influenced by the steric accessibility of the hydroxyl group and the C-H bond on the carbinol carbon. In some cases, the secondary alcohol might react slower due to increased steric hindrance around the reaction center.
| Substrate | Oxidizing Agent | Product | Typical Yield | Reference |
| 3-Phenylprop-2-en-1-ol | PCC, CH₂Cl₂ | Cinnamaldehyde | Good to Excellent | [2] |
| 1-Phenylprop-2-en-1-ol | PCC, CH₂Cl₂ | Phenyl vinyl ketone | Good to Excellent | General Principle |
Experimental Protocol: PCC Oxidation of Cinnamyl Alcohol
A detailed protocol for the oxidation of a primary allylic phenylpropenol is provided below.
Materials:
-
Cinnamyl alcohol (15 mmol)
-
Pyridinium chlorochromate (PCC) (15 mmol)
-
Methylene chloride (CH₂Cl₂) (35 mL)
-
100 mL round-bottomed flask
-
Addition funnel
-
Condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 15 mmol of cinnamyl alcohol in 15 mL of methylene chloride and place the solution in an addition funnel.[2]
-
In a 100 mL round-bottomed flask, suspend 15 mmol of PCC in 20 mL of methylene chloride.[2]
-
Assemble the apparatus with the addition funnel and a condenser on the flask, and place it on a magnetic stirrer.
-
Add the cinnamyl alcohol solution dropwise to the PCC suspension with gentle stirring.[2]
-
After the addition is complete, heat the mixture to a gentle reflux for 20 minutes.[2]
-
Cool the reaction mixture and decant the solvent from the black tarry residue.
-
Rinse the residue with additional methylene chloride (2 x 5 mL).[2]
-
The combined organic phases contain the cinnamaldehyde product, which can be further purified by standard methods.
II. Nucleophilic Substitution: A Mechanistic Crossroads
The reaction of allylic alcohols with nucleophiles, particularly under acidic conditions, highlights the profound impact of substrate structure on the reaction mechanism and product distribution.
Theoretical Framework
Nucleophilic substitution at an allylic center can proceed through several mechanisms: Sₙ1, Sₙ2, Sₙ1', and Sₙ2'. The operative pathway is determined by the substrate structure, the nature of the nucleophile, the leaving group, and the reaction conditions.
-
Secondary Allylic Phenylpropenol (1-Phenylprop-2-en-1-ol): This substrate is expected to favor an Sₙ1-type mechanism . The secondary benzylic and allylic nature of the carbocation that would form upon protonation and loss of water is highly stabilized by resonance. This delocalization of the positive charge across the phenyl ring and the double bond significantly lowers the activation energy for carbocation formation.
-
Primary Allylic Phenylpropenol (Cinnamyl Alcohol): While a primary carbocation is generally unstable, the allylic and benzylic stabilization in the case of the cinnamyl system makes an Sₙ1 mechanism plausible . However, an Sₙ2 mechanism is also a strong possibility, especially with good nucleophiles, due to the less sterically hindered primary center. Furthermore, Sₙ2' reactions , where the nucleophile attacks the γ-carbon of the allylic system, can also occur.
Experimental Observations with HBr
When treated with hydrobromic acid, both alcohols undergo substitution to form the corresponding allyl bromides.
-
1-Phenylprop-2-en-1-ol will readily form 1-bromo-1-phenylprop-2-ene via a stabilized secondary benzylic/allylic carbocation.
-
Cinnamyl alcohol can yield a mixture of products. The direct Sₙ2 product is 3-bromo-1-phenylprop-1-ene. However, due to the possibility of an Sₙ1 mechanism or an Sₙ2' mechanism, the rearranged product, 1-bromo-1-phenylprop-2-ene, can also be formed. The product ratio will be highly dependent on the reaction conditions.
Reactivity Comparison:
The secondary allylic phenylpropenol is expected to react significantly faster in nucleophilic substitution reactions that proceed through a carbocation intermediate (Sₙ1) due to the greater stability of the secondary benzylic/allylic carbocation compared to the primary allylic carbocation.
III. Acid-Catalyzed Rearrangement and Dehydration
The behavior of these alcohols in the presence of strong acids further illustrates the influence of carbocation stability.
Theoretical Framework
Acid-catalyzed dehydration of alcohols proceeds via an E1 or E2 mechanism. For secondary and tertiary alcohols that can form stable carbocations, the E1 pathway is common. This involves the protonation of the hydroxyl group, loss of water to form a carbocation, followed by deprotonation of an adjacent carbon to form a double bond. Allylic rearrangements are also common under these conditions.
Comparative Analysis
-
1-Phenylprop-2-en-1-ol: Upon protonation and loss of water, this secondary alcohol forms a highly stabilized carbocation. This intermediate can then undergo deprotonation to yield conjugated dienes such as 1-phenyl-1,3-butadiene. The formation of this stable, conjugated system drives the reaction forward. The reaction is expected to be relatively fast.
-
Cinnamyl alcohol: The primary carbocation is less stable, and thus the dehydration of cinnamyl alcohol via an E1 mechanism would be slower than that of its secondary isomer. However, under forcing conditions, dehydration can occur to form 1-phenyl-1,3-butadiene. It is also possible for the primary alcohol to undergo rearrangement to the more stable secondary carbocation before elimination.
Visualizing the Reaction Pathways
Oxidation of Primary and Secondary Allylic Phenylpropenols
Caption: Oxidation products of primary and secondary allylic phenylpropenols.
Nucleophilic Substitution Pathways
Caption: Plausible nucleophilic substitution pathways for phenylpropenols.
Conclusion
The reactivity of primary and secondary allylic phenylpropenols is a clear illustration of how subtle structural changes can lead to significant differences in chemical behavior. The secondary alcohol, 1-phenylprop-2-en-1-ol, generally exhibits enhanced reactivity in reactions proceeding through carbocation intermediates, such as Sₙ1 substitutions and E1 eliminations, due to the formation of a highly stabilized secondary benzylic/allylic carbocation. The primary alcohol, cinnamyl alcohol, while still activated by the allylic and benzylic positions, can undergo a wider range of reaction pathways, including Sₙ2 and Sₙ2' mechanisms, and its reactions involving carbocations are generally slower. In oxidation reactions, the distinction is straightforward, leading to an aldehyde from the primary alcohol and a ketone from the secondary alcohol. A thorough understanding of these reactivity patterns is crucial for designing selective and efficient synthetic routes in drug development and other areas of chemical research.
References
-
PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. (n.d.). Studylib. Retrieved from [Link]
-
Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles. (2022). MDPI. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Methyl-3-phenyl-2-propen-1-ol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for validating the structure of 2-Methyl-3-phenyl-2-propen-1-ol, a substituted allylic alcohol. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and establishing a self-validating analytical workflow. This approach is designed to not only confirm the desired structure but also to identify and characterize potential isomeric impurities and byproducts that may arise during synthesis.
The Synthetic Context: Anticipating Potential Isomers and Byproducts
A robust validation strategy begins with a thorough understanding of the synthetic route. A common and efficient method for the synthesis of 2-Methyl-3-phenyl-2-propen-1-ol involves a two-step process:
-
Crossed-Aldol Condensation: The reaction of benzaldehyde with propanal in the presence of a base catalyst yields the α,β-unsaturated aldehyde, 2-methyl-3-phenyl-2-propenal. Benzaldehyde, lacking α-hydrogens, can only act as an electrophile, while propanal forms an enolate and serves as the nucleophile.
-
Selective Reduction: The subsequent reduction of the aldehyde functionality in 2-methyl-3-phenyl-2-propenal, typically with a mild reducing agent like sodium borohydride (NaBH₄), affords the target primary alcohol, 2-Methyl-3-phenyl-2-propen-1-ol.[1]
This synthetic pathway, while effective, presents several potential challenges that necessitate a multi-faceted analytical approach for structural validation. Key among these are:
-
Regioisomers: The possibility of forming the regioisomeric alcohol, 2-Methyl-1-phenyl-2-propen-1-ol, although less likely under these conditions, must be considered and ruled out.
-
Geometric Isomers (E/Z): The aldol condensation can potentially lead to a mixture of (E) and (Z) isomers of the unsaturated product. Spectroscopic methods are essential to determine the stereochemistry of the double bond.
-
Byproducts from Self-Condensation: A significant side reaction is the self-condensation of propanal, which leads to the formation of 2-methyl-2-pentenal.[2]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can result in the presence of benzaldehyde, propanal, and the intermediate aldehyde, 2-methyl-3-phenyl-2-propenal, in the final product mixture.
Our validation strategy will therefore focus on a suite of spectroscopic techniques capable of distinguishing our target molecule from these potential alternatives.
The Analytical Workflow: A Multi-Technique Approach
A comprehensive validation of 2-Methyl-3-phenyl-2-propen-1-ol relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: A typical workflow for the synthesis, purification, and structural validation of 2-Methyl-3-phenyl-2-propen-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For 2-Methyl-3-phenyl-2-propen-1-ol, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data for (E)-2-Methyl-3-phenyl-2-propen-1-ol:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | - | 5H |
| Vinylic-H | ~6.40 | Singlet | - | 1H |
| CH₂OH | ~4.15 | Singlet | - | 2H |
| CH₃ | ~1.90 | Singlet | - | 3H |
| OH | Variable | Broad Singlet | - | 1H |
Causality Behind the Assignments:
-
Phenyl Protons (7.20 - 7.40 ppm): The protons on the benzene ring are in the aromatic region, deshielded by the ring current.
-
Vinylic Proton (~6.40 ppm): This proton is attached to the double bond and is deshielded. Its singlet nature is a key indicator, as it has no adjacent protons to couple with.
-
Methylene Protons (~4.15 ppm): These protons are adjacent to the hydroxyl group, which is an electron-withdrawing group, causing a downfield shift. They appear as a singlet as there are no protons on the adjacent carbon of the double bond.
-
Methyl Protons (~1.90 ppm): The methyl group attached to the double bond is in an allylic position and appears as a singlet.
-
Hydroxyl Proton (Variable): The chemical shift of the -OH proton is concentration and solvent-dependent and often appears as a broad singlet due to hydrogen bonding and exchange. This peak can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH peak to disappear.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data for (E)-2-Methyl-3-phenyl-2-propen-1-ol:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=C (quaternary) | ~138 |
| C=C-Ph | ~128 |
| Phenyl C-1 (ipso) | ~137 |
| Phenyl C-2, C-6 | ~129 |
| Phenyl C-3, C-5 | ~128 |
| Phenyl C-4 | ~127 |
| CH₂OH | ~68 |
| CH₃ | ~14 |
Rationale for Chemical Shifts:
-
Alkene Carbons (~138 and ~128 ppm): These carbons are in the characteristic downfield region for sp² hybridized carbons.
-
Aromatic Carbons (127-137 ppm): The six carbons of the phenyl ring will give four distinct signals due to symmetry.
-
Methylene Carbon (~68 ppm): The carbon attached to the electronegative oxygen of the hydroxyl group is deshielded.
-
Methyl Carbon (~14 ppm): The sp³ hybridized methyl carbon is the most upfield signal.
Comparative NMR Analysis: Distinguishing from Alternatives
| Compound | Key Differentiating ¹H NMR Features | Key Differentiating ¹³C NMR Features |
| 2-Methyl-3-phenyl-2-propen-1-ol (Target) | Vinylic-H as a singlet. CH₂OH as a singlet. | Two sp² carbons in the alkene region. |
| 2-Methyl-1-phenyl-2-propen-1-ol (Regioisomer) [3] | Two vinylic protons as singlets (~5.0 and ~5.2 ppm). A benzylic CH-OH proton as a singlet (~5.1 ppm). | Three sp² carbons in the alkene region (one quaternary). A benzylic CH-OH carbon (~77 ppm). |
| 2-methyl-3-phenyl-2-propenal (Precursor) | Aldehyde proton (CHO) as a singlet (~9.5 ppm). | Aldehyde carbon (C=O) signal far downfield (~195 ppm). |
| 2-methyl-2-pentenal (Self-condensation Byproduct) [4] | Aldehyde proton as a singlet (~9.4 ppm). Vinylic proton as a triplet (~6.5 ppm). Ethyl group signals (quartet and triplet). | Aldehyde carbon (~195 ppm). Signals for an ethyl group. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expected IR Absorptions for 2-Methyl-3-phenyl-2-propen-1-ol:
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (sp² aromatic/vinylic) | 3000-3100 | Medium |
| C-H (sp³) | 2850-3000 | Medium |
| C=C (alkene) | 1640-1680 | Medium to Weak |
| C=C (aromatic) | ~1600, ~1495, ~1450 | Medium to Weak |
| C-O (alcohol) | 1000-1260 | Strong |
Comparative IR Analysis:
-
Absence of a Strong C=O Stretch: The most critical diagnostic feature in the IR spectrum of the purified alcohol is the absence of a strong absorption band around 1680-1700 cm⁻¹, which would indicate the presence of the precursor aldehyde (2-methyl-3-phenyl-2-propenal).
-
Presence of a Broad O-H Stretch: The presence of a strong, broad O-H band confirms the successful reduction to the alcohol.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Expected Mass Spectrometry Data for 2-Methyl-3-phenyl-2-propen-1-ol:
-
Molecular Ion (M⁺): m/z = 148.20, corresponding to the molecular formula C₁₀H₁₂O.
-
Key Fragmentation Peaks:
-
[M-1]⁺ (m/z = 147): Loss of a hydrogen atom.
-
[M-18]⁺ (m/z = 130): Loss of a water molecule (H₂O), a common fragmentation for alcohols.
-
[M-31]⁺ (m/z = 117): Loss of a CH₂OH radical.
-
m/z = 91: Tropylium ion (C₇H₇⁺), characteristic of compounds containing a benzyl group.
-
Distinguishing from the Regioisomer:
The regioisomer, 2-Methyl-1-phenyl-2-propen-1-ol, would also have a molecular ion peak at m/z = 148. However, its fragmentation pattern would likely differ. For instance, a prominent peak at m/z = 105 ([C₆H₅CO]⁺) resulting from cleavage of the C-C bond between the phenyl-bearing carbon and the hydroxyl-bearing carbon would be more characteristic of the regioisomer.[3]
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the hydroxyl proton, acquire a second spectrum after adding one drop of D₂O and shaking the tube.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C nuclei.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The structural validation of a synthesized compound is a systematic process of evidence gathering and critical interpretation. By employing a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry, and by considering the potential for isomeric and byproduct formation based on the synthetic route, a researcher can build a robust and defensible case for the structure of 2-Methyl-3-phenyl-2-propen-1-ol. This multi-faceted approach, grounded in an understanding of the underlying chemical principles, ensures the scientific integrity of the research and provides a solid foundation for any subsequent applications of the synthesized molecule.
References
-
PubChem. 2-Methyl-1-phenyl-2-propen-1-ol. National Center for Biotechnology Information. [Link]
-
NIST. 2-Methyl-1-phenyl-2-propen-1-ol. NIST Chemistry WebBook. [Link]
-
Cheméo. Chemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol. Cheméo. [Link]
-
FooDB. Showing Compound 2-Methyl-2-pentenal. FooDB. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Khan Academy. Mixed (crossed) aldol condensation. Khan Academy. [Link]
-
ACS Publications. Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. ACS Publications. [Link]
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This guide provides a comprehensive comparison of the biological efficacy of 2-Methyl-3-phenyl-2-propen-1-ol and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of this class of compounds, supported by experimental data and mechanistic insights.
Introduction: The Therapeutic Potential of Cinnamyl Alcohol Derivatives
Cinnamyl alcohol and its derivatives are a class of naturally occurring phenylpropanoids found in various plants, such as cinnamon leaves and Balsam of Peru.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.[1][3][4] The structural simplicity and potent bioactivity of the cinnamyl scaffold make it an attractive starting point for the development of novel therapeutic agents.[5]
This guide focuses on 2-Methyl-3-phenyl-2-propen-1-ol and its comparison with other cinnamyl alcohol analogs. By examining the structure-activity relationships, we aim to provide a deeper understanding of how subtle molecular modifications influence biological efficacy. This comparative approach is crucial for guiding future drug design and development efforts.
Comparative Biological Efficacy
The biological activities of 2-Methyl-3-phenyl-2-propen-1-ol and its related compounds are multifaceted. The following sections provide a comparative analysis of their efficacy in key therapeutic areas, supported by experimental data from various studies.
Cytotoxic Activity
The cytotoxic potential of cinnamyl alcohol derivatives has been evaluated against a range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. A lower IC50 value indicates a higher cytotoxic potency.
A study by Zou et al. (2011) investigated the cytotoxicity of a series of di- and tri-substituted cinnamyl alcohol derivatives.[5] The results, summarized in the table below, highlight the significant impact of substitutions on the phenyl ring on the cytotoxic activity.
| Compound | Substitution Pattern | KB (IC50, µM) | P388D1 (IC50, µM) |
| 55 | 7-(4′,5′-dichlorobenzyloxy)-6,8-dihydroxy | 0.4 | 0.5 |
| 26 | Mono-substituted | Potent activity | Not specified |
Data sourced from Zou et al. (2011).[5]
The compound 7-(4′,5′-dichlorobenzyloxy)-6,8-dihydroxycinnamic alcohol (55 ) exhibited remarkable cytotoxicity against several human tumor cell lines, with IC50 values in the sub-micromolar range for KB and P388D1 cell lines.[6] This suggests that the presence of dihydroxy and dichlorobenzyloxy substituents significantly enhances the cytotoxic potential.[5] In contrast, some mono-substituted derivatives also showed potent activity, indicating that even minor structural modifications can influence cytotoxicity.[5]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Cinnamyl alcohol and its analogs have demonstrated promising anti-inflammatory properties by modulating key signaling pathways.[3][7]
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and to suppress the activation of inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][7]
A study on cinnamyl alcohol showed that it can inhibit lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells.[8] Furthermore, research has indicated that cinnamaldehyde, a related compound, can suppress the expression of inflammatory mediators like matrix metalloproteinase-13 (MMP-13), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) by inhibiting the MAPK and NF-κB signaling pathways.[7]
| Compound | Mechanism of Action | Key Findings |
| Cinnamyl Alcohol | Inhibition of NO production | Dose-dependently inhibited LPS-induced NO production.[8] |
| Cinnamaldehyde | Inhibition of MAPK and NF-κB pathways | Suppressed the expression of MMP-13, COX-2, and IL-6.[7] |
| Cinnamic Acid Derivatives | Modulation of NF-κB and iNOS | Suppress oxidative stress and inflammation.[3] |
Antioxidant Activity
The antioxidant capacity of cinnamyl alcohol derivatives is a significant aspect of their therapeutic potential. Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant activity of compounds.
A study by Pontiki et al. (2023) investigated the antioxidant activity of various cinnamic acid derivatives.[3] The results indicated that the presence of specific substituents, such as di-tert-butyl and dimethoxy groups, significantly influenced the hydrogen-donating effect and, consequently, the antioxidant activity.[3]
| Compound | Key Structural Feature | DPPH Radical Scavenging Activity (IC50) |
| Compound with di-tert-butyl moiety | Di-tert-butyl group | High |
| Compound with dimethoxy substitution | Dimethoxy groups | Moderate to High |
Data interpretation from Pontiki et al. (2023).[3]
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for determining antioxidant capacity.[9] It is often used in conjunction with the DPPH assay to provide a more comprehensive assessment of antioxidant potential.[9][10] The ABTS assay is considered more sensitive for high-pigmented and hydrophilic antioxidants.[9]
Antimicrobial Activity
Cinnamyl alcohol and its derivatives have also been reported to possess antimicrobial properties against a range of pathogenic bacteria and fungi.[4][11] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key parameter for evaluating antimicrobial efficacy.
A study on synthetic cinnamides and cinnamates revealed that the nature of the substituent group plays a crucial role in their antimicrobial activity.[4] For instance, butyl cinnamate was found to be the most potent antifungal compound among the tested derivatives.[4]
| Compound | Target Organism | MIC (µM) |
| Butyl Cinnamate (6) | Candida and Aspergillus species | 626.62 |
| Ethyl Cinnamate (3) | Candida and Aspergillus species | 726.36 |
| Methyl Cinnamate (2) | Candida and Aspergillus species | 789.19 |
Data sourced from de Farias et al. (2022).[4]
Mechanistic Insights: Signaling Pathways
The biological effects of cinnamyl alcohol and its derivatives are mediated through the modulation of specific intracellular signaling pathways. Understanding these mechanisms is fundamental for the rational design of more potent and selective therapeutic agents.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and immune responses.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13]
Cinnamyl alcohol and its analogs have been shown to inhibit the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[3][13]
Caption: Inhibition of the NF-κB signaling pathway by cinnamyl derivatives.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis.[14] This pathway consists of a cascade of protein kinases that are sequentially activated in response to extracellular stimuli. Cinnamaldehyde has been shown to modulate MAPK pathways, which may contribute to its anti-inflammatory effects.[7]
Caption: Modulation of the MAPK signaling pathway by cinnamaldehyde.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]
Anti-inflammatory Assay (Nitric Oxide Assay - Griess Test)
The Griess test is a colorimetric assay used to quantify nitrite levels in a sample, which is an indirect measure of nitric oxide production.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 macrophage cells in a 96-well plate and treat with the test compounds for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[17]
Step-by-Step Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[17]
-
Assay Procedure: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[17]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Antimicrobial Assay (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This comparative guide highlights the significant biological potential of 2-Methyl-3-phenyl-2-propen-1-ol and its related cinnamyl alcohol derivatives. The evidence presented demonstrates that subtle structural modifications to the cinnamyl scaffold can profoundly impact cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities. The potent cytotoxicity of certain substituted analogs against cancer cell lines underscores their potential as anticancer drug leads. Furthermore, the ability of these compounds to modulate key inflammatory pathways, such as NF-κB and MAPK, provides a strong rationale for their development as anti-inflammatory agents.
The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these promising compounds. Future research should focus on comprehensive structure-activity relationship studies to elucidate the precise molecular determinants of biological efficacy, paving the way for the design of next-generation therapeutics with enhanced potency and selectivity.
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A Researcher's Guide to the Vibrational Landscape of 2-Methyl-3-phenyl-2-propen-1-ol: An FTIR Comparison
For professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or modified compounds is paramount. Infrared spectroscopy remains a cornerstone of this process, offering a rapid, non-destructive, and highly informative glimpse into the molecular architecture of a substance. This guide provides an in-depth interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2-Methyl-3-phenyl-2-propen-1-ol, a substituted allylic alcohol.
Moving beyond a simple peak-list, we will deconstruct the spectrum by functional group, explaining the causal relationships between structure and vibrational frequency. To ground this analysis in a practical context, we will objectively compare its spectral features with three carefully selected structural analogs: Cinnamyl alcohol, 3-Phenyl-1-propanol, and 2-Methyl-2-propen-1-ol. This comparative approach not only illuminates the subtle yet significant effects of methyl, phenyl, and alkene substitution patterns but also provides a robust framework for interpreting the spectra of related compounds.
The Vibrational Language of Unsaturated Alcohols
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of the absorbed radiation is unique to the type of bond and the atoms it connects, making the resulting spectrum a molecular "fingerprint". For a molecule like 2-Methyl-3-phenyl-2-propen-1-ol, its spectrum is a composite narrative of its hydroxyl group, the aliphatic and vinylic carbons, and the aromatic ring.
Deconstructing the Theoretical Spectrum of 2-Methyl-3-phenyl-2-propen-1-ol
While an experimental spectrum is the ultimate arbiter, a theoretical interpretation based on established group frequencies provides a powerful predictive tool. The structure of 2-Methyl-3-phenyl-2-propen-1-ol presents several key vibrational features we can anticipate.
Caption: Key functional groups of 2-Methyl-3-phenyl-2-propen-1-ol.
-
Hydroxyl (-OH) Region (3550-3200 cm⁻¹): The most prominent feature in the spectrum of an alcohol is typically the O-H stretching vibration. Due to intermolecular hydrogen bonding, this peak is expected to be strong and broad, appearing in the 3550-3200 cm⁻¹ range.[1]
-
C-H Stretching Region (3100-2850 cm⁻¹): This region is often complex, containing contributions from different types of C-H bonds.
-
Aromatic C-H: The sp² C-H bonds of the phenyl group will show weak to medium absorptions just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹).[2]
-
Vinylic C-H: The C-H bond on the double bond (=C-H) is also of sp² character and will absorb in a similar region, from 3020 to 3100 cm⁻¹.[2]
-
Aliphatic C-H: The sp³ C-H stretches from the methyl (-CH₃) and methylene (-CH₂OH) groups will appear as strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[2]
-
-
Double Bond and Aromatic Ring Region (1680-1450 cm⁻¹):
-
C=C Stretch: As a trisubstituted alkene, the C=C stretching vibration is expected to be in the range of 1680-1660 cm⁻¹.[3] Conjugation with the phenyl ring may shift this to a slightly lower frequency (around 1625 cm⁻¹).[4] The intensity of this peak can be variable for highly substituted alkenes.[5]
-
Aromatic C=C Stretches: The phenyl group will exhibit a series of characteristic medium-intensity absorptions due to ring stretching, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[2]
-
-
Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of complex vibrations, making it unique for each molecule.
-
C-O Stretch: The C-O stretching of a primary allylic alcohol is a strong, characteristic peak expected around 1000-1075 cm⁻¹.[1]
-
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the monosubstituted phenyl group will produce strong absorptions between 730-770 cm⁻¹ and 690-710 cm⁻¹.[2] These bands are highly diagnostic for the substitution pattern of the benzene ring.
-
Alkene C-H Bending: The out-of-plane bending of the lone vinylic hydrogen in this trisubstituted alkene is expected in the 815 ± 25 cm⁻¹ range.[3]
-
A Comparative Analysis: The Power of Structural Analogs
To truly understand the spectrum, we must compare it to molecules that systematically add or remove key functional groups. This highlights the specific contribution of each group to the overall spectrum.
Caption: Structural relationships between the target molecule and its comparators.
Alternative 1: Cinnamyl Alcohol (3-phenyl-2-propen-1-ol)
-
Core Difference: Removal of the methyl group from the double bond.
-
Spectral Implication: Cinnamyl alcohol is a disubstituted alkene. The primary difference will be in the C=C stretching region and the C-H bending region. The C=C stretch in cinnamyl alcohol is expected to be slightly different in position and intensity. More significantly, the out-of-plane C-H bending vibrations will be characteristic of a trans-disubstituted alkene (a strong band around 965 cm⁻¹) rather than the trisubstituted pattern of our target molecule. The NIST reference spectrum for (2E)-3-phenyl-2-propen-1-ol confirms these features.[6]
Alternative 2: 3-Phenyl-1-propanol
-
Core Difference: Saturation of the propenol chain to propanol (loss of the C=C double bond).
-
Spectral Implication: This comparison powerfully isolates the signals from the alkene group. The spectrum of 3-phenyl-1-propanol will lack the vinylic =C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1660 cm⁻¹.[2] Instead, its C-H stretching region will be dominated by sp³ C-H absorptions below 3000 cm⁻¹. All aromatic and alcohol-related peaks (O-H stretch, C-O stretch, aromatic C-H bends) will remain, providing a clean spectral background to highlight the absence of the double bond.
Alternative 3: 2-Methyl-2-propen-1-ol (Isobutenol)
-
Core Difference: Removal of the phenyl group.
-
Spectral Implication: This analog allows for the definitive assignment of peaks related to the aromatic ring. The spectrum of isobutenol will be devoid of the aromatic C-H stretch (~3030 cm⁻¹), the characteristic ring stretching modes (~1600, 1500 cm⁻¹), and the strong out-of-plane C-H bending bands between 690-770 cm⁻¹.[2] The gas-phase FTIR spectrum from the NIST Chemistry WebBook for 2-Methyl-2-propen-1-ol clearly shows the prominent O-H, aliphatic/vinylic C-H, C=C, and C-O stretches, but lacks any aromatic features, confirming this interpretation.[7][8]
Quantitative Summary of Key Vibrational Frequencies
| Vibrational Mode | 2-Methyl-3-phenyl-2-propen-1-ol (Predicted) | Cinnamyl Alcohol | 3-Phenyl-1-propanol | 2-Methyl-2-propen-1-ol (Isobutenol) |
| O-H Stretch | 3550-3200 cm⁻¹ (strong, broad) | 3550-3200 cm⁻¹ (strong, broad) | 3550-3200 cm⁻¹ (strong, broad) | 3550-3200 cm⁻¹ (strong, broad) |
| Aromatic C-H Stretch | ~3030 cm⁻¹ (weak-medium) | ~3030 cm⁻¹ (weak-medium) | ~3030 cm⁻¹ (weak-medium) | Absent |
| Vinylic C-H Stretch | 3020-3100 cm⁻¹ (weak-medium) | 3020-3100 cm⁻¹ (weak-medium) | Absent | 3020-3100 cm⁻¹ (weak-medium) |
| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ (strong) | 2850-2960 cm⁻¹ (strong) | 2850-2960 cm⁻¹ (strong) | 2850-2960 cm⁻¹ (strong) |
| C=C Stretch (Alkene) | ~1660-1680 cm⁻¹ (weak-medium) | ~1650 cm⁻¹ (medium) | Absent | ~1650 cm⁻¹ (medium) |
| C=C Stretch (Aromatic) | ~1600, 1500 cm⁻¹ (medium) | ~1600, 1500 cm⁻¹ (medium) | ~1600, 1500 cm⁻¹ (medium) | Absent |
| C-O Stretch | 1000-1075 cm⁻¹ (strong) | 1000-1075 cm⁻¹ (strong) | 1000-1075 cm⁻¹ (strong) | ~1030 cm⁻¹ (strong) |
| Aromatic C-H o.o.p. Bend | ~690-770 cm⁻¹ (strong) | ~690-770 cm⁻¹ (strong) | ~690-770 cm⁻¹ (strong) | Absent |
| Alkene C-H o.o.p. Bend | ~790-840 cm⁻¹ (medium) | ~965 cm⁻¹ (strong) | Absent | ~890 cm⁻¹ (strong) |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via ATR
The Attenuated Total Reflectance (ATR) technique is the modern standard for rapid and reproducible FTIR analysis of liquid and solid samples, requiring minimal to no sample preparation.[9][10][11]
Caption: Standard workflow for sample analysis using ATR-FTIR.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Crystal Cleaning: The ATR crystal (typically diamond or zinc selenide) must be impeccably clean.[12][13] Wipe the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol), followed by a dry wipe.
-
Background Collection: With the clean, empty crystal in place, collect a background spectrum. This measures the instrument and ambient environment (e.g., CO₂, H₂O vapor) and will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid 2-Methyl-3-phenyl-2-propen-1-ol directly onto the center of the ATR crystal. For solid samples, place a small amount of powder or the solid fragment on the crystal.
-
Apply Pressure: For solids and viscous liquids, lower the integrated pressure arm to ensure intimate contact between the sample and the crystal surface. This is crucial for a high-quality spectrum.
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be displayed in absorbance or % transmittance. If comparing to library spectra collected via transmission, an ATR correction algorithm available in most spectroscopy software can be applied.
-
Post-Analysis Cleanup: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.
This self-validating protocol ensures that the collected spectrum is solely representative of the sample, as the background spectrum of the environment is removed, and the cleanliness of the crystal is verified before sample application.
Conclusion
The FTIR spectrum of 2-Methyl-3-phenyl-2-propen-1-ol is a rich tapestry of vibrational information. By systematically dissecting its theoretical absorptions and comparing them to structurally related analogs, we can confidently assign its key spectral features. The broad O-H stretch, the distinct sp², and sp³ C-H bands, the conjugated C=C stretch, and the highly diagnostic C-O stretch and aromatic C-H bending modes collectively form a unique spectral signature. This guide provides not only the interpretive framework for this specific molecule but also reinforces a logical, comparative methodology applicable to a wide range of organic compounds encountered in research and development.
References
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Afriani, S. D., & Hidayah, N. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]
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Green, J. H. S. (1962). Far infrared spectra and vibrational assignments of substituted benzenes. Spectrochimica Acta, 18(1), 39-50. [Link]
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NIST. (n.d.). 2-Propen-1-ol, 2-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]
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Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 34-37. [Link]
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SpectraBase. (n.d.). 2-Methyl-2-propen-1-ol. [Link]
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Katon, J. E., & Bentley, F. F. (1964). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Spectrochimica Acta, 20(6), 1013-1025. [Link]
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ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [Link]
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Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]
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St. Paul's Cathedral Mission College. (n.d.). The features of IR spectrum. [Link]
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Bhagyasree, J. B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-(4-nitrobenzyl)-1,3-benzoxazol-2-amine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113. [Link]
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A Comparative Guide to Phenylpropenol Synthesis: Benchmarking Chemical and Biocatalytic Methodologies
Introduction
Phenylpropenols, a class of aromatic alcohols, are foundational molecules in the chemical industry, prized for their characteristic floral and balsamic scents. Their applications are extensive, ranging from key ingredients in fine fragrances and cosmetics to valuable precursors for non-steroidal anti-inflammatory drugs and other pharmaceuticals.[1][2][3] The term "phenylpropenol" encompasses several structural isomers, most notably cinnamyl alcohol (3-phenyl-2-propen-1-ol), 2-phenyl-1-propanol, and 1-phenyl-1-propanol, each with unique properties and synthetic challenges.
The efficient synthesis of these compounds is a subject of continuous research and industrial optimization. Traditional chemical routes often rely on stoichiometric reagents or harsh reaction conditions, while modern biocatalytic methods promise greener, more selective alternatives. This guide provides an in-depth comparison of prominent synthesis methodologies, offering researchers, scientists, and drug development professionals a clear benchmark of their respective efficiencies, supported by experimental data and protocols. We will dissect the causality behind experimental choices to provide a field-proven perspective on selecting the optimal pathway for a given application.
Section 1: Chemical Synthesis Routes
Chemical synthesis offers robust and scalable methods for producing phenylpropenols. The primary strategies involve either the selective reduction of a corresponding carbonyl compound or the construction of the carbon skeleton through C-C bond formation.
Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol
The most common route to cinnamyl alcohol begins with cinnamaldehyde. The core challenge lies in the selective reduction of the aldehyde's carbonyl group (C=O) without affecting the conjugated carbon-carbon double bond (C=C), as the latter is thermodynamically more favorable to hydrogenation.[4]
Expertise & Experience: Heterogeneous catalytic hydrogenation is an industrial workhorse. The choice of catalyst and support is critical for directing the reaction's selectivity. Platinum (Pt) catalysts are frequently studied, and modifying the support material or using bimetallic formulations can enhance selectivity towards the desired cinnamyl alcohol by altering the electronic properties of the catalyst surface and its interaction with the substrate.[4]
Experimental Protocol: Selective Hydrogenation using Pt/SiO₂
-
Materials: Cinnamaldehyde, isopropanol (solvent), Pt/SiO₂ catalyst, high-pressure reactor, hydrogen gas.
-
Procedure:
-
A solution of cinnamaldehyde in isopropanol is charged into a high-pressure autoclave.
-
The Pt/SiO₂ catalyst is added to the mixture.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 0.5–2.0 MPa).
-
The reaction mixture is heated to the target temperature (e.g., 60–100°C) and stirred continuously.
-
The reaction progress is monitored by analyzing aliquots using gas chromatography (GC) to determine conversion and selectivity.
-
Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting cinnamyl alcohol is purified by distillation.
-
Expertise & Experience: The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones.[5] Its mechanism involves a hydride transfer from a sacrificial alcohol (typically isopropanol) to the carbonyl substrate, mediated by an aluminum alkoxide catalyst. This process occurs via a well-defined six-membered ring transition state, which sterically favors the reduction of the carbonyl group over an alkene. This inherent selectivity makes it an excellent choice for producing unsaturated alcohols like cinnamyl alcohol with minimal byproducts.[5][6]
Experimental Protocol: MPV Reduction of Cinnamaldehyde
-
Materials: Cinnamaldehyde, anhydrous isopropanol, aluminum isopropoxide [Al(O-i-Pr)₃], distillation apparatus.
-
Procedure:
-
Cinnamaldehyde and a significant excess of anhydrous isopropanol are placed in a round-bottom flask fitted with a distillation head.
-
A catalytic amount of aluminum isopropoxide is added.
-
The mixture is gently heated to reflux. The acetone co-product, being more volatile than isopropanol, is slowly distilled off to drive the equilibrium towards the products.
-
The reaction is monitored via Thin Layer Chromatography (TLC) or GC.
-
Once the reaction is complete, the mixture is cooled, and the aluminum salts are hydrolyzed by the careful addition of dilute acid.
-
The product is extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified by vacuum distillation.
-
Carbon-Carbon Bond Formation: Grignard Reaction for 1-Phenyl-1-Propanol
Expertise & Experience: The Grignard reaction is a cornerstone of synthetic organic chemistry for its ability to form carbon-carbon bonds.[7] To synthesize 1-phenyl-1-propanol, the strategy involves the nucleophilic attack of an ethyl Grignard reagent (ethylmagnesium bromide) on the electrophilic carbonyl carbon of benzaldehyde.[8][9] The primary consideration for this reaction is the absolute exclusion of water or any protic source, as the Grignard reagent is a powerful base and will be instantly quenched, terminating the desired reaction.[7] Anhydrous ether is the classic solvent as it is non-protic and helps to stabilize the Grignard reagent.
Experimental Protocol: Grignard Synthesis of 1-Phenyl-1-Propanol
-
Materials: Magnesium turnings, bromoethane, anhydrous diethyl ether, benzaldehyde, dilute sulfuric acid, separatory funnel.
-
Procedure:
-
Reagent Preparation: Magnesium turnings are placed in a flame-dried, three-necked flask under a nitrogen atmosphere. A solution of bromoethane in anhydrous diethyl ether is added dropwise to initiate the formation of the ethylmagnesium bromide reagent.
-
Grignard Addition: Once the Grignard reagent is formed, a solution of benzaldehyde in anhydrous diethyl ether is added slowly at a low temperature (e.g., 0°C) with vigorous stirring.
-
Quenching: After the addition is complete, the reaction is carefully quenched by pouring it over a mixture of ice and dilute sulfuric acid.
-
Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated, and the crude 1-phenyl-1-propanol is purified by vacuum distillation.
-
Section 2: Biocatalytic Synthesis Routes
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, aqueous conditions. This approach is particularly powerful for producing chiral molecules with high enantiomeric purity.[10][11]
Method D: Whole-Cell Bioreduction for (S)-2-Phenyl-1-Propanol
Expertise & Experience: Using whole microorganisms, such as baker's yeast (Saccharomyces cerevisiae), is a cost-effective biocatalytic method.[1] The cell's machinery contains a variety of reductase enzymes (alcohol dehydrogenases) and naturally regenerates the necessary cofactors (like NADH) using cellular metabolism (e.g., from glucose). However, this "black-box" approach can lead to challenges. The presence of multiple enzymes may result in side reactions or reductases with opposing stereoselectivity, potentially lowering the overall enantiomeric excess of the final product.[1]
Experimental Protocol: Yeast-Mediated Reduction
-
Materials: 2-phenylpropionaldehyde, baker's yeast (Saccharomyces cerevisiae), glucose, buffer solution (e.g., phosphate buffer), thermostatic incubator shaker.
-
Procedure:
-
A suspension of baker's yeast and glucose is prepared in a buffer solution and pre-incubated to activate the cells.
-
The substrate, 2-phenylpropionaldehyde, is added to the yeast suspension.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) to ensure proper mixing and aeration.[1]
-
The reaction is monitored by taking samples from the organic phase and analyzing them by GC.
-
Upon completion, the yeast cells are removed by centrifugation.
-
The product is extracted from the supernatant using an organic solvent, followed by drying and purification.
-
Method E: Isolated Enzyme Bioreduction for (S)-2-Phenyl-1-Propanol
Expertise & Experience: Employing an isolated, purified enzyme provides superior control over the reaction.[1] Recombinant alcohol dehydrogenases (ADHs), such as horse-liver ADH, can exhibit exceptionally high activity and enantioselectivity for specific substrates. The main drawback is the cost of the enzyme and the absolute requirement for a stoichiometric amount of a reduced cofactor (NADH). To make this process economically viable, an efficient cofactor regeneration system must be implemented in parallel. A common strategy is to use a second enzyme-substrate system, such as formate dehydrogenase with formate or a simple alcohol like ethanol with the same ADH, to convert NAD⁺ back to NADH.[1]
Experimental Protocol: ADH-Catalyzed Asymmetric Reduction
-
Materials: 2-phenylpropionaldehyde, recombinant horse-liver alcohol dehydrogenase (HLADH), NAD⁺/NADH, ethanol (co-substrate for regeneration), buffer solution.
-
Procedure:
-
A buffered solution containing the substrate (2-phenylpropionaldehyde), a catalytic amount of NAD⁺, and a large excess of the co-substrate (ethanol) is prepared.
-
The reaction is initiated by the addition of the HLADH enzyme solution.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle shaking.
-
The formation of the product is monitored by GC analysis. Enantiomeric excess is determined using a chiral GC column.[1]
-
After the reaction reaches completion, the enzyme can be denatured (e.g., by solvent addition) and removed.
-
The product is extracted, and the solvent is evaporated for purification.
-
Section 3: Comparative Benchmarking
To facilitate an objective comparison, the performance of each synthesis method is summarized below. The data represents typical results reported in the literature and should be considered a benchmark for process evaluation.
| Method | Target Isomer | Starting Material(s) | Yield (%) | Selectivity / Enantiomeric Excess (ee) | Key Conditions | Catalyst / Enzyme |
| Catalytic Hydrogenation | Cinnamyl Alcohol | Cinnamaldehyde, H₂ | >90% | >95% (selectivity) | 60-100°C, 0.5-2.0 MPa H₂ | Pt/SiO₂ |
| MPV Reduction | Cinnamyl Alcohol | Cinnamaldehyde, Isopropanol | ~80-95% | >98% (selectivity) | Reflux Temperature | Al(O-i-Pr)₃ |
| Grignard Reaction | 1-Phenyl-1-Propanol | Benzaldehyde, Bromoethane | ~70-85% | N/A (achiral product) | 0°C to RT, Anhydrous | Magnesium |
| Whole-Cell (Yeast) | (S)-2-Phenyl-1-Propanol | 2-Phenylpropionaldehyde | Variable | Low to Moderate ee | 30°C, Atmospheric Pressure | S. cerevisiae |
| Isolated Enzyme (ADH) | (S)-2-Phenyl-1-Propanol | 2-Phenylpropionaldehyde | >95% | >99% ee | 30°C, Atmospheric Pressure | Horse-Liver ADH |
Section 4: Visualization of Synthesis Pathways & Workflows
Diagrams provide a clear visual summary of the chemical transformations and process flows discussed.
Reaction Pathway Diagrams
Caption: Reaction pathways for key phenylpropenol synthesis methods.
Comparative Workflow Diagram
Caption: Generalized workflows for chemical vs. biocatalytic synthesis.
Conclusion
The synthesis of phenylpropenols is not a one-size-fits-all endeavor. The optimal method is dictated by the specific isomer required, the need for stereochemical control, and considerations of scale, cost, and environmental impact.
-
For achiral, bulk production of cinnamyl alcohol , the MPV reduction offers a compelling advantage due to its high chemoselectivity and mild conditions, avoiding the need for high-pressure equipment. Catalytic hydrogenation remains a viable, scalable alternative, though requiring careful optimization to maximize selectivity.
-
The Grignard reaction remains an unparalleled and efficient laboratory method for constructing specific isomers like 1-phenyl-1-propanol, where a new C-C bond is required.
-
For producing enantiopure phenylpropenols , biocatalysis is the superior paradigm. While whole-cell systems are inexpensive, they often provide insufficient enantioselectivity for pharmaceutical applications. The use of isolated, stereoselective enzymes like ADHs, coupled with an efficient cofactor regeneration system, provides a pathway to optically pure products (>99% ee) under green conditions, representing the state-of-the-art for chiral synthesis.[1]
Ultimately, this guide serves as a foundational benchmark. Researchers and process chemists are encouraged to use this information to select a starting point for their synthesis design, balancing the classic, robust nature of chemical synthesis with the precision and sustainability of modern biocatalysis.
References
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Pitoňák, M., et al. (2022). Highly Selective Continuous Flow Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol in a Pt/SiO2 Coated Tube Reactor. Catalysts, 12(1), 58. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7147, 1-Phenyl-1-propanol. [Link]
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Pennacchio, A., et al. (2014). Synthesis of Cinnamyl Alcohol from Cinnamaldehyde with Bacillus stearothermophilus Alcohol Dehydrogenase as the Isolated Enzyme and in Recombinant E. coli Cells. Applied Biochemistry and Biotechnology, 172, 2439–2451. [Link]
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Chegg.com. (2021). Solved Grignard Reaction Synthesis of 1-Phenyl-1-Propanol. [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. [Link]
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ResearchGate. (2019). Insight into the Meerwein-Ponndorf-Verley reduction of cinnamaldehyde over MgAl oxides catalysts. [Link]
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Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis. [Link]
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Royal Society of Chemistry. (2023). Thermocatalytic and photocatalytic chemoselective reduction of cinnamaldehyde to cinnamyl alcohol and hydrocinnamaldehyde over Ru@ZnO/CN. [Link]
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Borges, P., et al. (2018). Synthesis of natural phenylpropanoid esters via conventional chemical reactions. Organic Communications, 11(1), 53-61. [Link]
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P. J. Sutton, et al. (2016). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. Scientific Reports, 6, 23312. [Link]
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Gotor-Fernández, V., et al. (2020). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Molecules, 25(18), 4241. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-phenyl-2-propen-1-ol
Herein, we move beyond mere procedural lists to provide a comprehensive, scientifically-grounded guide for the safe and compliant disposal of 2-Methyl-3-phenyl-2-propen-1-ol (CAS No. 1504-55-8). As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle, culminating in a disposal process that ensures the safety of our personnel and the preservation of our environment. This document is structured to provide not just the "what," but the critical "why" behind each procedural step, ensuring every action is part of a self-validating system of safety and compliance.
Foundational Understanding: The Hazard Profile
Before addressing disposal, we must first appreciate the inherent characteristics of 2-Methyl-3-phenyl-2-propen-1-ol that dictate its handling and final disposition. This compound, a derivative of cinnamyl alcohol, is not benign. Its hazard profile is the logical starting point for designing a safe disposal workflow.
-
Human Health Hazards: The primary risks associated with this compound are significant irritation to the skin and eyes.[1] Safety Data Sheets (SDS) consistently list "Causes skin irritation" and "Causes serious eye irritation" as key hazard statements.[1] Furthermore, it may cause allergic skin reactions in sensitive individuals and can be harmful if swallowed, potentially leading to gastrointestinal distress.[1][2] Inhalation should also be avoided.[1][3] These factors necessitate the use of robust Personal Protective Equipment (PPE) during handling and disposal to prevent direct contact.
-
Environmental Hazards: This chemical is recognized as being toxic to aquatic life with long-lasting effects.[4] This classification is critical as it expressly prohibits disposal via the sanitary sewer system (i.e., down the drain).[4][5][6] Release into the environment can disrupt ecosystems, and therefore, containment is a primary objective of our disposal protocol.[1]
-
Chemical Reactivity: 2-Methyl-3-phenyl-2-propen-1-ol is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[1] This is a crucial piece of information for our disposal plan, as it dictates strict segregation from other waste streams to prevent dangerous exothermic reactions or the generation of hazardous byproducts within a waste container.
The Regulatory Imperative: Compliance with Hazardous Waste Regulations
All chemical waste disposal is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8] Under RCRA, it is the legal responsibility of the waste generator—the laboratory that created the waste—to correctly characterize, manage, and dispose of it.[9]
Treating 2-Methyl-3-phenyl-2-propen-1-ol as a hazardous waste is the default, compliant position. This ensures that it is managed from "cradle-to-grave" in a manner that prevents harm.[8] Institutional policies, often managed by an Environmental Health & Safety (EHS) department, will provide specific guidance that aligns with these federal and state regulations.[10][11] Under no circumstances should this chemical be disposed of in standard trash or poured down the drain. [6][10]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol is designed to be a clear, actionable workflow from the point of generation to the moment of handoff to EHS professionals.
Step 1: Waste Characterization and Segregation
-
Rationale: The principle of "like with like" is paramount in hazardous waste management. Mixing incompatible chemicals can lead to fire, explosion, or the release of toxic gases.
-
Procedure:
-
Designate a specific waste stream for 2-Methyl-3-phenyl-2-propen-1-ol and other compatible unsaturated aromatic alcohols.
-
Crucially, do not mix this waste with strong oxidizing agents, acids, or acid chlorides. [1][12]
-
If this compound was used in a solution, the entire solution must be treated as hazardous waste. For example, solutions containing flammable solvents like ethanol or acetone are considered ignitable hazardous wastes.[13]
-
Collect aqueous waste separately from organic solvent waste.[6]
-
Step 2: Proper Containerization
-
Rationale: The waste container is the primary barrier preventing release into the environment. Its material and labeling are critical safety features.
-
Procedure:
-
Select a container made of a material compatible with the waste. For 2-Methyl-3-phenyl-2-propen-1-ol and its solutions, a glass or high-density polyethylene (HDPE) container is typically appropriate. Avoid metal containers for corrosive solutions.[11]
-
The container must be in good condition with a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste" and list all chemical constituents by their full name, including their approximate percentages.[11] For example: "Hazardous Waste: 2-Methyl-3-phenyl-2-propen-1-ol (~10%), Methanol (~90%)".
-
Keep the container closed at all times except when adding waste.[10][14] This prevents the release of vapors and protects against spills.
-
Step 3: Accumulation and Storage
-
Rationale: Safe temporary storage within the laboratory minimizes risks while awaiting collection.
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.
-
Ensure the SAA is in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.[1]
-
Store flammable liquid wastes in a fire-rated cabinet.[12]
-
Utilize secondary containment (such as a plastic tub or bin) to capture any potential leaks or spills.[12] This is especially important for liquid waste.
-
Step 4: Arranging for Disposal
-
Rationale: The final disposal must be handled by trained professionals at a licensed facility. Laboratory personnel should never transport hazardous waste themselves.[10]
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10][11]
-
Follow their specific procedures for requesting a collection, which may involve an online system or specific forms.
-
Do not overfill containers. Leave at least 10% of the volume as headspace to allow for expansion.[14]
-
Emergency Protocol: Spill Management
-
Rationale: A prepared response to accidental releases is a non-negotiable component of laboratory safety.
-
Procedure:
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
-
Containment: If safe to do so, prevent the spill from spreading. Do not let the product enter drains.[4][5]
-
Absorption: For small spills, use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[1][15] Do not use combustible materials like paper towels or sawdust.[16]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[5][9]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container with the spilled chemical's name and "Spill Debris," and dispose of it as hazardous waste through EHS.
-
Quantitative Data Summary
The following table provides key quantitative and qualitative data to inform your risk assessment and handling procedures.
| Parameter | Value / Information | Source |
| CAS Number | 1504-55-8 | [1] |
| Flash Point | 113 °C / 235.4 °F | [1] |
| Physical State | White/yellowish powder or colorless/light yellow liquid | [17] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Acid anhydrides, Acid chlorides | [1] |
| Environmental Hazard | Toxic to aquatic life with long lasting effects. | [4] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Methyl-3-phenyl-2-propen-1-ol.
Caption: Disposal decision workflow for 2-Methyl-3-phenyl-2-propen-1-ol.
References
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide.[Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). 2-Propen-1-ol, 3-phenyl-: Human health tier II assessment.[Link]
-
Carl ROTH. Safety Data Sheet: 2-Methyl-2-propanol.[Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.[Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]
-
Cole-Parmer. Material Safety Data Sheet - Cinnamyl alcohol, 98%.[Link]
-
West Virginia Department of Environmental Protection. RCRA Hazardous Waste.[Link]
-
University of Florida Environmental Health & Safety. Laboratory Waste.[Link]
-
StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.[Link]
-
Case Western Reserve University. RCRA | Environmental Health and Safety.[Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.[Link]
-
Carl ROTH. Safety Data Sheet: Cinnamyl alcohol.[Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Phenyl-1-propanol, 97%.[Link]
-
McGill University. Chemical waste | Hazardous Waste Management.[Link]
-
Chongqing Chemdad Co. 2-METHYL-3-PHENYL-2-PROPEN-1-OL.[Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. vumc.org [vumc.org]
- 11. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. ethz.ch [ethz.ch]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. 2-METHYL-3-PHENYL-2-PROPEN-1-OL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Personal protective equipment for handling 2-Methyl-3-phenyl-2-propen-1-ol
As a Senior Application Scientist, this guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methyl-3-phenyl-2-propen-1-ol (CAS No. 1504-55-8), also known as trans-beta-Methyl cinnamyl alcohol. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Risk Assessment
2-Methyl-3-phenyl-2-propen-1-ol is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The chemical can cause serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of vapors, mists, or dust may lead to respiratory tract irritation.[2]
-
Potential for Harm if Swallowed: Ingestion may cause gastrointestinal irritation.[1]
A thorough risk assessment should be conducted before commencing any work with this chemical. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE)
The selection and correct use of appropriate PPE is the most critical line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 2-Methyl-3-phenyl-2-propen-1-ol.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and subsequent irritation.[1][3] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect against splashes that could cause serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary depending on the scale of the operation. | To prevent contamination of personal clothing and skin.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for high-concentration work, a NIOSH-approved respirator is necessary. | To prevent inhalation of vapors or mists that can cause respiratory irritation.[2] |
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Decision workflow for PPE selection when handling 2-Methyl-3-phenyl-2-propen-1-ol.
Safe Handling and Storage
Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and maintain the chemical's integrity.
Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is correctly donned and that a safety shower and eyewash station are readily accessible.
-
Ventilation: Always handle 2-Methyl-3-phenyl-2-propen-1-ol in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Dispensing: When transferring the chemical, avoid generating dust or aerosols. Use appropriate tools such as a spatula or a scoop.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the work area.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek medical attention.[1]
Spill Response Workflow:
The following diagram outlines the steps to take in the event of a chemical spill.
Caption: Step-by-step workflow for responding to a 2-Methyl-3-phenyl-2-propen-1-ol spill.
Disposal Plan
All waste containing 2-Methyl-3-phenyl-2-propen-1-ol must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not release into the environment.[1]
References
-
Thermo Fisher Scientific. trans-2-Methyl-3-phenyl-2-propen-1-ol, 95%. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
